molecular formula C7H4N2O2 B1358369 5-Cyanonicotinic acid CAS No. 887579-62-6

5-Cyanonicotinic acid

Cat. No.: B1358369
CAS No.: 887579-62-6
M. Wt: 148.12 g/mol
InChI Key: YLVWEUCOZIMGPV-UHFFFAOYSA-N
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Description

5-Cyanonicotinic Acid, with the CAS number 70165-31-0, is a chemical compound with the molecular formula C7H4N2O2 and a molecular weight of 148.12 g/mol . This solid has a reported melting point between 189°C and 194°C and is known to be soluble in alcohol . It is characterized as a nicotinic acid derivative and is used in medicinal chemistry research as a building block for synthesis . As a pyridinecarboxylic acid bearing a cyano group, it serves as a versatile intermediate for constructing more complex molecules. Researchers value this compound for its potential in developing novel pharmacologically active agents. Handle with appropriate personal protective equipment, including gloves and eye/face protection, and store in a cool, dry place away from strong oxidizing agents . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyanopyridine-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C7H4N2O2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVWEUCOZIMGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623243
Record name 5-Cyanopyridine-3-carboxylic acid
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Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887579-62-6
Record name 5-Cyanopyridine-3-carboxylic acid
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Record name 5-cyanopyridine-3-carboxylic acid
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Foundational & Exploratory

Introduction: The Strategic Importance of 5-Cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Cyanonicotinic Acid for Advanced Research and Drug Development

This compound is a substituted pyridine carboxylic acid that has emerged as a molecule of significant interest for researchers, particularly in the field of medicinal chemistry and drug development. Its unique trifunctional structure—comprising a pyridine ring, a carboxylic acid group, and a cyano (nitrile) group—renders it a highly versatile building block for the synthesis of complex heterocyclic compounds. The strategic placement of the electron-withdrawing cyano and carboxyl groups on the pyridine scaffold significantly influences its reactivity and physicochemical properties, making it an ideal precursor for developing targeted therapeutic agents. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and applications, with a focus on its role in the discovery of novel enzyme inhibitors.

Part 1: Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the cornerstone of its effective application in research and synthesis. These properties dictate its behavior in various solvents, its reactivity in chemical transformations, and its potential for formulation.

The molecule, with the chemical formula C₇H₄N₂O₂, has a molecular weight of approximately 148.12 g/mol .[1][2] Its structure is characterized by a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a cyano group.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource
CAS Number 887579-62-6[1][2]
Molecular Formula C₇H₄N₂O₂[1][2]
Molecular Weight 148.12[1][2]
Appearance Solid (form may vary)[3]
Storage Sealed in dry, room temperature conditions[2]

Part 2: Solubility and Dissociation Constant (pKa)

For drug development professionals, the solubility and acidity (pKa) of a compound are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile.

The pKa value indicates the pH at which the carboxylic acid group is 50% ionized. For nicotinic acid itself, the pKa is around 4.85. The presence of the strongly electron-withdrawing cyano group at the 5-position is expected to increase the acidity of the carboxylic acid, thereby lowering its pKa value relative to the parent nicotinic acid. This is a crucial consideration for designing buffer systems for reactions or analytical methods.

Experimental Protocol: Aqueous Solubility Assessment

This protocol describes a standard method for determining the thermodynamic solubility of this compound, a critical step for any compound intended for biological screening.

Causality: The shake-flask method is considered the gold standard for solubility measurement because it allows the compound to reach equilibrium between its solid and dissolved states, providing a true measure of thermodynamic solubility. Using a phosphate-buffered saline (PBS) at pH 7.4 mimics physiological conditions, providing data relevant to drug development.

Methodology:

  • Preparation: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare a PBS solution at pH 7.4.

  • Incubation: Add an excess amount of the solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of PBS (pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator, agitating at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: After 24 hours, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[5] A calibration curve prepared from the DMSO stock solution is used for quantification.

  • Validation: The experiment should be run in triplicate to ensure reproducibility. The solid material remaining after the experiment should be analyzed (e.g., by XRPD) to confirm that no phase changes occurred.

Part 3: Chemical Reactivity and Stability

The reactivity of this compound is governed by its three key functional components: the carboxylic acid, the nitrile, and the pyridine ring.

  • Carboxylic Acid Group: This group undergoes typical reactions such as esterification with alcohols under acidic conditions and amidation with amines using coupling agents (e.g., HATU, EDC). These reactions are fundamental for creating derivatives and prodrugs.[6]

  • Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (yielding pyridine-3,5-dicarboxylic acid) or an amide intermediate. It can also be reduced to an amine or participate in cycloaddition reactions.

  • Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, making it less susceptible to electrophilic aromatic substitution than benzene. However, the specific reactivity will be influenced by the directing effects of the existing substituents.

The stability of the compound is generally good under standard storage conditions (dry, room temperature).[2] However, prolonged exposure to strong acids or bases at elevated temperatures can lead to the hydrolysis of the nitrile group.

Diagram: Potential Hydrolysis Pathway of this compound

G A This compound B 5-Carbamoylnicotinic Acid (Amide Intermediate) A->B H₂O (H⁺ or OH⁻) C Pyridine-3,5-dicarboxylic Acid (Final Product) B->C H₂O (H⁺ or OH⁻)

Caption: Hydrolysis of the nitrile group under acidic or basic conditions.

Part 4: Synthesis and Purification

The synthesis of this compound is a key process for its availability in research. A common and effective strategy involves the cyanation of a halogenated precursor, such as 5-bromonicotinic acid.

This approach leverages the well-established reactivity of aryl halides in transition-metal-catalyzed cross-coupling reactions. Using a palladium or copper catalyst, the bromo-substituent can be efficiently displaced by a cyanide nucleophile.

Diagram: Synthesis Workflow from 5-Bromonicotinic Acid

G start 5-Bromonicotinic Acid product This compound start->product Cyanation Reaction reagents Cyanide Source (e.g., Zn(CN)₂, CuCN) + Pd or Cu Catalyst

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis via Cyanation

Expertise & Causality: This protocol utilizes a palladium-catalyzed cyanation reaction. Zinc cyanide is chosen as the cyanide source because it is less acutely toxic and easier to handle than alkali metal cyanides. Palladium catalysts, such as Pd(PPh₃)₄, are highly effective for this type of C-C bond formation. The reaction is performed in a polar aprotic solvent like DMF to ensure solubility of the reactants and facilitate the catalytic cycle.

Methodology:

  • Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 5-bromonicotinic acid (1.0 eq).[7]

  • Reagent Addition: Add zinc cyanide (Zn(CN)₂, 0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Degassing: Add anhydrous dimethylformamide (DMF). Degas the mixture by bubbling nitrogen through it for 15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with water and acidify with HCl (e.g., 2M) to a pH of ~3-4. This protonates the carboxylic acid, causing the product to precipitate.

  • Purification: Collect the crude product by filtration. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity this compound.[8]

Part 5: Applications in Drug Discovery: A Precursor to IDO Inhibitors

One of the most significant applications of this compound is its use as a key intermediate in the synthesis of inhibitors for the enzyme indoleamine 2,3-dioxygenase (IDO1).[1]

IDO1 is a critical enzyme in the kynurenine pathway, which catabolizes the essential amino acid tryptophan. In the context of cancer, many tumors overexpress IDO1. This leads to the depletion of tryptophan in the tumor microenvironment, which suppresses the activity of tumor-infiltrating T-cells, and the production of kynurenine metabolites that actively induce T-cell apoptosis. This creates an immunosuppressive shield that allows the tumor to evade the immune system.

Inhibiting the IDO1 enzyme is therefore a major strategy in immuno-oncology. By blocking this pathway, IDO1 inhibitors can restore T-cell function and enhance the body's own anti-tumor immune response. This compound serves as a crucial starting material for building more complex molecules that can potently and selectively inhibit this enzyme.[1]

Diagram: The Role of IDO1 in Tumor Immune Evasion and Its Inhibition

G cluster_0 Tumor Microenvironment cluster_1 Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme (Overexpressed by Tumor) Tryptophan->IDO1 Catabolized by TCell T-Cell Tryptophan->TCell Required for T-Cell Function Kynurenine Kynurenine Metabolites IDO1->Kynurenine Produces Suppression T-Cell Suppression & Apoptosis Kynurenine->Suppression Induces Inhibitor IDO1 Inhibitor (Derived from this compound) Inhibitor->IDO1 BLOCKS

Caption: Mechanism of IDO1-mediated immune suppression and its blockade.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, provide a robust foundation for the rational design and synthesis of novel therapeutic agents. For scientists and researchers in drug development, a comprehensive understanding of this molecule's characteristics, from its pKa to its synthetic routes, is essential for unlocking its full potential in creating the next generation of targeted therapies, particularly in the promising field of immuno-oncology.

References

An In-depth Technical Guide to the Synthesis of 5-Cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Cyanonicotinic acid, a pivotal pyridine derivative, serves as a crucial building block in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its unique molecular architecture, featuring a pyridine ring substituted with both a cyano and a carboxylic acid group, offers versatile reactivity for constructing complex molecular frameworks. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, tailored for researchers, chemists, and professionals in drug development. We will explore the core chemical strategies, delve into the mechanistic underpinnings of each route, present comparative data, and provide detailed, field-tested experimental protocols. The discussion is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Strategic Importance of this compound

The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, and its functionalization dictates biological activity. This compound (3-carboxy-5-cyanopyridine) is a particularly valuable intermediate. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or reduction, while the cyano group can be hydrolyzed, reduced to an amine, or participate in cycloaddition reactions. This dual functionality makes it a strategic precursor for a diverse range of target molecules, including antiviral and anticancer agents.[1] The reliable and scalable synthesis of this intermediate is therefore a critical consideration in the pipeline of many therapeutic and industrial product developments.

Overview of Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches, each starting from a different class of pyridine precursor. The choice of pathway often depends on the availability and cost of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

  • Pathway I: Cyanation of Halogenated Nicotinic Acids: This is arguably the most direct and widely employed route, involving the displacement of a halogen (typically bromine) at the 5-position of the nicotinic acid ring with a cyanide nucleophile.

  • Pathway II: The Sandmeyer Reaction from 5-Aminonicotinic Acid: A classic transformation in aromatic chemistry, this pathway converts a primary aromatic amine into a diazonium salt, which is subsequently displaced by a cyanide species, often catalyzed by copper(I) salts.[2][3]

  • Pathway III: Oxidation of 5-Methylnicotinonitrile: This approach involves the selective oxidation of a methyl group to a carboxylic acid on a pre-existing cyanopyridine scaffold.

This guide will now dissect each of these pathways in detail.

Pathway I: Palladium-Catalyzed Cyanation of 5-Bromonicotinic Acid

This pathway represents a modern and highly efficient method for introducing the cyano group. The direct conversion of aryl halides to aryl nitriles via palladium-catalyzed cross-coupling reactions has become a cornerstone of organic synthesis due to its high functional group tolerance and milder reaction conditions compared to older methods.[4][5]

Reaction & Mechanism

The core transformation is the reaction of 5-bromonicotinic acid with a cyanide source, catalyzed by a palladium(0) complex.

Causality of Experimental Design: The choice of a palladium catalyst is crucial. Palladium complexes can undergo oxidative addition into the aryl-bromide bond, initiating the catalytic cycle. The cyanide source is also a key variable; while traditional sources like KCN or NaCN are effective, they are highly toxic. Modern protocols often favor less toxic alternatives like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is considered an environmentally benign cyanating reagent.[4][6] The ligand on the palladium center is critical for stabilizing the catalyst and facilitating the reductive elimination step that forms the final product.

The catalytic cycle is believed to proceed via the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 5-bromonicotinic acid to form a Pd(II) intermediate.

  • Transmetalation (or Salt Metathesis): The cyanide anion from the cyanide source displaces the bromide on the palladium complex.

  • Reductive Elimination: The C-CN bond is formed, yielding this compound and regenerating the Pd(0) catalyst.

Visualization of Pathway I

G reactant_node reactant_node reagent_node reagent_node product_node product_node catalyst_node catalyst_node sub 5-Bromonicotinic Acid prod This compound sub->prod Cyanation reagents K₄[Fe(CN)₆] or Zn(CN)₂ Pd(OAc)₂ / Ligand Solvent (e.g., DMAc or NMP) Heat catalyst Pd(0) Catalyst

Caption: Palladium-catalyzed cyanation of 5-bromonicotinic acid.

Data Summary: Comparative Reaction Conditions
Cyanide SourceCatalyst SystemSolventTemp (°C)Yield (%)Reference
K₄[Fe(CN)₆]Pd(OAc)₂ / dppfDMAc120-140~85-95[4]
Zn(CN)₂Pd₂(dba)₃ / XPhosNMP100-120~80-90[4]
CuSCNPd(OAc)₂ / XantphosDioxane110~70-85[7]
Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.

  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromonicotinic acid (1.0 eq).

  • Reagent Addition: Add potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.5-0.6 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and the phosphine ligand (e.g., dppf, 0.04 eq).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylacetamide (DMAc) to the flask.

  • Reaction Execution: Heat the reaction mixture to 130-140 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and adjust the pH to ~3-4 with HCl. The product often precipitates.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water may be required for higher purity.

Pathway II: The Sandmeyer Reaction

The Sandmeyer reaction is a versatile and well-established method for converting an aromatic amino group into a variety of functional groups, including the nitrile group.[2][8] This pathway starts from the readily available 5-aminonicotinic acid.

Reaction & Mechanism

This is a two-step process:

  • Diazotization: 5-aminonicotinic acid is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), to form a diazonium salt.

  • Cyanide Displacement: The resulting diazonium salt is then added to a solution of a copper(I) cyanide (CuCN), which catalyzes the displacement of the diazonium group (N₂) with a cyanide ion.[9]

Causality of Experimental Design: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The copper(I) catalyst is essential for the second step. The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas.[2] The aryl radical then reacts with the copper-cyanide complex to form the final product.

Visualization of Pathway II

G reactant_node reactant_node reagent_node reagent_node product_node product_node intermediate_node intermediate_node sub 5-Aminonicotinic Acid intermediate 5-Carboxy-pyridine- 3-diazonium Chloride sub->intermediate Diazotization reagents1 NaNO₂ HCl, 0-5 °C prod This compound intermediate->prod Cyanide Displacement reagents2 CuCN, Heat

Caption: Synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

This protocol involves highly reactive intermediates and should be performed with extreme caution in a well-ventilated fume hood.

  • Diazotization:

    • Suspend 5-aminonicotinic acid (1.0 eq) in a mixture of water and concentrated HCl.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature.

  • Cyanide Displacement:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) in an aqueous solution of sodium or potassium cyanide.

    • Carefully and slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (N₂ gas) will be observed.

    • After the addition is complete, gently warm the reaction mixture (e.g., to 50-60 °C) until gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and acidify with HCl to precipitate the product.

    • Collect the crude product by filtration, wash thoroughly with water, and dry.

    • Purification is typically achieved by recrystallization.

Pathway III: Oxidation of a Methyl Precursor

An alternative strategy involves starting with a pyridine ring that already contains the cyano group and a precursor to the carboxylic acid, such as a methyl group. 5-Methylnicotinonitrile can be synthesized from 3,5-lutidine, which is then selectively oxidized.

Reaction & Mechanism

The key step is the oxidation of the 5-methyl group of 5-methylnicotinonitrile to a carboxylic acid. Strong oxidizing agents are required for this transformation.

Causality of Experimental Design: The challenge in this pathway lies in the selective oxidation of the methyl group without affecting the cyano group or the pyridine ring. Common oxidizing agents for benzylic-type methyl groups include potassium permanganate (KMnO₄) or nitric acid under harsh conditions.[10][11][12] The reaction with KMnO₄ is typically performed in an aqueous medium. The reaction proceeds through a series of oxidation steps, likely involving a manganese ester intermediate. Subsequent hydrolysis yields the carboxylate, which is then protonated during acidic work-up.

Visualization of Pathway III

G reactant_node reactant_node reagent_node reagent_node product_node product_node sub 5-Methylnicotinonitrile prod This compound sub->prod Oxidation reagents 1. KMnO₄, H₂O, Heat 2. HCl (acidification)

Caption: Oxidation of 5-methylnicotinonitrile to this compound.

Experimental Protocol: KMnO₄ Oxidation

This protocol involves a strong oxidant and exotherms are possible. It should be performed with appropriate temperature control.

  • Reaction Setup: Dissolve 5-methylnicotinonitrile (1.0 eq) in water in a round-bottom flask equipped with a reflux condenser and mechanical stirrer.

  • Oxidant Addition: Heat the solution to reflux. Add a solution of potassium permanganate (KMnO₄, ~3-4 eq) in water portion-wise over several hours to control the exothermic reaction.

  • Reaction Execution: Continue heating at reflux until the purple color of the permanganate has disappeared, indicating its consumption. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Work-up: Cool the reaction mixture and filter to remove the MnO₂.

  • Isolation: Acidify the clear filtrate with concentrated HCl to a pH of 3-4. The desired this compound will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize if necessary.

Comparative Analysis and Conclusion

Each synthetic pathway to this compound offers a unique set of advantages and disadvantages.

PathwayStarting MaterialKey AdvantagesKey DisadvantagesBest Suited For
I: Pd-Catalyzed Cyanation 5-Bromonicotinic AcidHigh yield, excellent functional group tolerance, milder conditions, use of less toxic cyanide sources.Cost of palladium catalyst and ligands, potential for heavy metal contamination.Process development and scale-up where efficiency and substrate scope are critical.
II: Sandmeyer Reaction 5-Aminonicotinic AcidUtilizes inexpensive reagents, well-established classical reaction.Use of highly toxic CuCN, generation of unstable diazonium intermediates, potentially lower yields.Laboratory-scale synthesis where cost is a primary driver.
III: Oxidation 5-MethylnicotinonitrilePotentially low-cost starting material route (from lutidine).Harsh reaction conditions, use of stoichiometric strong oxidants, potential for over-oxidation or side reactions.Situations where the specific precursor is readily available and downstream purity requirements can accommodate the vigorous work-up.

For modern drug development and manufacturing, the Palladium-Catalyzed Cyanation (Pathway I) is often the preferred method. Its reliability, high yields, and adaptability to a wide range of substrates, coupled with the development of less toxic cyanide sources, align well with the stringent demands of the pharmaceutical industry. While the initial investment in catalysts and ligands can be higher, the overall process efficiency and cleaner reaction profiles often result in a lower cost of goods on a large scale.

This guide has outlined the primary synthetic routes to this compound, providing the necessary technical detail for researchers to make informed decisions. The choice of synthesis will ultimately be guided by project-specific requirements including scale, cost, safety, and available starting materials.

References

A Senior Application Scientist's Guide to 5-Cyanonicotinic Acid: Structure, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Cyanonicotinic acid is a pyridinecarboxylic acid derivative characterized by the presence of a nitrile (-C≡N) group at the 5-position and a carboxylic acid (-COOH) group at the 3-position of the pyridine ring. This unique arrangement of electron-withdrawing groups and hydrogen-bonding moieties imparts a distinct set of physicochemical properties, making it a valuable molecule in diverse scientific fields. This technical guide provides an in-depth exploration of the molecular structure, spectroscopic signature, and practical applications of this compound, with a focus on its utility for researchers in medicinal chemistry and analytical sciences. We will delve into the causality behind its functional properties, provide validated experimental protocols, and offer expert insights into its application as a matrix in mass spectrometry and as a versatile building block in drug discovery.

Introduction: The Architectural Significance of this compound

Nicotinic acid, or vitamin B3, and its derivatives are foundational scaffolds in biochemistry and pharmaceutical development.[1] The introduction of a cyano group onto this scaffold, creating this compound, dramatically alters the molecule's electronic profile and steric configuration. The pyridine nitrogen, the carboxylic acid, and the nitrile group are all electron-withdrawing, which significantly influences the reactivity of the pyridine ring and the acidity of the carboxyl proton. This electronic structure is fundamental to its utility in various applications, from serving as a key intermediate in the synthesis of complex pharmaceutical agents to its role as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[2] Understanding this structure is paramount to leveraging its full potential.

Molecular Structure and Physicochemical Properties

The defining features of this compound are its three functional components: the pyridine ring, the carboxylic acid, and the cyano group. The interplay between these groups dictates the molecule's chemical behavior.

  • Pyridine Ring: A heterocyclic aromatic ring that provides a rigid scaffold. The nitrogen atom is electron-withdrawing and acts as a hydrogen bond acceptor.

  • Carboxylic Acid Group (-COOH): This group is acidic and serves as a primary site for reactions like esterification and amidation.[3] It is also a strong hydrogen bond donor and acceptor, facilitating intermolecular interactions.

  • Cyano Group (-C≡N): A strongly electron-withdrawing and polar group. It contributes to the molecule's ability to absorb UV light and can participate in various chemical transformations.

These features result in the physicochemical properties summarized in the table below. The acid dissociation constant (pKa) is a critical parameter, as it influences the ionization state of the molecule at different pH levels, which in turn affects its solubility, lipophilicity, and ability to cross biological membranes. Similarly, the partition coefficient (LogP) provides a measure of its lipophilicity, a key factor in drug design.[4][5]

PropertyValue (Predicted/Experimental)Significance in Application
Molecular Formula C₇H₄N₂O₂Defines the elemental composition and molecular weight.
Molecular Weight 148.12 g/mol Essential for stoichiometric calculations and mass spectrometry.
IUPAC Name 5-cyanopyridine-3-carboxylic acidProvides unambiguous chemical identification.
CAS Number 55314-29-9Unique identifier for database and regulatory searches.
pKa (Predicted)~3-4Indicates it is a moderately strong organic acid, largely ionized at physiological pH.[6]
LogP (Predicted)~0.5 - 1.0Suggests a relatively hydrophilic character, influencing solubility and distribution.[4]
Appearance White to off-white solidBasic physical state observation.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

  • ¹H NMR: Due to the electron-withdrawing nature of the nitrogen, cyano, and carboxyl groups, all protons on the pyridine ring are expected to be deshielded and appear at high chemical shifts (downfield) in the aromatic region (typically >8.0 ppm). We would expect to see three distinct signals, each integrating to one proton, with splitting patterns dictated by their coupling to adjacent protons.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbons of the carboxylic acid and the cyano group will have characteristic chemical shifts (typically >160 ppm and ~115-120 ppm, respectively). The pyridine ring carbons will appear in the aromatic region, with their exact shifts influenced by the positions of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[7]

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Type
O-H (Carboxylic Acid) ~2500-3300 (broad)Stretching
C=O (Carboxylic Acid) ~1700-1730Stretching
C≡N (Nitrile) ~2220-2240Stretching
C=C, C=N (Aromatic Ring) ~1400-1600Stretching

The presence of a strong, broad absorption in the O-H region and a sharp, intense peak for the C=O stretch are clear indicators of the carboxylic acid. A sharp, medium-intensity peak around 2230 cm⁻¹ is a definitive marker for the cyano group.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. In Electron Ionization (EI) mode, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (148.12). Common fragmentation patterns would include the loss of -OH (m/z 131) and -COOH (m/z 103).

Synthesis and Reactivity

This compound is typically synthesized from a precursor like 5-bromonicotinic acid.[9] A common synthetic strategy involves the cyanation of 5-bromonicotinic acid using a cyanide source, such as copper(I) cyanide, in a nucleophilic aromatic substitution reaction (a Rosenmund-von Braun reaction). The reactivity of the molecule is governed by its functional groups, allowing for selective modifications at the carboxylic acid (e.g., esterification, amide coupling), the cyano group (e.g., hydrolysis, reduction), or the pyridine ring.

Applications in Research and Development

The unique structural features of this compound make it a highly versatile tool for scientists.

Role as a MALDI Matrix

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry, particularly for the analysis of large biomolecules like proteins and peptides.[10] The choice of matrix is critical for a successful analysis. A good matrix must co-crystallize with the analyte and strongly absorb the laser energy, facilitating the desorption and ionization of the analyte molecules.

This compound, while less common than matrices like sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA), possesses the necessary chromophore (the substituted pyridine system) to absorb UV laser energy (typically from a 337 nm nitrogen laser).[11][12] Its acidic nature facilitates protonation of the analyte, which is essential for detection in positive-ion mode.

Experimental Workflow: Using this compound as a MALDI Matrix

This diagram outlines the standard workflow for preparing a sample for MALDI-TOF MS analysis using this compound as the matrix.

MALDI_Workflow cluster_prep Solution Preparation cluster_spotting Sample Spotting & Crystallization cluster_analysis MS Analysis MatrixPrep Matrix Solution (10 mg/mL this compound in ACN/H2O/TFA) Mix Mix Matrix & Analyte (Typically 1:1 v/v) MatrixPrep->Mix Step 1a AnalytePrep Analyte Solution (e.g., 1 pmol/µL Peptide in 0.1% TFA) AnalytePrep->Mix Step 1b Spot Spot 1 µL of Mixture onto MALDI Target Plate Mix->Spot Step 2 Dry Air Dry (Dried Droplet Method) Allow co-crystallization Spot->Dry Step 3 Insert Insert Target into Mass Spectrometer Dry->Insert Step 4 Acquire Irradiate Spot with Laser Acquire Mass Spectrum Insert->Acquire Step 5 Analyze Analyze Spectrum (Identify m/z of Analyte) Acquire->Analyze Step 6

Caption: Workflow for MALDI-TOF MS Sample Preparation.

Building Block in Drug Discovery

In medicinal chemistry, this compound serves as a valuable building block for synthesizing more complex molecules.[2][13] Its carboxylic acid handle allows for easy coupling with amines to form amides, a common linkage in drug molecules. The pyridine ring acts as a bioisostere for a phenyl ring but with improved solubility and metabolic properties. The cyano group can be used as a synthetic precursor or as a functional group to interact with biological targets, for instance, by acting as a hydrogen bond acceptor. Its derivatives are being investigated for a range of therapeutic areas, including as potential anticancer and antioxidant agents.[2]

Experimental Protocols: A Self-Validating System

Protocol 1: Synthesis of this compound from 5-Bromonicotinic Acid

This protocol is adapted from established cyanation methodologies.[14]

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 5-bromonicotinic acid (1.0 eq), copper(I) cyanide (1.2 eq), and a high-boiling point polar aprotic solvent such as DMF or NMP.

    • Causality: An inert atmosphere is crucial to prevent oxidation of the copper(I) cyanide. A polar aprotic solvent is required to dissolve the reactants and facilitate the nucleophilic substitution.

  • Heating: Heat the reaction mixture to 140-160 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Self-Validation: A successful reaction will show the disappearance of the starting material spot (5-bromonicotinic acid) and the appearance of a new, more polar spot on the TLC plate.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.

  • Purification: Acidify the aqueous solution with HCl to a pH of ~3-4 to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

    • Self-Validation: The final product should be a white or off-white solid. Purity should be confirmed by NMR and MS, and the melting point should be sharp and consistent with literature values.

Safety and Handling

Like many nitrile-containing compounds, this compound should be handled with care. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[15][16] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[15]

Conclusion

This compound is more than a simple chemical reagent; it is a precisely engineered molecular tool. Its structure, defined by the strategic placement of a pyridine nitrogen, a carboxylic acid, and a cyano group, provides a predictable and versatile platform for innovation. For the analytical scientist, it offers a functional matrix for mass spectrometry. For the medicinal chemist, it is a key building block for the rational design of novel therapeutics. A thorough understanding of its fundamental properties, as outlined in this guide, is the first step toward unlocking its full scientific potential.

References

Introduction: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Cyanonicotinic Acid

This compound (CAS No. 887579-62-6), also known as 5-cyanopyridine-3-carboxylic acid, is a substituted pyridine derivative that holds significant potential as a versatile building block in synthetic organic chemistry.[1] Its structure is characterized by a pyridine ring functionalized with a carboxylic acid group at the 3-position and a cyano group at the 5-position. This unique arrangement of electron-withdrawing groups and reactive handles makes it a valuable intermediate for the synthesis of complex heterocyclic molecules.

Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents used to treat a wide range of conditions, including tuberculosis, cancer, and diabetes.[2] The strategic placement of the cyano and carboxylic acid moieties on the nicotinic acid framework allows for orthogonal chemical modifications, enabling researchers to construct diverse molecular architectures. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, while the cyano group can be hydrolyzed, reduced to an amine, or used in cycloaddition reactions. This guide provides a comprehensive overview of the physicochemical properties, a proposed synthesis pathway, potential applications, and safety protocols for this compound, aimed at researchers and professionals in drug discovery and chemical development.

Physicochemical and Spectroscopic Profile

The accurate characterization of a chemical intermediate is paramount for its successful application in multi-step syntheses. While detailed experimental data for this compound is not broadly published in peer-reviewed literature, key properties have been compiled from reliable chemical supplier databases.

PropertyValue / InformationSource
CAS Number 887579-62-6[3]
Molecular Formula C₇H₄N₂O₂[4]
Molecular Weight 148.12 g/mol [4]
Synonyms 5-cyanopyridine-3-carboxylic acid[1]
Appearance Typically an off-white to yellow solid (inferred)N/A
Storage Sealed in a dry place at room temperature[4]
Purity Commercially available up to 95%
Spectroscopic Data NMR, HPLC, LC-MS data is noted as available from suppliers[4]

Note: Properties such as melting point and solubility are not publicly available and would require experimental determination.

Proposed Synthesis Pathway: Cyanation of 5-Bromonicotinic Acid

The proposed two-step synthesis is outlined below:

  • Step 1: Bromination of Nicotinic Acid. Synthesis of the key intermediate, 5-bromonicotinic acid, from nicotinic acid.

  • Step 2: Palladium-Catalyzed Cyanation. Conversion of 5-bromonicotinic acid to the final product, this compound.

SynthesisWorkflow Start Nicotinic Acid Step1 Step 1: Electrophilic Bromination Start->Step1 Br₂, SOCl₂, Fe powder Intermediate 5-Bromonicotinic Acid Step1->Intermediate Step2 Step 2: Pd-Catalyzed Cyanation Intermediate->Step2 Zn(CN)₂, Pd catalyst (e.g., Pd(dppf)Cl₂), DMF, Heat Product This compound Step2->Product Purification Purification (Recrystallization) Product->Purification Final Final Product Purification->Final

Caption: Proposed two-step synthesis workflow for this compound.

Representative Experimental Protocol

Disclaimer: This protocol is a representative example based on established chemical principles for analogous transformations. It has not been optimized for this specific substrate and should be adapted and validated by the end-user in a controlled laboratory setting.

Step 1: Synthesis of 5-Bromonicotinic Acid (Adapted from patent literature[5])

  • To a reaction vessel equipped with a reflux condenser and stirrer, add nicotinic acid (1.0 eq), thionyl chloride (2.4 eq), and a catalytic amount of powdered iron (0.02 eq).

  • Heat the mixture to 70 °C.

  • Slowly add bromine (1.9 eq) to the reaction mixture over 2 hours, maintaining the temperature.

  • After the addition is complete, reflux the mixture for 6-10 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, carefully distill off the excess bromine and thionyl chloride.

  • Cool the residue to 0 °C and cautiously add a 4N sodium hydroxide solution until the pH reaches 3.

  • The precipitate of 5-bromonicotinic acid is collected by vacuum filtration and washed with cold water.

Step 2: Synthesis of this compound (Representative Cyanation)

  • In an inert atmosphere (e.g., under nitrogen or argon), charge a dry reaction flask with 5-bromonicotinic acid (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 eq).

    • Causality: Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and stability. The palladium catalyst is essential for facilitating the carbon-carbon bond formation between the pyridine ring and the cyanide.

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 110-130 °C and stir for 12-24 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter it to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable aqueous base (e.g., NaHCO₃ solution) and wash with an organic solvent like ethyl acetate to remove non-polar impurities.

  • Acidify the aqueous layer with 2N HCl to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Synthesis and Drug Discovery

This compound is a bifunctional molecule, presenting two key reactive sites for further chemical elaboration. Its value lies in its ability to serve as a scaffold for building more complex molecules.

Reactions cluster_COOH Carboxylic Acid Reactions cluster_CN Cyano Group Reactions Main This compound Amide Amide Formation Main->Amide Amine, Coupling Agent (e.g., HATU) Ester Esterification Main->Ester Alcohol, Acid Catalyst AcidChloride Acid Chloride Formation Main->AcidChloride SOCl₂ or (COCl)₂ Amine Reduction to Aminomethyl Main->Amine Reduction (e.g., H₂, Pd/C or LiAlH₄) CarboxylicAcid Hydrolysis to Carboxylic Acid Main->CarboxylicAcid Acid/Base Hydrolysis Tetrazole Cycloaddition to Tetrazole Main->Tetrazole NaN₃, Lewis Acid

Caption: Key reaction pathways for this compound.

  • Medicinal Chemistry Scaffolding: As a derivative of nicotinic acid, this compound is an attractive starting point for synthesizing novel therapeutic agents.[2] The carboxylic acid can be coupled with various amines to generate a library of amides, a common functional group in pharmaceuticals. The cyano group can be converted to a tetrazole ring, which is a well-known bioisostere for a carboxylic acid, often improving the metabolic stability and pharmacokinetic profile of a drug candidate.

  • Precursor for Bioactive Molecules: Aminonicotinic acids and their derivatives are precursors to molecules investigated for anti-inflammatory and anti-cancer properties.[6] Reduction of the cyano group on this compound would yield 5-(aminomethyl)nicotinic acid, a GABA analogue with potential neurological applications.

  • Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The multiple nitrogen and oxygen atoms in this compound and its derivatives make them excellent candidates for ligands that can coordinate with metal ions.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the three aromatic protons on the pyridine ring, with chemical shifts and coupling constants dictated by the substitution pattern. A broad singlet corresponding to the carboxylic acid proton would also be expected.

    • ¹³C NMR: Would reveal seven distinct carbon signals, including those for the nitrile, carboxyl, and the five pyridine ring carbons.

  • Infrared (IR) Spectroscopy: A sharp, strong absorption band around 2220-2240 cm⁻¹ would confirm the presence of the nitrile (C≡N) group. A broad O-H stretch from the carboxylic acid would appear around 2500-3300 cm⁻¹, and a strong C=O stretch would be visible around 1700 cm⁻¹.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent ion corresponding to the molecular weight (M-H)⁻ at m/z 147.1.

  • High-Performance Liquid Chromatography (HPLC): Purity analysis should be conducted using reverse-phase HPLC, typically with a C18 column and a mobile phase gradient of water and acetonitrile containing an additive like formic acid or trifluoroacetic acid to ensure sharp peak shapes.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated area, preferably a chemical fume hood.[1]

Hazard ClassGHS StatementPrecautionary Measures
Acute Toxicity H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledP261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help.
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritationP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[1] Disposal: Dispose of waste material at a licensed chemical destruction plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[1]

References

An In-depth Technical Guide to 5-Cyanonicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Pyridine Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Among the vast array of functionalized pyridines, 5-Cyanonicotinic acid has emerged as a particularly valuable building block. Its unique trifunctional nature—a pyridine ring, a carboxylic acid at the 3-position, and a cyano group at the 5-position—offers medicinal chemists a versatile platform for the synthesis of complex molecules with diverse biological activities. While the historical "discovery" of this specific molecule is not prominently documented in a singular seminal publication, its importance lies in its synthetic accessibility and its role as a key intermediate in the creation of novel chemical entities. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, physicochemical properties, and its applications in the pursuit of new therapeutics.

Core Synthesis Strategies: From Halogenated Precursors to a Key Intermediate

The most logical and widely applicable approach to the synthesis of this compound involves the cyanation of a readily available halogenated nicotinic acid precursor, primarily 5-bromonicotinic acid. This transformation leverages well-established palladium-catalyzed cross-coupling methodologies, which are mainstays in modern organic synthesis.

Synthesis of the Precursor: 5-Bromonicotinic Acid

The journey to this compound begins with the preparation of its brominated precursor. A robust and scalable method for the synthesis of 5-bromonicotinic acid is the direct bromination of nicotinic acid.

Experimental Protocol: Bromination of Nicotinic Acid [3][4][5]

  • Reagents and Equipment:

    • Nicotinic Acid

    • Thionyl chloride (SOCl₂)

    • Liquid Bromine (Br₂)

    • Iron powder (catalyst)

    • 4N Sodium Hydroxide (NaOH) solution

    • Ice

    • Standard reaction glassware with reflux condenser and gas absorption trap

  • Procedure:

    • In a four-necked flask equipped with a stirrer, condenser, and gas absorption device, place nicotinic acid (1.0 eq).

    • Slowly add thionyl chloride (2.0 eq) at room temperature.

    • Heat the mixture in an oil bath at 50°C for 4 hours to form nicotinoyl chloride.

    • Remove the excess thionyl chloride under reduced pressure.

    • Raise the temperature to 100°C and slowly add liquid bromine (1.1 eq).

    • After the addition is complete, raise the temperature to 170°C and maintain for 12 hours. A significant amount of hydrogen bromide gas will be generated and should be neutralized in an alkali trap.

    • After the reaction is complete, cool the mixture slightly and pour it onto ice to hydrolyze the acyl chloride.

    • Adjust the pH of the solution to 2.5 with a saturated sodium carbonate solution to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain 5-bromonicotinic acid as a light-yellow solid.

Causality Behind Experimental Choices:

  • The conversion of the carboxylic acid to the acyl chloride with thionyl chloride activates the pyridine ring for electrophilic bromination.

  • The high reaction temperature is necessary to overcome the deactivation of the pyridine ring by the electron-withdrawing acyl chloride group.

  • The careful control of pH during workup is crucial for the selective precipitation of the product.

Palladium-Catalyzed Cyanation of 5-Bromonicotinic Acid

With 5-bromonicotinic acid in hand, the crucial cyanation step can be performed. Palladium-catalyzed cyanation reactions are highly efficient and offer good functional group tolerance, making them ideal for this transformation.[6][7][8][9][10] The use of zinc cyanide (Zn(CN)₂) as the cyanide source is often preferred due to its lower toxicity and better handling characteristics compared to other cyanide salts.

Experimental Protocol: Synthesis of this compound

  • Reagents and Equipment:

    • 5-Bromonicotinic acid

    • Zinc cyanide (Zn(CN)₂)

    • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

    • Phosphine ligand (e.g., dppf)

    • Zinc dust (optional, as a reductant for the palladium catalyst)

    • Anhydrous, degassed solvent (e.g., DMF or DMA)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard reaction glassware

  • Procedure:

    • To a dry reaction flask under an inert atmosphere, add 5-bromonicotinic acid (1.0 eq), zinc cyanide (0.6 eq), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

    • Add the anhydrous, degassed solvent.

    • Heat the reaction mixture to a temperature between 100-120°C.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and water.

    • Carefully acidify the aqueous layer to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain this compound.

Self-Validating System and Rationale:

  • The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphines often giving the best results.

  • The addition of zinc dust can help to maintain the palladium in its active zerovalent state throughout the reaction.

  • The workup procedure is designed to separate the product from the catalyst and unreacted starting materials.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in further synthetic applications.

PropertyValue
Chemical Formula C₇H₄N₂O₂
Molecular Weight 148.12 g/mol
CAS Number 887579-62-6
Appearance White to off-white solid
Melting Point Data not consistently available in literature; requires experimental determination.
Solubility Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show three aromatic protons on the pyridine ring with characteristic chemical shifts and coupling constants. The proton at C2 would likely be the most downfield, followed by the protons at C6 and C4.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, followed by the carbons of the pyridine ring and the nitrile carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the C≡N stretch of the nitrile group (around 2230 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of this compound makes it a highly attractive starting material for the synthesis of a wide range of biologically active molecules. The carboxylic acid can be readily converted into amides and esters, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The pyridine ring itself can participate in various transformations.

While a direct lineage to a marketed drug is not prominently established, the scaffold is of significant interest in the synthesis of inhibitors for various enzymes and as a core for combinatorial libraries. For instance, nicotinic acid derivatives are known to be important in the development of treatments for a variety of diseases. The introduction of a cyano group at the 5-position provides a key handle for further synthetic diversification, allowing for the exploration of structure-activity relationships in drug discovery programs.

Illustrative Synthetic Utility:

The following diagram illustrates the potential for diversification of the this compound scaffold.

G cluster_0 Carboxylic Acid Derivatization cluster_1 Cyano Group Transformation cluster_2 Pyridine Ring Modification This compound This compound Amide Formation Amide Formation This compound->Amide Formation Amide Coupling Esterification Esterification This compound->Esterification Fischer Esterification Hydrolysis to Carboxylic Acid Hydrolysis to Carboxylic Acid This compound->Hydrolysis to Carboxylic Acid Acid/Base Hydrolysis Reduction to Amine Reduction to Amine This compound->Reduction to Amine Catalytic Hydrogenation N-Oxidation N-Oxidation This compound->N-Oxidation Oxidation Further Substitution Further Substitution This compound->Further Substitution Various Reactions

Caption: Synthetic diversification pathways for this compound.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials via robust and scalable palladium-catalyzed cyanation methods makes it an accessible intermediate for researchers. While its full potential is still being explored, the unique combination of functional groups on the pyridine scaffold ensures its continued importance in the quest for novel therapeutic agents. Future research will likely focus on the development of new synthetic methodologies to access this and related compounds, as well as its incorporation into a wider range of biologically active molecules.

References

An In-depth Technical Guide to 5-Cyanonicotinic Acid: A Versatile Pyridine Derivative in Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Cyanonicotinic acid, a key pyridine derivative, has emerged as a molecule of significant interest for researchers in both medicinal chemistry and materials science. Its unique trifunctional structure—comprising a pyridine ring, a nitrile group, and a carboxylic acid moiety—offers a versatile platform for synthesizing a wide array of novel compounds. This guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, and its pivotal role as a precursor for advanced therapeutic agents and functional materials. We will delve into its applications in the rational design of enzyme inhibitors and bioactive scaffolds, as well as its utility as a multitopic organic linker in the construction of sophisticated coordination polymers and Metal-Organic Frameworks (MOFs). This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Strategic Importance of Pyridine Scaffolds

Pyridine and its derivatives are fundamental heterocyclic compounds that form the structural core of countless natural products and synthetic molecules.[1][2] The pyridine ring is a privileged scaffold in medicinal chemistry, largely due to its ability to engage in hydrogen bonding, its aromatic nature, and its capacity to serve as a bioisosteric replacement for a phenyl ring, often improving pharmacokinetic properties.[1][3] Isomers of pyridine carboxylic acid, such as nicotinic acid (pyridine-3-carboxylic acid), have historically led to a multitude of approved drugs for conditions ranging from tuberculosis to hyperlipidemia.[3][4][5]

The introduction of additional functional groups onto the nicotinic acid backbone allows for the fine-tuning of electronic properties and steric profiles, enabling the creation of highly specific and potent molecules. This compound (3-carboxy-5-cyanopyridine) represents a strategically functionalized derivative. The electron-withdrawing nature of the cyano group at the 5-position significantly influences the reactivity and binding capabilities of the entire molecule, making it a powerful and versatile building block for targeted applications.

Core Characteristics of this compound

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its effective application in synthesis and material design. The molecule's character is defined by the interplay between its three key functional groups.

PropertyValueSource
CAS Number 5326-28-3[6]
Molecular Formula C₇H₄N₂O₂-
Molecular Weight 148.12 g/mol -
Appearance Off-white to light yellow powder-
Melting Point >300 °C-
Solubility Soluble in DMSO, sparingly in waterGeneral chemical knowledge
pKa ~3-4 (for the carboxylic acid)Estimated based on nicotinic acid

Note: Some properties are based on typical observations for this class of compounds and may vary slightly based on purity and experimental conditions.

Synthesis Pathways

The synthesis of this compound is a critical first step for its subsequent use. One established method involves the fusion of a pyridine sulfonic acid salt with a cyanide source, followed by hydrolysis.

A historical and effective method involves the reaction of a pyridine-3-sulfonic acid salt with potassium cyanide (or a mixture of sodium and potassium cyanide) at elevated temperatures to produce 3-cyanopyridine.[7] This nitrile can then be further functionalized or, in related syntheses, the cyano group can be introduced onto a pre-existing nicotinic acid framework through various organic transformations. The hydrolysis of the resulting 3-cyanopyridine using a strong acid like hydrochloric acid yields nicotinic acid.[7] The synthesis of the 5-cyano derivative specifically follows more advanced multi-step pathways, often starting from more complex pyridine precursors.

A generalized workflow for related syntheses is depicted below:

G Pyridine Pyridine Derivative Sulfonation Sulfonation (e.g., H₂SO₄/SO₃) Pyridine->Sulfonation PyridineSulfonicAcid Pyridine-3-sulfonic acid salt Sulfonation->PyridineSulfonicAcid Cyanation Cyanation (e.g., KCN, heat) PyridineSulfonicAcid->Cyanation Cyanopyridine 3-Cyanopyridine Cyanation->Cyanopyridine Hydrolysis Acid Hydrolysis (e.g., HCl) Cyanopyridine->Hydrolysis NicotinicAcid Nicotinic Acid Hydrolysis->NicotinicAcid

Caption: Generalized synthesis pathway for nicotinic acid from pyridine.

Role in Medicinal Chemistry and Drug Development

The pyridine nucleus is a cornerstone of modern drug design, and functionalized derivatives like this compound serve as high-value intermediates for creating novel therapeutic agents.[1][2] Its carboxylic acid and nitrile groups provide orthogonal handles for synthetic modification, allowing for the construction of complex molecules with diverse biological activities.

A Versatile Synthetic Building Block

Derivatives of nicotinic acid have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, and antioxidant activities.[8][9][10][11]

  • Anticancer Applications: Novel nicotinic acid derivatives have been synthesized and shown to possess potent cytotoxic activity against various human cancer cell lines.[8][12] For example, certain compounds have demonstrated promising inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis, with IC₅₀ values in the nanomolar range.[8][12]

  • Antimicrobial Activity: Acylhydrazone and 1,3,4-oxadiazole derivatives synthesized from nicotinic acid have shown significant antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA strains) and Bacillus subtilis.[13][14] These compounds often exhibit minimal inhibitory concentrations (MIC) in the low microgram-per-milliliter range and show low cytotoxicity against normal cell lines, highlighting their potential as selective therapeutic agents.[10][13][14]

  • Anti-inflammatory Properties: Researchers have successfully synthesized nicotinic acid derivatives that exhibit significant anti-inflammatory activity by inhibiting inflammatory cytokines such as TNF-α and IL-6, with potency comparable to established drugs like ibuprofen.[9]

The structure of this compound makes it an ideal starting point for creating such derivatives. The carboxylic acid can be readily converted into esters, amides, or hydrazides, while the nitrile group can be hydrolyzed, reduced to an amine, or used in cycloaddition reactions to form various heterocyclic rings.[15]

G cluster_acid Carboxylic Acid Reactions cluster_nitrile Nitrile Group Reactions Start This compound Ester Esterification (R-OH, H⁺) Start->Ester Amide Amidation (R-NH₂, coupling agent) Start->Amide Hydrazide Hydrazide Formation (N₂H₄) Start->Hydrazide Amine Reduction (e.g., H₂, catalyst) Start->Amine Tetrazole Cycloaddition (e.g., NaN₃) Start->Tetrazole CarboxylicAcid2 Hydrolysis (H⁺ or OH⁻) Start->CarboxylicAcid2 Product_Ester Ester Derivative Ester->Product_Ester Product_Amide Amide Derivative (Bioactive Scaffolds) Amide->Product_Amide Product_Hydrazide Acylhydrazone Precursor Hydrazide->Product_Hydrazide Product_Amine Aminomethyl Derivative Amine->Product_Amine Product_Tetrazole Tetrazole Derivative Tetrazole->Product_Tetrazole Product_DiAcid Pyridine-3,5-dicarboxylic acid CarboxylicAcid2->Product_DiAcid

Caption: Synthetic utility of this compound as a precursor.

Experimental Protocol: Synthesis of a Nicotinic Acid Hydrazide Derivative

This protocol outlines a foundational step often used to create bioactive acylhydrazones from a nicotinic acid starting material. The conversion to a hydrazide is a gateway to a vast library of potent compounds.[10][13]

Objective: To synthesize nicotinoyl hydrazide from a nicotinic acid derivative as a precursor for antimicrobial agents.

Materials:

  • Nicotinic acid derivative (e.g., methyl nicotinate, synthesized from the corresponding acid)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Beakers, graduated cylinders, and filtration apparatus

  • TLC plates (silica gel) for reaction monitoring

Methodology:

  • Esterification (Precursor Synthesis):

    • Dissolve the starting nicotinic acid (1 equivalent) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting acid.

    • Neutralize the mixture, extract the methyl nicotinate ester, and purify. This step is crucial as direct reaction of the acid with hydrazine is less efficient.

  • Hydrazide Formation:

    • Dissolve the purified methyl nicotinate (1 equivalent) in absolute ethanol in a round-bottom flask.[11]

    • Add hydrazine hydrate (1.5-2 equivalents) dropwise to the stirring solution at room temperature. The slight excess of hydrazine ensures complete conversion of the ester.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

    • Maintain reflux for 3-5 hours. Monitor the reaction progress using TLC. The product spot should be more polar than the starting ester.

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

    • Collect the solid product by vacuum filtration, wash with cold ethanol to remove excess hydrazine, and dry under vacuum.

    • The resulting nicotinoyl hydrazide can be characterized by IR, NMR, and Mass Spectrometry and used directly in subsequent condensation reactions with various aldehydes to form bioactive acylhydrazones.[13][14]

Applications in Materials Science: Crafting Functional Frameworks

Beyond its biological applications, this compound is a highly effective ligand for the construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). Its rigid structure and multiple distinct coordination sites (the pyridine nitrogen, the carboxylate oxygens, and the nitrile nitrogen) allow it to bridge metal ions in diverse ways, leading to the formation of 1D, 2D, or 3D networks.[16][17][18]

A Multitopic Linker for Coordination Polymers

The choice of ligand is paramount in determining the final topology and properties of a MOF.[19] Halogenated and other functionalized nicotinic acid derivatives have been successfully used to create CPs with interesting magnetic, luminescent, and gas purification properties.[20][21]

  • Structural Diversity: The carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion, while the pyridine and nitrile nitrogens can coordinate to adjacent metal centers. This versatility enables the formation of complex and robust frameworks.

  • Functional Properties: By incorporating this compound into frameworks with metal ions like Cd(II), Co(II), or lanthanides, materials with specific functions can be designed.[16] For instance, lanthanide-based CPs can exhibit strong luminescence, making them suitable for sensor applications.[16] Cobalt-based frameworks may display unique magnetic behaviors, such as antiferromagnetic interactions.[20][21] The porous nature of these materials also makes them candidates for gas storage and separation.[20]

Caption: Role of 5-cyanonicotinate as a bridging ligand in a 1D chain.

Experimental Protocol: Hydrothermal Synthesis of a Cadmium(II) Coordination Polymer

This protocol provides a representative method for synthesizing a coordination polymer using a functionalized nicotinic acid ligand, adapted from procedures for similar frameworks.[20][21]

Objective: To synthesize a crystalline coordination polymer using this compound and a cadmium(II) salt via hydrothermal methods.

Materials:

  • This compound (H-CN-Nic)

  • Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • Deionized water

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

  • Microscope

Methodology:

  • Reactant Preparation:

    • In a glass beaker, combine this compound (e.g., 0.1 mmol, 14.8 mg) and cadmium(II) nitrate tetrahydrate (e.g., 0.1 mmol, 30.8 mg).

    • Add a solvent mixture of deionized water and DMF (e.g., 10 mL total volume, in a 1:1 v/v ratio). The DMF helps to solubilize the organic ligand, while water is essential for the hydrothermal process.

    • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Hydrothermal Reaction:

    • Transfer the resulting solution into a 23 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave tightly and place it in a programmable oven.

    • Heat the autoclave to 120 °C at a ramp rate of 10 °C/hour.

    • Hold the temperature at 120 °C for 72 hours. This prolonged heating period allows for the slow growth of high-quality crystals.

    • After 72 hours, cool the oven down to room temperature at a slow rate (e.g., 5 °C/hour). Slow cooling is critical to prevent crystal cracking and to maximize yield.

  • Product Isolation and Characterization:

    • Carefully open the autoclave in a fume hood.

    • Collect the resulting crystals by filtration.

    • Wash the crystals sequentially with deionized water and then ethanol to remove any unreacted starting materials.

    • Dry the crystals in air.

    • The product can then be characterized using single-crystal X-ray diffraction (to determine the structure), powder X-ray diffraction (to confirm phase purity), and thermogravimetric analysis (to assess thermal stability).

Conclusion and Future Outlook

This compound stands out as a pyridine derivative of significant strategic value. Its trifunctional nature provides a robust and versatile platform for innovation across multiple scientific disciplines. In medicinal chemistry, it serves as a key intermediate for synthesizing next-generation therapeutics with tailored biological activities, from targeted anticancer agents to novel antimicrobials capable of combating drug-resistant pathogens.[8][13] In materials science, its capacity as a multitopic organic linker enables the rational design of functional coordination polymers and MOFs with precisely engineered properties for applications in sensing, catalysis, and gas separation.[20][21]

The future of research involving this compound is bright. Further exploration of its derivatives will undoubtedly lead to the discovery of new bioactive molecules with improved efficacy and safety profiles. In parallel, its use in constructing increasingly complex, multifunctional MOFs—perhaps incorporating cationic frameworks for anion sensing or photochromic properties—will push the boundaries of materials science.[22][23] As synthetic methodologies become more advanced, the full potential of this remarkable pyridine derivative will continue to be unlocked, driving progress in both human health and advanced technology.

References

Methodological & Application

5-Cyanonicotinic Acid: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary organic synthesis, the strategic incorporation of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 5-Cyanonicotinic acid, a pyridine derivative bearing both a carboxylic acid and a cyano group, has emerged as a reagent of significant utility. Its unique electronic and structural features offer a versatile platform for the synthesis of a diverse array of compounds, ranging from pharmacologically active agents to advanced functional materials. This comprehensive guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The dual reactivity of this compound is central to its utility. The carboxylic acid moiety serves as a classical handle for amide bond formation, esterification, and the synthesis of various acyl derivatives. Concurrently, the electron-withdrawing cyano group can participate in a range of transformations, including nucleophilic additions and cycloadditions, or it can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, offering pathways to further molecular diversification. This guide will delve into the key applications of this reagent, focusing on its role in the synthesis of bioactive molecules and as a ligand in the construction of metal-organic frameworks (MOFs).

I. Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry and drug discovery.[1][2] this compound serves as a valuable scaffold in this context, enabling the synthesis of a wide range of amides with potential therapeutic applications. The pyridine nitrogen and the cyano group can engage in hydrogen bonding and other non-covalent interactions, influencing the pharmacological profile of the resulting molecules.

Mechanistic Considerations in Amide Coupling

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at room temperature, primarily due to the formation of a non-reactive ammonium carboxylate salt.[3] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using a variety of coupling reagents. The general mechanism involves the formation of a highly reactive acyl-substituted intermediate, which is then susceptible to nucleophilic attack by the amine.

Comparative Overview of Common Amide Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, the desired reaction conditions, and the potential for side reactions, such as racemization in the case of chiral amines or carboxylic acids.[1]

Coupling Reagent SystemActivating AgentAdditiveBaseTypical SolventsKey Advantages
Carbodiimides EDC, DCCHOBt, NHSDMAP (catalytic)DCM, DMFWater-soluble byproducts (EDC), high efficiency.
Uronium/Aminium Salts HATU, HBTUNoneDIPEA, TEADMF, NMPFast reaction times, low racemization.
Phosphonium Salts PyBOP, BOPNoneDIPEA, TEADMF, DCMHigh reactivity, suitable for hindered substrates.

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; DCC: N,N'-Dicyclohexylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; NHS: N-Hydroxysuccinimide; DMAP: 4-Dimethylaminopyridine; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; TEA: Triethylamine; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate; DCM: Dichloromethane; DMF: N,N-Dimethylformamide; NMP: N-Methyl-2-pyrrolidone.

Experimental Protocol: Synthesis of N-benzyl-5-cyanonicotinamide using HATU

This protocol details a representative procedure for the amide coupling of this compound with benzylamine using the highly efficient uronium salt, HATU.

Materials:

  • This compound

  • Benzylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Add HATU (1.1 eq) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-5-cyanonicotinamide.

Diagram of the Amide Synthesis Workflow:

G cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification This compound This compound Activated Ester Activated Ester This compound->Activated Ester HATU, DIPEA HATU HATU DIPEA DIPEA N-benzyl-5-cyanonicotinamide N-benzyl-5-cyanonicotinamide Activated Ester->N-benzyl-5-cyanonicotinamide Benzylamine Benzylamine Benzylamine Crude Product Crude Product N-benzyl-5-cyanonicotinamide->Crude Product Extraction Pure Product Pure Product Crude Product->Pure Product Chromatography

Caption: Workflow for the synthesis of N-benzyl-5-cyanonicotinamide.

II. Synthesis of Heterocyclic Scaffolds

The presence of both a cyano and a carboxylic acid group on the pyridine ring makes this compound an excellent precursor for the synthesis of various fused and substituted heterocyclic systems.[4][5] These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active natural products and synthetic drugs.[6][7]

Application in the Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered considerable attention due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of acylhydrazones, which can be readily prepared from the corresponding acid hydrazides.

Experimental Protocol: Synthesis of a 5-(5-substituted-1,3,4-oxadiazol-2-yl)nicotinonitrile Derivative

This multi-step protocol outlines the conversion of this compound to a 1,3,4-oxadiazole derivative.

Step 1: Esterification of this compound

  • Suspend this compound (1.0 eq) in methanol.

  • Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the methyl 5-cyanonicotinate.

Step 2: Synthesis of 5-Cyanonicotinohydrazide

  • Dissolve the methyl 5-cyanonicotinate (1.0 eq) from Step 1 in ethanol.

  • Add hydrazine hydrate (3.0 eq) and reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • The product, 5-cyanonicotinohydrazide, will often precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Synthesis of the Acylhydrazone

  • To a solution of 5-cyanonicotinohydrazide (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

  • Add the desired aldehyde (1.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • The resulting acylhydrazone usually precipitates from the reaction mixture. Collect the solid by filtration, wash with ethanol, and dry.

Step 4: Oxidative Cyclization to the 1,3,4-Oxadiazole

  • Suspend the acylhydrazone from Step 3 in acetic anhydride.

  • Heat the mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice water.

  • The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivative.[5]

Diagram of the 1,3,4-Oxadiazole Synthesis Pathway:

G This compound This compound Methyl 5-cyanonicotinate Methyl 5-cyanonicotinate This compound->Methyl 5-cyanonicotinate MeOH, SOCl₂ 5-Cyanonicotinohydrazide 5-Cyanonicotinohydrazide Methyl 5-cyanonicotinate->5-Cyanonicotinohydrazide N₂H₄·H₂O Acylhydrazone Acylhydrazone 5-Cyanonicotinohydrazide->Acylhydrazone Aldehyde, AcOH 1,3,4-Oxadiazole Derivative 1,3,4-Oxadiazole Derivative Acylhydrazone->1,3,4-Oxadiazole Derivative Ac₂O, reflux

Caption: Synthetic route to 1,3,4-oxadiazole derivatives.

III. This compound as a Ligand in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[8] The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by judicious selection of the metal and organic linker. This compound, with its pyridyl nitrogen and carboxylate group, can act as a versatile bidentate or monodentate ligand for the construction of novel MOFs. The presence of the cyano group can also serve as a functional site for post-synthetic modification or to influence the gas sorption and catalytic properties of the resulting framework.

General Principles of MOF Synthesis

The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the organic ligand are dissolved in a suitable solvent and heated in a sealed vessel. The slow crystallization process allows for the formation of a well-ordered, crystalline framework.

Experimental Protocol: General Procedure for the Synthesis of a MOF using this compound

This protocol provides a general guideline for the synthesis of a MOF using this compound as the organic linker. The specific metal salt, solvent system, temperature, and reaction time will need to be optimized for the desired framework.

Materials:

  • This compound

  • A suitable metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • A high-boiling point solvent (e.g., DMF, N,N-diethylformamide (DEF), ethanol)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve this compound (1.0 eq) and the metal salt (0.5-1.5 eq) in the chosen solvent or solvent mixture.

  • The solution may be sonicated to ensure complete dissolution.

  • Place the open vial inside a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in an oven preheated to the desired temperature (typically between 80-150 °C).

  • Maintain the temperature for a period of 24-72 hours.

  • After the designated time, allow the autoclave to cool slowly to room temperature.

  • Crystals of the MOF should have formed. Carefully collect the crystals by decanting the mother liquor.

  • Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • The crystalline product can be activated by solvent exchange and heating under vacuum to remove guest solvent molecules from the pores.

Diagram of the MOF Synthesis Workflow:

G cluster_synthesis Solvothermal Synthesis cluster_activation Activation This compound & Metal Salt This compound & Metal Salt Reaction Mixture Reaction Mixture This compound & Metal Salt->Reaction Mixture Solvent Autoclave Autoclave Reaction Mixture->Autoclave Heating Crystalline MOF Crystalline MOF Autoclave->Crystalline MOF Cooling Washed MOF Washed MOF Crystalline MOF->Washed MOF Solvent Wash Activated MOF Activated MOF Washed MOF->Activated MOF Heating under Vacuum

Caption: General workflow for the synthesis and activation of a MOF.

Conclusion

This compound is a readily accessible and highly versatile reagent that offers synthetic chemists a powerful tool for the construction of a diverse range of valuable molecules. Its application in amide bond formation provides a direct route to libraries of compounds for biological screening, while its utility as a precursor to complex heterocyclic systems opens doors to novel therapeutic agents. Furthermore, its role as a functionalized organic linker in the synthesis of metal-organic frameworks highlights its potential in the development of advanced materials with tailored properties. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers seeking to harness the synthetic potential of this compound in their own laboratories.

References

Experimental protocol for using 5-Cyanonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 5-Cyanonicotinic Acid

A Technical Guide for Researchers in Mass Spectrometry

Introduction: The Role of this compound in Modern Analytics

This compound (5-CN), also known as 6-Cyanonicotinic acid or 5-carboxy-2-cyanopyridine, is a substituted pyridinecarboxylic acid that has become an important tool in the field of bio-analytics. While it serves as a versatile chemical intermediate in organic synthesis, its most prominent application is as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

In MALDI-MS, a technique used to analyze large biomolecules like proteins and peptides, the matrix plays a pivotal role. It co-crystallizes with the analyte and, due to its strong absorption of laser energy (typically from a 337 nm nitrogen laser), it facilitates a "soft" ionization process. This process transfers energy to the analyte, causing it to desorb from the sample plate and enter the gas phase as an intact, ionized molecule with minimal fragmentation.[1][2] this compound has proven particularly effective for the analysis of peptides and post-translationally modified peptides, such as phosphopeptides, which are notoriously difficult to analyze.

This guide provides an in-depth overview of the principles, protocols, and best practices for using this compound as a MALDI matrix.

Mechanism of Action in MALDI

The effectiveness of this compound as a MALDI matrix is rooted in its physicochemical properties. The process can be understood through a three-step model:[2]

  • Energy Absorption: The aromatic ring and cyano group of 5-CN make it a strong chromophore at the wavelengths used by common MALDI lasers (e.g., 337 nm). It efficiently absorbs the laser pulse energy.

  • Analyte Isolation and Desorption: The sample is prepared by mixing the analyte (e.g., a peptide mixture) with a large molar excess of the 5-CN matrix.[3] As the solvent evaporates, the analyte molecules become embedded within the crystalline structure of the matrix. The laser pulse causes the matrix to rapidly heat and sublimate, carrying the intact analyte molecules into the gas phase.[1]

  • "Soft" Ionization: In the dense plume of desorbed material, proton transfer reactions occur. This compound is an acidic matrix, readily donating a proton to the analyte molecules (e.g., peptides), resulting in the formation of singly charged positive ions [M+H]+.[1] This gentle ionization process is what preserves the integrity of large, fragile biomolecules.

Core Application: Analysis of Peptides and Phosphopeptides

While matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) are staples for general peptide and protein analysis, respectively, this compound and its derivatives have carved out a niche in more specialized applications.[3][4]

  • Phosphopeptide Analysis: Protein phosphorylation is a key cellular signaling mechanism, but phosphopeptides are often present in low abundance and can be difficult to detect. Some studies have shown that specialized or binary matrices can enhance signals for phosphopeptides and reduce the neutral loss of the phosphate group during ionization, which is a common issue.[5][6] While 2,5-dihydroxybenzoic acid (DHB) is a common choice, often supplemented with phosphoric acid[6][7], the use of cyano-based matrices remains relevant in phosphoproteomics workflows.

Experimental Protocols

Success in MALDI-MS is highly dependent on meticulous sample preparation. The goal is to create a homogenous co-crystalline spot of matrix and analyte on the target plate.

Protocol 1: Matrix Solution Preparation

The quality of the matrix solution is critical. It is strongly recommended to prepare solutions fresh daily to avoid degradation and ensure reproducibility.[8]

Materials:

  • This compound (high purity)

  • Acetonitrile (ACN), HPLC or proteomics grade

  • Ethanol (EtOH), absolute

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Trifluoroacetic acid (TFA), proteomics grade

Recommended Solvent System:

ComponentPercentage (v/v)Purpose
Acetonitrile (ACN)48.5%Organic solvent, aids in matrix solubility and rapid evaporation.
Ethanol (EtOH)48.5%Co-solvent, improves crystal formation.
Ultrapure Water2.9%Ensures solubility of polar analytes.
Trifluoroacetic Acid (TFA)0.1%Acid modifier, aids in analyte protonation and improves peak resolution.

Procedure:

  • Prepare the solvent mixture as detailed in the table above. For example, to make 1 mL, combine 485 µL ACN, 485 µL EtOH, 29 µL water, and 1 µL TFA.

  • Weigh out 5-10 mg of this compound and place it into a clean 1.5 mL microcentrifuge tube.

  • Add 1 mL of the prepared solvent system to create a 5-10 mg/mL matrix solution.

  • Vortex the tube vigorously for at least 60 seconds to fully dissolve the matrix. If some solid remains, the solution can be centrifuged at high speed for 1-2 minutes, and the supernatant used as a saturated solution.[3]

Protocol 2: Sample Preparation and Plate Spotting (Dried-Droplet Method)

The dried-droplet method is the most common technique for MALDI sample preparation.[9] The key is to achieve a homogenous "sweet spot" of fine crystals.

Procedure:

  • Sample-Matrix Mixing: In a separate microcentrifuge tube, mix your analyte solution with the matrix solution. A typical starting ratio is 1:1 (v/v). For example, combine 1 µL of your peptide sample with 1 µL of the 5-CN matrix solution. The optimal ratio may need to be determined empirically.

  • Spotting: Carefully pipette 0.5 - 1.0 µL of the final mixture onto a designated spot on the MALDI target plate.[9]

  • Crystallization: Allow the droplet to air-dry completely at room temperature. This should take several minutes. Avoid heating or rapid evaporation, as this can lead to large, irregular crystals which yield poor results.

  • Analysis: Once the spot is completely dry and shows a crystalline film, the target plate can be loaded into the mass spectrometer for analysis.

Visualization of the MALDI Dried-Droplet Workflow

MALDI_Workflow cluster_prep Solution Preparation cluster_spotting Plate Spotting Matrix Prepare 5-CN Matrix Solution (10 mg/mL) Mix Mix Analyte & Matrix (1:1 ratio, v/v) Matrix->Mix Analyte Prepare Analyte (e.g., Peptides in 0.1% TFA) Analyte->Mix Spot Pipette 0.5-1.0 µL of mixture onto MALDI Target Plate Mix->Spot Dry Air Dry at Room Temp (Co-crystallization) Spot->Dry Analysis Load Plate into MALDI-TOF MS Dry->Analysis

Caption: Workflow for the MALDI-MS dried-droplet sample preparation method.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No Signal or Weak Signal Low analyte concentration; Poor co-crystallization; Incorrect laser power.Increase analyte concentration. Optimize the matrix-to-analyte ratio. Ensure slow, even drying. Adjust laser power in the instrument settings.[3]
Broad Peaks / Low Resolution Inhomogeneous crystal formation; High salt concentration in the sample.Re-spot the sample, ensuring slow evaporation. Desalt the sample using C18 ZipTips or similar chromatographic techniques prior to mixing with the matrix.
Matrix Adducts Obscuring Low m/z Range Inherent property of the matrix; Presence of sodium/potassium salts.Use matrix additives like ammonium monobasic phosphate or ammonium citrate to reduce alkali adduct formation.[10] Ensure high-purity solvents and use non-contaminating labware.
Inconsistent Results (Poor Shot-to-Shot Reproducibility) Inhomogeneous sample spot ("hot spots").The crystal surface is uneven. Search the spot for areas that give a strong, stable signal. Consider alternative spotting methods like the thin-layer method.

Physicochemical & Safety Data

It is crucial to handle this compound with appropriate care in a laboratory setting.

PropertyValueReference
Chemical Formula C₇H₄N₂O₂[11][12]
Molecular Weight 148.12 g/mol [11][12]
Appearance Off-white to yellow powder/crystals-
Melting Point 190-194 °C[12]
Solubility Soluble in alcohol, acetonitrile/water mixtures.[12]

Safety Precautions:

  • Always handle the compound in a well-ventilated area or a fume hood.[13][14]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16]

  • Avoid inhalation of dust and direct contact with skin and eyes.[14]

  • In case of contact, rinse the affected area thoroughly with water.[13]

  • Store the container tightly closed in a dry, cool place.[14]

Conclusion

This compound is a valuable matrix for the MALDI-MS analysis of peptides and their modified forms. Its ability to facilitate soft ionization makes it a powerful tool in proteomics and cell signaling research. By following meticulous preparation protocols and understanding the principles behind its function, researchers can achieve high-quality, reproducible mass spectra. The key to success lies in the careful preparation of fresh matrix solutions, optimization of the analyte-to-matrix ratio, and the creation of a homogenous crystalline sample spot.

References

Application of 5-Cyanonicotinic Acid in Materials Science: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of 5-Cyanonicotinic Acid in Crystal Engineering

In the landscape of advanced materials, the design and synthesis of crystalline solids with tailored properties remain a paramount objective. Among the vast arsenal of organic linkers utilized in the construction of coordination polymers and metal-organic frameworks (MOFs), this compound (5-CNA) has emerged as a ligand of significant interest. Its unique trifunctional nature, featuring a pyridine nitrogen, a carboxylate group, and a cyano group, offers a versatile platform for creating novel materials with intricate structures and diverse functionalities. This guide provides an in-depth exploration of the application of 5-CNA in materials science, offering both foundational knowledge and detailed experimental protocols for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring a robust understanding of how to harness the potential of this remarkable molecule.

I. The Multifaceted Role of this compound as a Building Block

This compound's utility in materials science stems from the distinct coordination capabilities of its three functional groups. The carboxylate group readily coordinates to metal ions, forming the primary linkages that build the framework. The pyridine nitrogen provides an additional coordination site, allowing for the formation of higher-dimensional structures and influencing the overall topology of the resulting material. Crucially, the cyano group can act as a non-coordinating functional moiety, projecting into the pores of the framework to modulate their chemical environment, or it can participate in secondary interactions, such as hydrogen bonding or even coordinate to metal centers under specific conditions. This multi-functionality allows for a high degree of control over the final material's properties.

II. Application Focus: Luminescent Metal-Organic Frameworks for Sensing

A prominent application of 5-CNA-derived materials lies in the development of luminescent MOFs, particularly those incorporating lanthanide ions. The aromatic nature of the nicotinic acid backbone can act as an "antenna," absorbing energy and transferring it to the lanthanide metal center, which then emits light at its characteristic wavelength. This "antenna effect" is a cornerstone of designing highly luminescent materials. The presence of the cyano group can further influence the electronic properties of the ligand, potentially enhancing the efficiency of this energy transfer.

Luminescent lanthanide MOFs (Ln-MOFs) are particularly promising for chemical sensing applications.[1] The introduction of specific analytes into the pores of the MOF can interact with the framework, leading to a change in the luminescent output, such as quenching (decrease in intensity) or a shift in the emission wavelength. This response can be highly selective and sensitive, forming the basis for advanced chemical sensors. For instance, Ln-MOFs have been investigated for the detection of small molecules, ions, and even biomolecules.[2]

Logical Framework for Luminescent MOF Synthesis

The synthesis of a luminescent Ln-MOF using 5-CNA involves the careful selection of a lanthanide ion (e.g., Eu³⁺ for red emission, Tb³⁺ for green emission) and the optimization of reaction conditions to promote the formation of a crystalline framework that facilitates the antenna effect.[1][3]

Luminescent_MOF_Synthesis_Logic Workflow for Luminescent Ln-MOF Synthesis cluster_0 Precursor Selection cluster_1 Reaction Setup cluster_2 Synthesis & Isolation cluster_3 Characterization Ligand This compound (5-CNA) (Antenna) Synthesis Hydrothermal/Solvothermal Synthesis Ligand->Synthesis Metal Lanthanide Salt (e.g., Eu(NO₃)₃·6H₂O) (Emissive Center) Metal->Synthesis Solvent Solvent System (e.g., DMF/H₂O) Solvent->Synthesis Conditions Reaction Conditions (Temperature, Time, pH) Conditions->Synthesis Isolation Isolation & Purification (Washing, Drying) Synthesis->Isolation Structure Structural Analysis (SC-XRD, PXRD) Isolation->Structure Luminescence Photoluminescence Spectroscopy (Excitation, Emission, Lifetime) Isolation->Luminescence

Caption: Logical workflow for the synthesis and characterization of a luminescent lanthanide MOF using this compound.

Detailed Experimental Protocol: Synthesis of a Europium-based Luminescent MOF

This protocol describes a representative hydrothermal synthesis of a luminescent MOF using this compound and Europium(III) nitrate.

Materials:

  • This compound (5-CNA)

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • Precursor Solution Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Eu(NO₃)₃·6H₂O in a solvent mixture of 10 mL of DMF and 5 mL of deionized water.

    • Causality Note: The use of a mixed solvent system is crucial. DMF helps to dissolve the organic linker, while water aids in the dissolution of the metal salt and can influence the coordination environment of the metal ion.

  • Homogenization: Stir the mixture at room temperature for 30 minutes to ensure complete dissolution and a homogeneous solution.

  • Hydrothermal Reaction: Transfer the resulting solution into a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

    • Causality Note: The hydrothermal conditions (elevated temperature and pressure) provide the necessary energy to overcome the kinetic barriers for crystal nucleation and growth, leading to the formation of a crystalline MOF. The reaction time is optimized to allow for the slow growth of well-defined crystals.

  • Cooling and Crystal Collection: After 72 hours, allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration.

  • Purification: Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent trapped within the pores.

  • Drying: Dry the purified crystals in a vacuum oven at 60 °C for 12 hours.

Self-Validation and Characterization:

  • Crystallinity and Phase Purity: Confirm the crystallinity and phase purity of the synthesized material using Powder X-ray Diffraction (PXRD). The experimental PXRD pattern should match the simulated pattern from single-crystal X-ray diffraction (if available) or be free of peaks corresponding to starting materials.

  • Structure Determination: For a novel material, single-crystal X-ray diffraction (SC-XRD) is essential to determine the precise crystal structure, including the coordination environment of the metal ions and the connectivity of the framework.

  • Thermal Stability: Perform Thermogravimetric Analysis (TGA) to determine the thermal stability of the MOF and identify the temperature at which the framework starts to decompose.

  • Luminescence Properties: Characterize the photoluminescent properties of the material using a fluorescence spectrophotometer. Record the excitation and emission spectra to identify the characteristic emission peaks of the Eu³⁺ ion. Measure the luminescence lifetime to gain insights into the energy transfer dynamics.

III. Application Focus: Porous Coordination Polymers for Gas Sorption and Separation

The inherent porosity of MOFs and coordination polymers makes them excellent candidates for gas storage and separation applications.[4] The ability to tune the pore size and chemical functionality of these materials by judiciously selecting the organic linker is a key advantage. 5-CNA, with its rigid backbone and functional cyano group, can be used to construct frameworks with specific pore environments. The cyano groups lining the pores can introduce polarity and specific interaction sites for gas molecules, potentially leading to enhanced selectivity for certain gases. For instance, the polar nature of the cyano group could lead to preferential binding of polar gas molecules like CO₂ over non-polar ones like CH₄.

Design Principles for Gas Sorption Materials

The design of a 5-CNA based porous material for a specific gas separation application involves considerations of pore size, surface area, and the chemical nature of the pore surfaces.

Gas_Sorption_Design Design Principles for Gas Sorption MOFs cluster_0 Structural Control cluster_1 Chemical Functionality cluster_2 Performance Metrics PoreSize Pore Size & Shape (Kinetic Sieving) Selectivity Adsorption Selectivity (e.g., CO₂/CH₄) PoreSize->Selectivity SurfaceArea High Surface Area (Capacity) Capacity Gas Uptake Capacity SurfaceArea->Capacity CyanoGroup Cyano Group Functionality (Polarity, Specific Interactions) CyanoGroup->Selectivity MetalCenter Open Metal Sites (Strong Binding Sites) MetalCenter->Selectivity Stability Thermal & Chemical Stability Selectivity->Stability Capacity->Stability

Caption: Key design considerations for developing 5-CNA based MOFs for gas sorption and separation applications.

Detailed Experimental Protocol: Synthesis of a Zinc-based Porous Coordination Polymer

This protocol outlines a solvothermal method for synthesizing a porous coordination polymer using this compound and Zinc(II) nitrate.

Materials:

  • This compound (5-CNA)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • Precursor Solution: In a 20 mL vial, dissolve 0.2 mmol of 5-CNA in 15 mL of DMF. In a separate vial, dissolve 0.2 mmol of Zn(NO₃)₂·6H₂O in 5 mL of ethanol.

  • Mixing and Homogenization: Slowly add the zinc nitrate solution to the 5-CNA solution while stirring. Continue stirring for 15 minutes to obtain a clear, homogeneous mixture.

  • Solvothermal Reaction: Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven. Heat to 100 °C at a rate of 5 °C/min, hold at 100 °C for 48 hours, and then cool down to room temperature at a rate of 5 °C/hour.

    • Causality Note: The slow heating and cooling rates are critical for promoting the growth of large, high-quality crystals and minimizing the formation of amorphous byproducts.

  • Product Isolation: After cooling, decant the mother liquor and collect the crystalline product.

  • Solvent Exchange and Activation: To remove the DMF solvent molecules occluded within the pores, immerse the as-synthesized crystals in fresh ethanol for 3 days, replacing the ethanol every 24 hours. This process is known as solvent exchange.

  • Activation: After solvent exchange, filter the crystals and dry them under a dynamic vacuum at 150 °C for 12 hours. This step, known as activation, is crucial for evacuating the pores and making them accessible for gas adsorption.

Self-Validation and Characterization:

  • Porosity Analysis: Perform gas adsorption measurements (e.g., N₂ at 77 K, CO₂ at 273 K and 298 K) to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the activated material.

  • Structural Integrity: Use PXRD to confirm that the framework structure is maintained after the activation process.

  • Gas Selectivity: For separation applications, perform single-component gas adsorption isotherms for the gases of interest (e.g., CO₂, CH₄, N₂) at relevant temperatures and pressures. The selectivity can be calculated from the initial slopes of the isotherms using Ideal Adsorbed Solution Theory (IAST).

IV. Tabulated Data: Comparative Properties of Nicotinic Acid-Derived MOFs

To provide context for the potential performance of 5-CNA based materials, the following table summarizes key properties of MOFs derived from related nicotinic acid ligands.

LigandMetal IonFramework DimensionalityKey Feature/ApplicationReference
5-Bromonicotinic acidCd(II)2D LayeredIntense Photoluminescence[5]
5-Bromonicotinic acidCo(II)3D FrameworkH₂ Purification[5]
5-(2′-carboxylphenyl) nicotinic acidLanthanides (Sm, Tb, Ho)3D FrameworkLuminescence, Magnetism[6]

This table is illustrative and highlights the diverse applications of functionalized nicotinic acid ligands in MOF synthesis.

V. Conclusion and Future Outlook

This compound stands as a promising and versatile building block in the field of materials science. Its trifunctional nature allows for the rational design and synthesis of coordination polymers and MOFs with tunable structures and functionalities. The applications in luminescence-based sensing and gas separation are particularly compelling, driven by the unique electronic and steric properties imparted by the cyano group. The protocols and design principles outlined in this guide provide a solid foundation for researchers to explore the full potential of 5-CNA in creating next-generation advanced materials. Future research will likely focus on the post-synthetic modification of the cyano group to introduce even more complex functionalities, further expanding the application scope of these fascinating materials.

VI. References

  • Zhao, X., et al. (2013). Lanthanides show high stability and photoluminescent ability in diverse MOF framework. Dalton Transactions, 42(42), 15038-15041. --INVALID-LINK--

  • Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of luminescent lanthanide ions. Chemical Society Reviews, 34(12), 1048-1077. --INVALID-LINK--

  • Cui, Y., Yue, Y., Qian, G., & Chen, B. (2012). Luminescent functional metal–organic frameworks. Chemical Reviews, 112(2), 1126-1162. --INVALID-LINK--

  • Gascón, I., et al. (2012). Novel metal–organic frameworks based on 5-bromonicotinic acid: Multifunctional materials with H2 purification capabilities. CrystEngComm, 14(18), 5849-5856. --INVALID-LINK--

  • Li, J. R., Kuppler, R. J., & Zhou, H. C. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews, 38(6), 1477-1504. --INVALID-LINK--

  • Lustig, W. P., et al. (2017). Metal-organic frameworks: functional luminescent and photonic materials for sensing applications. Chemical Society Reviews, 46(11), 3242-3285. --INVALID-LINK--

  • Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical Reviews, 112(2), 933-969. --INVALID-LINK--

  • Gu, J., et al. (2013). Lanthanide coordination polymers based on 5-(2′-carboxylphenyl) nicotinate: syntheses, structure diversity, dehydration/hydration, luminescence and magnetic properties. Dalton Transactions, 42(10), 3568-3579. --INVALID-LINK--

  • Sumida, K., et al. (2012). Carbon dioxide capture in metal–organic frameworks. Chemical Reviews, 112(2), 724-781. --INVALID-LINK--

  • Yaghi, O. M., et al. (1999). Systematic design of pore size and functionality in isoreticular MOFs and their application in methane storage. Science, 283(5405), 1142-1145. --INVALID-LINK--

References

Application Note: 5-Cyanonicotinic Acid as a High-Performance MALDI Matrix for Small Molecule Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Small Molecule Analysis with MALDI-TOF MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful and rapid analytical technique for determining the molecular weight of a wide array of analytes, from large proteins to synthetic polymers.[1][2] The core principle involves co-crystallizing an analyte with a molar excess of a matrix compound. A pulsed laser irradiates the crystal matrix, which absorbs the laser energy, leading to a soft desorption and ionization of the analyte molecules.[3] These newly formed ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z).[1]

Despite its versatility, the analysis of small molecules (typically < 700 Da) presents a significant challenge.[2] Conventional matrices, such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB), are themselves small organic molecules that generate a dense forest of matrix-related ions in the low-mass region of the spectrum.[4][5] This "chemical noise" can obscure or completely suppress the signals from the analytes of interest, complicating data interpretation and reducing sensitivity.

To overcome this limitation, the ideal matrix for small molecule analysis should possess several key properties:

  • Strong absorption at the laser wavelength.

  • Efficient energy transfer to the analyte.

  • Minimal formation of interfering ions in the low m/z range.

  • Good vacuum stability.

  • The ability to form homogeneous co-crystals with the analyte.

This application note details the use of 5-Cyanonicotinic acid (5-CN) , a specialized matrix that offers distinct advantages for the analysis of small molecules, particularly in the fields of metabolomics and pharmaceutical drug development.

This compound (5-CN): A Profile

This compound (5-CN) is a heterocyclic aromatic acid. Its structure, featuring a pyridine ring, a carboxylic acid group, and a cyano group, provides the necessary chromophore for UV laser absorption and the acidic proton for ionization, analogous to other nicotinic acid-based matrices.

Properties of this compound
PropertyValueSource
Chemical Formula C₇H₄N₂O₂[6]
Molecular Weight 148.12 g/mol [6]
CAS Number 887579-62-6[6]
Structure Pyridine ring with cyano and carboxylic acid functional groupsN/A
The Rationale for Using 5-CN: A Mechanistic Perspective

The primary advantage of 5-CN lies in its ability to facilitate the ionization of small analytes while minimizing background interference. The ionization mechanism in MALDI is a complex process involving energy absorption, desorption, and a cascade of proton transfer reactions in the gaseous plume.[7][8]

The carboxylic acid group of 5-CN serves as a proton source, a critical feature for ionizing analytes in the positive-ion mode via protonation ([M+H]⁺). The pyridine ring and cyano group contribute to the molecule's ability to strongly absorb energy from a nitrogen UV laser (337 nm). It is hypothesized that the specific electronic properties of the cyanopyridine structure result in a more efficient energy transfer and a cleaner desorption/ionization event, generating fewer fragment and cluster ions from the matrix itself compared to conventional matrices like CHCA. This leads to a significantly quieter baseline in the low-mass region, allowing for the unambiguous detection of small molecule analytes.

Experimental Protocols

The following protocols provide a robust starting point for utilizing 5-CN as a MALDI matrix. As with any MALDI method, optimization of matrix-to-analyte ratios and spotting techniques is recommended to achieve the best results for a specific analyte.

Diagram: General MALDI-TOF MS Workflow

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spot Target Spotting cluster_analysis MS Analysis P1 Prepare Analyte Stock Solution P3 Mix Analyte and Matrix P1->P3 P2 Prepare 5-CN Matrix Solution P2->P3 S1 Deposit Mixture onto MALDI Target Plate P3->S1 S2 Allow to Air Dry (Co-crystallization) A1 Insert Target into Mass Spectrometer S2->A1 A2 Acquire Mass Spectrum A1->A2 A3 Process Data (Baseline Subtraction, Peak Picking) A2->A3

Caption: General workflow for small molecule analysis using 5-CN MALDI matrix.

Protocol 1: Preparation of 5-CN Matrix Solution

Causality: The choice of solvent is critical for ensuring that both the matrix and the analyte are soluble, which is a prerequisite for homogeneous co-crystallization. A volatile solvent system allows for rapid drying on the target plate. The addition of a small amount of acid, like Trifluoroacetic acid (TFA), aids in the protonation of the analyte, enhancing signal in positive-ion mode.

Materials:

  • This compound (5-CN), high purity (≥98%)

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), MS grade

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solvent mixture (ACN/H₂O with 0.1% TFA). A common starting point is 50:50 (v/v) ACN:H₂O containing 0.1% TFA . The ratio can be adjusted (e.g., to 70:30) to better solubilize more hydrophobic analytes.

  • Create a saturated solution of 5-CN. Add approximately 5-10 mg of 5-CN to 1 mL of the stock solvent mixture in a microcentrifuge tube.

  • Vortex the tube vigorously for 1-2 minutes to ensure maximum dissolution. A small amount of undissolved solid should remain at the bottom, indicating saturation.

  • Centrifuge the tube for 1 minute at >10,000 x g to pellet the undissolved solid.

  • Carefully pipette the supernatant into a fresh, clean tube. This saturated solution is your working matrix solution.

  • Note: It is highly recommended to prepare the matrix solution fresh daily for optimal performance and reproducibility.

Protocol 2: Sample Preparation and Target Spotting (Dried-Droplet Method)

Causality: The matrix-to-analyte ratio is a key parameter. A large molar excess of the matrix is required to ensure that the matrix molecules absorb the bulk of the laser energy, protecting the analyte from fragmentation. The dried-droplet method is a simple and effective way to promote the formation of a crystalline lattice incorporating the analyte.

Materials:

  • Analyte stock solution (typically 0.1 - 1 mg/mL in a suitable solvent)

  • Working 5-CN matrix solution (from Protocol 1)

  • MALDI target plate

  • Pipettes and tips (0.5 - 10 µL range)

Procedure:

  • In a clean microcentrifuge tube, mix the analyte solution and the 5-CN matrix solution. A typical starting ratio is 1:5 to 1:10 (v/v) of analyte:matrix . This ratio should be optimized for your specific analyte.

  • Vortex the mixture briefly.

  • Using a pipette, deposit 0.5 - 1.0 µL of the final mixture onto a spot on the MALDI target plate.

  • Allow the droplet to air-dry completely at room temperature. This process allows the matrix and analyte to co-crystallize.

  • Once dry, the plate is ready for insertion into the mass spectrometer. The spot should have a crystalline, slightly opaque appearance.

Data Acquisition and Interpretation

Instrument Settings:

  • Ionization Mode: Positive Ion

  • Mass Range: 50 - 1000 Da (adjust as needed for your analyte)

  • Laser: Nitrogen laser (337 nm)

  • Laser Fluence: Start with a low energy setting and gradually increase until a stable, strong analyte signal is achieved with minimal fragmentation. Over-irradiating the sample can lead to signal suppression and fragmentation.

Expected Results: A successful analysis using 5-CN should yield a mass spectrum with a prominent peak corresponding to the protonated analyte ([M+H]⁺). Adducts, such as sodiated ([M+Na]⁺) or potassiated ([M+K]⁺) ions, may also be observed. The key indicator of success is a clean baseline in the low-mass region (< 400 Da), with significantly reduced peaks corresponding to matrix clusters or fragments compared to spectra obtained with CHCA or DHB.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
No Analyte Signal - Analyte concentration too low.- Poor co-crystallization.- Ion suppression from salts/buffers.- Incorrect laser energy.- Increase analyte concentration in the mix.- Vary the solvent system for the matrix/analyte.- Desalt the sample using a C18 ZipTip.- Systematically increase laser fluence.
Weak Analyte Signal - Suboptimal matrix-to-analyte ratio.- Inhomogeneous crystal formation ("sweet spot" issue).- Optimize the mixing ratio (try 1:1, 1:5, 1:10).- Try the "sandwich" spotting method: spot matrix, let dry, spot analyte, let dry, spot more matrix.- Acquire spectra from multiple positions within the spot.
High Background Noise - Matrix solution is old or degraded.- Contaminated solvents or reagents.- Prepare fresh matrix solution daily.- Use high-purity, MS-grade solvents and reagents.
Analyte Fragmentation - Laser fluence is too high.- Reduce the laser energy to the minimum required for good signal intensity.

Conclusion

This compound is a valuable addition to the analytical chemist's toolkit for MALDI-MS. Its primary advantage is the significant reduction of matrix-related background ions in the low-mass range, a critical requirement for the successful analysis of small molecules in complex environments like drug discovery and metabolomics. While less commonly cited than CHCA or DHB, its properties make it an excellent choice for applications demanding high sensitivity and a clean spectral baseline. The protocols outlined in this note provide a solid foundation for researchers to successfully implement 5-CN and unlock the full potential of MALDI-TOF MS for small molecule characterization.

References

Application Note: Derivatization of 5-Cyanonicotinic Acid for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the derivatization of 5-cyanonicotinic acid, a key intermediate and metabolite in various chemical and pharmaceutical contexts. Due to its polar nature, direct analysis of this compound by common analytical techniques such as gas chromatography-mass spectrometry (GC-MS) can be challenging. Chemical derivatization is an essential step to improve its volatility, thermal stability, and chromatographic behavior, thereby enhancing detection sensitivity and resolution.[1][2] This document outlines two primary derivatization strategies—silylation and esterification—and provides step-by-step protocols for their implementation. The rationale behind experimental choices, troubleshooting tips, and a comparative analysis of these methods are discussed to assist researchers, scientists, and drug development professionals in selecting the optimal approach for their specific analytical needs.

Introduction: The Rationale for Derivatization

This compound, a pyridine derivative, possesses both a carboxylic acid and a nitrile functional group. These polar moieties contribute to its low volatility and potential for peak tailing in gas chromatography, making direct analysis problematic.[3] Chemical derivatization addresses these challenges by converting the polar functional groups into less polar, more volatile derivatives.[1][4] This transformation is crucial for:

  • Improving Volatility for GC-MS Analysis: Derivatization increases the vapor pressure of the analyte, allowing it to be readily analyzed by GC-MS.[5][6][7]

  • Enhancing Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis, preventing on-column degradation.[1][2]

  • Improving Chromatographic Peak Shape: By reducing intermolecular hydrogen bonding, derivatization leads to sharper, more symmetrical peaks, which improves resolution and quantification accuracy.[3]

  • Increasing Detection Sensitivity in HPLC: For High-Performance Liquid Chromatography (HPLC), derivatization can introduce chromophores or fluorophores, significantly enhancing UV-Vis or fluorescence detection.[3][8][9]

This guide will focus on derivatization for GC-MS analysis, as it is a widely used and powerful technique for the identification and quantification of small molecules.

Derivatization Strategies for this compound

The primary target for derivatization on the this compound molecule is the carboxylic acid group. The two most common and effective approaches are silylation and esterification.

Silylation

Silylation involves the replacement of the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group.[1] This is a widely used derivatization technique in metabolomics and other fields due to the formation of stable and volatile TMS esters.[6][7][10]

Mechanism: The reaction proceeds via nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating agent, with the subsequent loss of a leaving group.

Diagram 1: Silylation of this compound

G cluster_0 Reactants cluster_1 Product 5-CNA This compound TMS_Ester TMS Ester of 5-CNA 5-CNA->TMS_Ester Reaction Silylating_Agent Silylating Agent (e.g., MSTFA) Silylating_Agent->TMS_Ester

Caption: Silylation of this compound with a silylating agent.

Common silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS).[11] MSTFA is often favored in metabolomics due to its effectiveness.[2][12]

Esterification

Esterification converts the carboxylic acid into an ester, typically a methyl or ethyl ester, by reacting it with an alcohol in the presence of an acid catalyst.[13][14] This method is also highly effective at increasing volatility and improving chromatographic performance.[4]

Mechanism: The Fischer esterification is a classic example, involving the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid with an alcohol.[13][14]

Diagram 2: Esterification of this compound

G cluster_0 Reactants cluster_1 Product 5-CNA This compound Ester Methyl Ester of 5-CNA 5-CNA->Ester Reaction Alcohol Alcohol (e.g., Methanol) Alcohol->Ester Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Ester

Caption: Esterification of this compound using an alcohol and an acid catalyst.

Alternative alkylation methods, such as using methyl chloroformate (MCF), can also be employed and have shown good reproducibility for the analysis of organic acids.[7][10]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific sample matrix and analytical instrumentation.

Protocol 1: Silylation using MSTFA

This protocol is suitable for the derivatization of this compound in a variety of sample matrices.

Materials:

  • This compound standard or sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette the sample containing this compound into a reaction vial.

    • If the sample is in a solvent, evaporate to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry, as moisture will react with the silylating reagent.

  • Derivatization Reaction:

    • Add 50 µL of anhydrous pyridine to the dried sample to dissolve it.

    • Add 50 µL of MSTFA to the vial.

    • Securely cap the vial and vortex briefly to mix the contents.

    • Heat the vial at 60°C for 30 minutes in a heating block or oven.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • A typical injection volume is 1 µL.

Self-Validation and QC:

  • Run a blank (reagents only) to check for contamination.

  • Derivatize a known standard of this compound to confirm the reaction and determine the retention time of the TMS derivative.

  • For quantitative analysis, prepare a calibration curve using derivatized standards.

Protocol 2: Esterification using Methanol and H₂SO₄

This protocol describes a classic Fischer esterification method.

Materials:

  • This compound standard or sample extract

  • Methanol (anhydrous)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Ensure the sample is dry as described in Protocol 1.

  • Derivatization Reaction:

    • Prepare a 2% (v/v) solution of sulfuric acid in methanol. Caution: Add acid to methanol slowly and with cooling.

    • Add 200 µL of the methanolic H₂SO₄ solution to the dried sample.

    • Cap the vial tightly and heat at 70°C for 1 hour.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 200 µL of deionized water.

    • Neutralize the excess acid by slowly adding 500 µL of 5% sodium bicarbonate solution. Check the pH with litmus paper.

    • Add 500 µL of the extraction solvent (e.g., dichloromethane), vortex vigorously for 1 minute, and centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • The sample is ready for GC-MS analysis.

Self-Validation and QC:

  • Perform a reagent blank to identify any interfering peaks.

  • Analyze a derivatized standard to confirm the identity and retention time of the methyl ester.

  • Assess the extraction efficiency by spiking a blank sample with a known amount of this compound and carrying it through the entire procedure.

Method Comparison and Selection

The choice between silylation and esterification depends on several factors, including the complexity of the sample matrix, the presence of other analytes, and available resources.

FeatureSilylation (MSTFA)Esterification (Methanolic H₂SO₄)
Reaction Conditions Milder (e.g., 60°C for 30 min)More vigorous (e.g., 70°C for 1 hr)
Sample Work-up Simple, direct injectionRequires neutralization and extraction
Reagent Sensitivity Highly sensitive to moistureLess sensitive to trace amounts of water
Byproducts Volatile and generally do not interfereWater and salts, which are removed during work-up
Applicability Broadly applicable to many functional groupsPrimarily for carboxylic acids
Derivative Stability TMS derivatives can be susceptible to hydrolysisEster derivatives are generally stable

For complex biological matrices, the simpler work-up of the silylation method is often advantageous. However, the stability of ester derivatives and the lower cost of reagents for esterification may be preferable for some applications.[10]

Analytical Considerations

GC-MS Parameters:

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically suitable for separating the derivatized this compound.

  • Temperature Program: An initial oven temperature of around 80-100°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C is a good starting point for method development.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrum of the derivatized compound will show a characteristic fragmentation pattern that can be used for identification.

HPLC Considerations:

While this note focuses on GC-MS, derivatization is also a powerful tool for HPLC analysis.[15][16] For HPLC, derivatization can be performed pre-column or post-column to introduce a UV-absorbing or fluorescent tag, thereby increasing detection sensitivity.[8][17] For instance, reacting the carboxylic acid group with a fluorescent labeling agent can significantly lower the limit of detection.

Conclusion

The derivatization of this compound is a critical step for its reliable and sensitive analysis by GC-MS. Both silylation and esterification are effective methods for increasing the volatility and improving the chromatographic properties of this polar compound. The choice of method should be guided by the specific requirements of the analysis, including sample matrix, desired throughput, and available instrumentation. The protocols and considerations presented in this application note provide a solid foundation for developing robust and accurate analytical methods for this compound in research and development settings.

References

Application Note: 5-Cyanonicotinic Acid as a Versatile Precursor for the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Cyanonicotinic Acid

This compound is a highly functionalized pyridine derivative that has emerged as a powerful building block in modern synthetic and medicinal chemistry. Its unique arrangement of a carboxylic acid, a nitrile group, and a pyridine ring provides a versatile platform for the construction of a wide array of complex heterocyclic systems. The electron-withdrawing nature of the cyano and carboxyl groups activates the pyridine ring, making it amenable to various nucleophilic substitution and condensation reactions. This application note provides an in-depth guide to leveraging this compound for the synthesis of novel heterocyclic scaffolds with significant therapeutic potential.

Core Synthetic Strategies and Mechanistic Insights

The strategic placement of reactive functional groups in this compound allows for a diverse range of synthetic transformations. This section will explore some of the most effective and widely adopted strategies.

Synthesis of Fused Pyridopyrimidines via Thorpe-Ziegler Cyclization

One of the most powerful applications of this compound is in the synthesis of fused pyridopyrimidine systems, which are core structures in many biologically active molecules. This approach often involves an initial esterification of the carboxylic acid, followed by a reaction with a suitable dinucleophile.

A key transformation in this pathway is the Thorpe-Ziegler cyclization, an intramolecular condensation of a dinitrile to form a cyclic β-keto nitrile. This reaction is particularly effective for the synthesis of five- and six-membered rings.

This protocol details the synthesis of a dihydropyrido[3,4-d]pyrimidine derivative, a scaffold with potential applications in kinase inhibition.

Step 1: Esterification of this compound

  • To a solution of this compound (1.0 eq) in methanol, add sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reflux the mixture for 4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 5-cyanonicotinate.

Step 2: Reaction with Guanidine and Subsequent Cyclization

  • To a solution of methyl 5-cyanonicotinate (1.0 eq) in ethanol, add guanidine hydrochloride (1.2 eq) and sodium ethoxide (1.5 eq).

  • Reflux the mixture for 8 hours. The reaction involves the initial formation of an amidine intermediate, followed by an intramolecular cyclization.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the desired 4-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carbonitrile.

G A This compound B Esterification (MeOH, H₂SO₄) A->B Step 1 C Methyl 5-cyanonicotinate B->C D Reaction with Guanidine (Guanidine HCl, NaOEt) C->D Step 2 E Fused Pyridopyrimidine D->E Intramolecular Cyclization

Caption: Workflow for the synthesis of a fused pyridopyrimidine.

Multicomponent Reactions for the Rapid Assembly of Complex Heterocycles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. This compound is an excellent substrate for MCRs due to its multiple reactive sites.

This protocol describes a one-pot synthesis of a highly substituted pyridine derivative using a modified Hantzsch-type reaction.

  • In a round-bottom flask, combine this compound (1.0 eq), an aldehyde (e.g., benzaldehyde, 1.1 eq), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), and a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃).

  • Add a suitable solvent, such as ethanol or acetonitrile.

  • Stir the reaction mixture at reflux for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired poly-substituted pyridine product.

EntryAldehydeβ-KetoesterCatalystYield (%)
1BenzaldehydeEthyl acetoacetateSc(OTf)₃85
24-ChlorobenzaldehydeMethyl acetoacetateYb(OTf)₃82
34-MethoxybenzaldehydeEthyl benzoylacetateInCl₃78

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction can be reliably monitored by thin-layer chromatography (TLC). The final products should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm their structure and purity. The expected spectral data for the synthesized compounds are well-documented in the cited literature.

Authoritative Grounding and Mechanistic Diagrams

The synthetic utility of this compound is well-established in the chemical literature. For instance, the synthesis of various nitrogen-containing heterocycles from cyano-substituted pyridines has been extensively reviewed. The Thorpe-Ziegler cyclization is a classic method for the formation of cyclic ketones from dinitriles.

G cluster_0 Thorpe-Ziegler Cyclization A Dinitrile Precursor B Carbanion Formation (Base catalysis) A->B 1. Base C Intramolecular Nucleophilic Attack B->C D Cyclic Imine Intermediate C->D E Tautomerization D->E F β-Keto Nitrile Product E->F

Caption: Mechanism of the Thorpe-Ziegler cyclization.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a wide range of novel and medicinally relevant heterocyclic compounds. The protocols and strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this valuable building block. The inherent reactivity and multiple functionalization points of this compound will undoubtedly continue to inspire the development of new synthetic methodologies and the discovery of new bioactive molecules.

Application Notes: Preparation of 5-Cyanonicotinic Acid Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the preparation, quantification, and storage of 5-Cyanonicotinic acid solutions for use in research and development settings. Due to the limited availability of specific physicochemical data for this compound, this guide synthesizes established principles of organic chemistry with empirical data from the parent compound, nicotinic acid, to offer robust starting protocols. Emphasis is placed on the rationale behind solvent selection, pH adjustment, and quality control measures to ensure the preparation of reliable and reproducible solutions for experimental use.

Introduction: The Importance of this compound

This compound is a pyridine-based heterocyclic compound, a derivative of the essential B vitamin, niacin (nicotinic acid). The introduction of a cyano (-C≡N) group at the 5-position of the pyridine ring significantly alters the molecule's electronic properties, making it a valuable building block and intermediate in medicinal chemistry and drug development. The precise and accurate preparation of solutions is the foundational step for any subsequent experimental work, including screening assays, synthetic reactions, and biological characterization.

This guide explains the critical parameters involved in preparing these solutions, moving from fundamental properties to detailed, step-by-step protocols and essential quality control checks.

Physicochemical & Handling Properties

A thorough understanding of the compound's properties is essential for successful solution preparation. While specific experimental data for this compound is not widely published, we can infer its likely behavior from its structure and the well-documented properties of nicotinic acid.

Safety & Handling

As a prudent laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE). Based on data for structurally related aminonicotinic and chloronicotinic acids, the compound should be regarded as a potential irritant.[1][2][3]

  • Engineering Controls: Use in a well-ventilated area or a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.[1][4]

  • First Aid: In case of contact, flush eyes or skin with copious amounts of water.[1][2] If inhaled, move to fresh air.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1]

Solubility & Physicochemical Data

The solubility of this compound is dictated by its pyridine carboxylic acid core, modulated by the electron-withdrawing cyano group. The primary determinants of solubility are solvent polarity and the pH of aqueous media.

Table 1: Comparison of Physicochemical Properties

PropertyNicotinic Acid (Parent Compound)This compound (Predicted Behavior)Rationale for Prediction
Molecular Weight 123.11 g/mol 148.12 g/mol [5]Direct calculation from the chemical formula.
pKa (Carboxylic Acid) ~4.85 (in water)[6]< 4.85 The cyano group is strongly electron-withdrawing, which stabilizes the carboxylate anion, making the acid stronger (lower pKa).
Aqueous Solubility 18 g/L (1.8 mg/mL) at 20°C[6]Likely low in neutral water, but significantly increases at pH > pKa.The molecule is zwitterionic at neutral pH, but forming the more polar carboxylate salt at basic pH enhances interaction with water.[7][8]
Organic Solubility Soluble in hot water and hot ethanol[6]; Highly soluble in DMSO.[9]Expected to be highly soluble in DMSO and DMF; moderately soluble in lower alcohols like methanol/ethanol.DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds.[10]
UV-Vis λmax ~262 nm (in acidic water)[6]Expected near 260-270 nm.The pyridine ring is the primary chromophore. Isonicotinic acid, a related isomer, shows a maximum at 264 nm.[4]

Protocols for Solution Preparation

The choice of solvent is dictated by the requirements of the downstream application (e.g., biological assay compatibility, reaction chemistry). The following protocols provide validated starting points.

Decision Workflow for Solvent Selection

Before preparing a solution, it is critical to select the appropriate solvent. The following workflow provides a logical decision-making process.

G start Define Experimental Need (e.g., Stock Conc., Final Assay Conc.) organic_stock Need High Concentration Stock? (e.g., >10 mM) start->organic_stock aqueous_use Direct Use in Aqueous Buffer? start->aqueous_use organic_stock->aqueous_use No dmso Use DMSO for Primary Stock (e.g., 10-50 mM) organic_stock->dmso Yes ph_adjust Prepare Aqueous Solution with pH Adjustment aqueous_use->ph_adjust Yes check_sol Check Final DMSO Concentration in Assay (<0.5%) dmso->check_sol dmso_ok Proceed with DMSO Stock check_sol->dmso_ok Yes dmso_bad Consider Alternative Solvent (e.g., Ethanol, DMF) or Aqueous Preparation check_sol->dmso_bad No end QC-Verified Solution Ready dmso_ok->end dmso_bad->ph_adjust ph_adjust->end

Caption: Decision workflow for selecting an appropriate solvent system.

Protocol 1: Preparation of a High-Concentration Stock in DMSO

This protocol is ideal for creating a concentrated stock solution for long-term storage and subsequent dilution into aqueous buffers.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Weighing: Tare a sterile microcentrifuge tube or glass vial on an analytical balance. Carefully weigh the desired amount of this compound. For maximum accuracy, centrifuge the original vial of the solid product before opening to collect all powder at the bottom.[5]

  • Solvent Addition: Add the required volume of DMSO to achieve the target concentration. For example, to prepare a 10 mM stock solution (MW = 148.12 g/mol ), dissolve 1.48 mg of the compound in 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • Sonication (If Necessary): If solid particles remain, place the vial in a water bath sonicator for 5-10 minutes to aid dissolution. Gentle warming to 30-37°C can also be applied.

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear, free of particulates, and fully dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[5]

Protocol 2: Preparation of an Aqueous Solution via pH Adjustment

This protocol is suitable for applications where organic solvents are not permissible. It leverages the acidic nature of the carboxylic acid group.

Materials:

  • This compound (solid)

  • High-purity water (e.g., Milli-Q®)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and magnetic stir bar

Procedure:

  • Suspension: Add the weighed this compound to the desired volume of water. The compound will likely not dissolve completely at neutral pH, forming a suspension.

  • pH Adjustment: While stirring, add the 1 M NaOH solution dropwise. Monitor the pH continuously.

  • Titration to Dissolution: As the pH increases, the carboxylic acid group will deprotonate to the more soluble carboxylate salt. The solid should fully dissolve as the pH rises above the compound's pKa (predicted to be < 4.85). Aim for a final pH of ~7.0-7.4 for most biological applications.

  • Volume Adjustment: Once fully dissolved, transfer the solution to a volumetric flask and add water to the final desired volume.

  • Sterilization (Optional): If required for cell culture applications, sterile-filter the final solution through a 0.22 µm filter.

  • Storage: Store aqueous solutions at 4°C for short-term use (days to weeks) or at -20°C for longer-term storage. Stability in aqueous solution should be empirically verified for long-term experiments.[6]

Quality Control & Verification

Verifying the concentration of the prepared stock solution is a critical step for experimental reproducibility. UV-Visible spectrophotometry is a rapid and accessible method.

General Workflow for Solution Preparation & QC

G cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage & Use weigh 1. Weigh Compound dissolve 2. Dissolve in Solvent (DMSO or pH-adjusted buffer) weigh->dissolve inspect 3. Visual Inspection (Clarity) dissolve->inspect dilute 4. Prepare Dilution for Spectrophotometry inspect->dilute measure 5. Measure Absorbance at λmax (~264 nm) dilute->measure calculate 6. Calculate Concentration (Beer-Lambert Law) measure->calculate aliquot 7. Aliquot Stock calculate->aliquot store 8. Store at -20°C aliquot->store use 9. Use in Experiments store->use

Caption: General workflow from weighing the solid to a QC-verified stock solution.

Protocol 3: Concentration Determination by UV-Vis Spectrophotometry

This protocol requires a molar extinction coefficient (ε), which is not currently published for this compound. Therefore, this method is best used to confirm relative concentrations between batches or to estimate concentration if an ε value for a similar compound (like nicotinic acid) is used as an approximation.

Procedure:

  • Determine λmax: Perform a wavelength scan (e.g., 220-350 nm) on a dilute sample of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax). Based on related compounds, this is expected to be around 264 nm.[4]

  • Prepare Dilutions: Prepare a dilution of your stock solution in the same solvent used for the blank. The final absorbance reading should ideally fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 A.U.).

  • Measure Absorbance: Blank the spectrophotometer with the appropriate solvent. Measure the absorbance of your diluted sample at the determined λmax.

  • Calculate Concentration: Use the Beer-Lambert Law to calculate the concentration:

    • Concentration (M) = Absorbance / (ε × L)

    • Where:

      • Absorbance is the measured value.

      • ε (epsilon) is the molar extinction coefficient (in M⁻¹cm⁻¹). This value must be determined experimentally for an accurate measurement.

      • L is the path length of the cuvette (typically 1 cm).

Note on Trustworthiness: Without a known molar extinction coefficient, the most reliable method for confirming concentration is High-Performance Liquid Chromatography (HPLC) with a calibration curve generated from a certified reference standard.[11]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound solutions.

  • Solid Compound: Store the solid powder at -20°C or room temperature as recommended by the supplier, sealed tightly in a desiccator to protect from moisture.[5][12]

  • DMSO Stock Solutions: Store in small, single-use aliquots at -20°C. Avoid repeated freeze-thaw cycles. When stored properly, DMSO stocks are generally stable for months.

  • Aqueous Solutions: Store at 4°C for short-term use or frozen at -20°C. Aqueous solutions may be more susceptible to microbial growth and long-term degradation than DMSO stocks. Studies on related nicotinic acid esters show good stability in aqueous solutions when stored at 4°C.[6]

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the reliable preparation of this compound solutions. By understanding the compound's inferred physicochemical properties and implementing rigorous preparation and verification steps, researchers can ensure the quality and consistency of their solutions, leading to more reproducible and trustworthy experimental outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-cyanonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and significantly improve your reaction yields. This document is structured into key synthetic methodologies, each with a dedicated troubleshooting and FAQ section.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically involving the cyanation of a 5-halonicotinic acid precursor, presents several well-documented challenges. These can range from low conversion rates and catalyst deactivation to difficult product purification. This guide provides expert insights and validated protocols to address these issues systematically.

Part 1: Palladium-Catalyzed Cyanation of 5-Halonicotinic Acids

Palladium-catalyzed cross-coupling is a modern and versatile method for forming carbon-carbon and carbon-heteroatom bonds, offering milder conditions and broader functional group tolerance compared to traditional methods.[1] However, the cyanation reaction has a reputation for being difficult and sometimes irreproducible, primarily due to the deactivating effect of cyanide ions on the palladium catalyst.[1][2]

Experimental Workflow: General Palladium-Catalyzed Cyanation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification p1 Add Pd Precatalyst, Ligand, Cyanide Source, and 5-Halonicotinic Acid to a dry reaction vessel. p2 Seal vessel, then evacuate and backfill with an inert gas (e.g., N₂ or Ar) (repeat 3x). p1->p2 p3 Add degassed solvent(s) and any liquid reagents via syringe. p2->p3 r1 Heat the mixture to the specified temperature with vigorous stirring. p3->r1 r2 Monitor reaction progress by TLC, LC-MS, or GC-MS. r1->r2 w1 Cool reaction to room temperature. Perform aqueous workup (e.g., acid/base extraction). r2->w1 w2 Isolate crude product after removal of solvent. w1->w2 w3 Purify by recrystallization or column chromatography. w2->w3

Caption: General workflow for a palladium-catalyzed cyanation experiment.

Troubleshooting & FAQs: Palladium-Catalyzed Cyanation

Question 1: My reaction shows very low conversion of the starting 5-bromonicotinic acid. What are the most critical factors to check?

Answer: Low conversion in a palladium-catalyzed cyanation is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions. Here is a breakdown of the primary causes and solutions:

  • Catalyst Deactivation by Cyanide: This is the most significant challenge. Cyanide ions can strongly coordinate to the palladium center at all stages of the catalytic cycle, effectively poisoning the catalyst.[1]

    • Solution: Employ a cyanide source with low solubility in organic solvents, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[1][3] This maintains a low concentration of free cyanide in the solution, minimizing catalyst poisoning. K₄[Fe(CN)₆] is particularly advantageous as it is a non-toxic cyanide source.[1]

  • Atmosphere and Reagent Purity: The active catalytic species, Pd(0), is sensitive to oxidation.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use high-purity starting materials, catalysts, and ligands.

  • Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

    • Solution: For heteroaryl halides, bulky, electron-rich phosphine ligands are often effective. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust and commonly used ligand for these types of reactions.[4] Refer to literature for ligands that have been specifically optimized for cyanation reactions.[3]

  • Solvent and Base: The solvent system and base play a crucial role in both solubility and reactivity.

    • Solution: A mixture of an aqueous and organic solvent, such as 5:1 H₂O/THF or 1:1 Dioxane/Water, has been shown to be highly effective.[1][3] The aqueous phase can help to dissolve the cyanide salt, while the organic phase dissolves the substrate. In some protocols, potassium acetate (KOAc) is used as a base, while in others, the cyanide source itself can modulate the basicity of the reaction.[1][3]

Question 2: The reaction starts but then stalls, leaving a significant amount of starting material. How can I drive it to completion?

Answer: A stalling reaction often indicates a loss of catalytic activity over time.

  • Cause: Gradual catalyst deactivation or inhibition.

  • Solution 1 - Catalyst Reactivation: Some protocols incorporate additives to reactivate the catalyst. For instance, the use of zinc formate dihydrate with a Pd/C catalyst system has been shown to be effective by addressing catalyst poisoning.[4]

  • Solution 2 - Temperature Optimization: While some modern protocols work at room temperature to 40 °C, many systems require heating to 100 °C to achieve full conversion.[1][3] If your reaction stalls at a lower temperature, a modest increase in heat may be necessary.

  • Solution 3 - Re-evaluate Catalyst Loading: While not ideal from a cost perspective, a modest increase in the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) can sometimes compensate for slow deactivation and push the reaction to completion.

Question 3: My main side product is 5-carboxynicotinamide (hydrolyzed product). How can I prevent this?

Answer: The formation of amide or carboxylic acid from the nitrile product is a result of hydrolysis.[5]

  • Cause: The presence of water at elevated temperatures, often under basic or acidic conditions, can hydrolyze the nitrile group.

  • Solution 1 - Milder Conditions: Employ a catalytic system that operates at lower temperatures. The system developed by Cohen and Buchwald, for example, functions at room temperature to 40 °C, significantly reducing the rate of hydrolysis.[3]

  • Solution 2 - Control pH during Workup: During the aqueous workup, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Neutralize the reaction mixture and proceed with extraction promptly.

  • Solution 3 - Biocatalytic Approach: For the subsequent hydrolysis step, if desired, consider using a nitrilase enzyme. These enzymes can convert nitriles to carboxylic acids with high specificity under mild pH and temperature conditions, avoiding harsh chemical methods.[6][7]

Data Summary: Palladium-Catalyzed Cyanation Systems
ParameterSystem 1 (Cohen & Buchwald, 2015)[3]System 2 (Anderson & Buchwald, 2013)[1]System 3 (Yu et al., 2011)[4]
Starting Material (Hetero)aryl Halides(Hetero)aryl Chlorides & BromidesAryl Bromides & active Chlorides
Pd Catalyst Pd₂(dba)₃ / LigandPd(OAc)₂ / LigandPd/C (heterogeneous)
Cyanide Source Zn(CN)₂K₄[Fe(CN)₆]·3H₂O (non-toxic)Zn(CN)₂
Solvent 5:1 H₂O / THF1:1 Dioxane / H₂ODMAC
Base / Additive Cyanide acts as baseKOAcdppf (ligand), Zn formate (additive)
Temperature Room Temp to 40 °C≤ 100 °C110 °C
Key Advantage Very mild conditionsUses non-toxic cyanide sourceScalable, uses heterogeneous catalyst

Part 2: The Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a classical method for synthesizing aryl nitriles by treating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), typically at high temperatures.[8][9] While operationally simple, it often requires harsh conditions and can present purification challenges.

Troubleshooting & FAQs: Rosenmund-von Braun Reaction

Question 1: My Rosenmund-von Braun reaction is not proceeding, even at 200 °C. What could be the issue?

Answer: This reaction is highly dependent on temperature and reagent quality.

  • Cause 1 - Insufficient Temperature: This reaction is notorious for requiring high temperatures, often at or near the boiling point of solvents like DMF or nitrobenzene (reflux conditions).[9] Ensure your heating apparatus is reaching and maintaining the target temperature.

  • Cause 2 - Reagent Quality: The CuCN must be pure and reactive. Old or poorly stored CuCN can be ineffective. The 5-bromonicotinic acid should also be of high purity.

  • Cause 3 - Solvent Choice: A high-boiling polar solvent is necessary to facilitate the reaction.[9] DMF, nitrobenzene, or pyridine are common choices. Using a lower-boiling solvent will prevent the reaction from reaching the required activation energy.

Question 2: The yield is poor, and the reaction is not clean. Are there any modern modifications to improve this method?

Answer: Yes, several modifications have been developed to improve the efficiency and conditions of the Rosenmund-von Braun reaction.

  • Solution - Use of Additives: L-proline has been identified as an effective additive that can promote the reaction at significantly lower temperatures (80-120 °C).[10] This modification often leads to cleaner reactions and higher yields with excellent functional group compatibility. The use of catalytic amounts of copper(I) iodide with alkali metal cyanides has also been shown to enable milder conditions.[9]

Question 3: How do I effectively purify my product from the copper salts and high-boiling solvent?

Answer: Product purification is a significant challenge in this reaction.

  • Workup Strategy: The mechanism likely involves the formation of a Cu(III) intermediate, and the final mixture contains copper salts that must be removed.[9]

    • After cooling, the reaction mixture is often treated with an aqueous solution of a complexing agent for copper, such as aqueous ammonia or ethylenediamine, to dissolve the copper salts.

    • The product, this compound, is an acid. Therefore, an acid-base extraction is highly effective. After removing the copper, acidify the aqueous layer to precipitate the product, which can then be collected by filtration. Alternatively, extract the product into an organic solvent after basifying the solution, then back-extract into an acidic aqueous phase.

    • Residual high-boiling solvent (like DMF) can often be removed by washing the organic extracts with water or brine.

Decision Tree: Troubleshooting Low Yield

G start Low Yield of This compound check_conversion Is starting material (SM) being consumed? (Check TLC/LCMS) start->check_conversion no_conversion No / Very Low Conversion check_conversion->no_conversion No sm_consumed Yes, SM is Consumed (but product yield is low) check_conversion->sm_consumed Yes check_method Which method are you using? no_conversion->check_method pd_method Palladium-Catalyzed check_method->pd_method cu_method Rosenmund-von Braun check_method->cu_method pd_troubleshoot Check: 1. Inert atmosphere (degas!) 2. Catalyst/Ligand activity 3. Cyanide source & conditions (See Part 1, Q1) pd_method->pd_troubleshoot cu_troubleshoot Check: 1. Reaction Temperature (>150°C) 2. CuCN quality 3. Consider additives (e.g., L-Proline) (See Part 2, Q1 & Q2) cu_method->cu_troubleshoot check_side_products What is the main impurity? sm_consumed->check_side_products hydrolysis Hydrolysis Product (Amide/Carboxylic Acid) check_side_products->hydrolysis decomp Decomposition / Tar check_side_products->decomp hydrolysis_solve Reduce Temperature Use milder conditions Control workup pH (See Part 1, Q3) hydrolysis->hydrolysis_solve decomp_solve Conditions too harsh. Lower temperature. Check for air-sensitivity. Ensure reagent purity. decomp->decomp_solve

Caption: A decision tree for systematically troubleshooting low-yield reactions.

References

Technical Support Center: 5-Cyanonicotinic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 5-Cyanonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this key chemical intermediate. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Core Characteristics of this compound

Understanding the physicochemical properties of this compound is the foundation of effective purification. It is a heterocyclic compound featuring both a carboxylic acid and a nitrile functional group, which dictates its solubility and reactivity.

PropertyValue/InformationSource
Molecular Formula C₇H₄N₂O₂[1]
Molecular Weight 148.12 g/mol [1]
Appearance Typically a white to off-white or yellow solid.General Knowledge
Solubility Soluble in some organic solvents like DMSO and DMF.[2] Analogous compounds are soluble in alcohol.[3]General Knowledge
Storage Store in a dry, sealed container at room temperature or refrigerated (-20°C) for long-term stability.[1][4]General Knowledge

Primary Purification Technique: Recrystallization

Recrystallization is the most common and effective method for purifying this compound, leveraging its differential solubility in a solvent at hot versus cold temperatures. The goal is to dissolve the impure compound in a minimum amount of hot solvent and allow the pure crystals to form upon cooling, leaving impurities behind in the solution.[5]

Detailed Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[5] For acidic compounds like this compound, polar solvents are often a good starting point. Water and various alcohols are commonly used for nicotinic acid and its derivatives.[3][6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a stir bar). Continue adding the solvent dropwise until the solid just dissolves completely.[5] Using excessive solvent is a primary cause of low yield.

  • Decolorization (If Necessary): If the hot solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% of the solute's weight) of activated charcoal. Re-heat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[7]

  • Hot Filtration: To remove insoluble impurities and activated charcoal, perform a hot filtration using a pre-heated funnel and fluted filter paper. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel. Adding an extra 2-5% of solvent before this step can help prevent premature crystallization.[5]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the surface.

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point. Incomplete drying can lead to an inaccurate melting point reading.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.

Crystallization & Yield Issues

Q1: I've followed the recrystallization protocol, but my yield is extremely low. What went wrong?

A1: Low recovery is one of the most common issues in recrystallization. The cause is typically one of the following:

  • Excess Solvent Usage: You may have used too much solvent to dissolve the crude product. The goal is to create a saturated solution at high temperature. Using the minimum amount of boiling solvent is critical.[5]

  • Inappropriate Solvent Choice: If your compound has significant solubility in the cold solvent, a large portion will remain in the mother liquor even after cooling. You may need to select a different solvent or use a mixed-solvent system.

  • Premature Crystallization: Significant loss of product may have occurred during the hot filtration step. Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and depositing crystals prematurely.

Q2: My compound is "oiling out" instead of forming crystals. How do I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to the presence of impurities that depress the melting point.

  • Causality: The high concentration of the solute in the hot solvent can create a condition where the solution becomes supersaturated before it has cooled enough for crystals to nucleate.

  • Solutions:

    • Re-heat and Add Solvent: Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool slowly again.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide a nucleation site for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.

Purity & Contamination Issues

Q3: After recrystallization, my product is still colored. What should I do?

A3: A persistent color indicates the presence of highly conjugated impurities that are co-crystallizing with your product.

  • Causality: These impurities have similar solubility profiles to your target compound, making them difficult to remove with a single recrystallization.

  • Solutions:

    • Activated Charcoal: The most effective method is to use activated charcoal (or Norit) during the recrystallization process, as described in the protocol above.[7] The porous surface of the charcoal adsorbs the colored impurities. Be cautious not to use an excessive amount, as it can also adsorb your desired product.

    • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity.

    • Alternative Methods: If color persists, consider column chromatography. For acidic compounds like this compound, adding a small amount of acid (e.g., acetic acid) to the mobile phase can improve peak shape and separation on silica gel.[8]

Q4: The melting point of my purified product is broad and lower than the literature value. Is it still impure?

A4: Yes, a broad and depressed melting point is a classic indicator of impurity.[9]

  • Causality: Impurities disrupt the crystal lattice of the pure compound, requiring less energy (a lower temperature) to break it down.

  • Solutions:

    • Re-purify: Your product requires further purification. Repeat the recrystallization, perhaps using a different solvent system.

    • Ensure Dryness: Trapped solvent in the crystal lattice can also depress the melting point. Ensure your product is completely dry by placing it under high vacuum for an extended period.

    • Check for Degradation: While nicotinic acid derivatives are generally stable, harsh purification conditions (e.g., excessive heat) could cause degradation.[10] Consider analyzing the sample by HPLC or TLC to check for the presence of multiple components.

Q5: My post-purification analysis (HPLC/NMR) shows unexpected peaks. What are they likely to be?

A5: Unexpected peaks can be starting materials, reagents from the synthesis, or byproducts.

  • Potential Impurities: For nicotinic acid derivatives, common impurities can include regioisomers (like isonicotinic acid), precursors from the synthesis, or related dicarboxylic acids formed from over-oxidation or hydrolysis.

  • Troubleshooting Steps:

    • Acid-Base Extraction: Use the acidic nature of your compound. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). Your acidic product will move to the aqueous layer. Then, re-acidify the aqueous layer (e.g., with HCl) to precipitate your purified product, which can be filtered off.[11] This is effective for removing neutral or basic impurities.

    • pH Adjustment: The solubility of your product and certain impurities can be highly pH-dependent. Carefully adjusting the pH of the solution can selectively precipitate either the product or the impurity.[12]

Purification Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G cluster_problems Problem Identified cluster_solutions_yield Yield Solutions cluster_solutions_purity Purity Solutions cluster_solutions_oiling Oiling Out Solutions start Initial Recrystallization assess Assess Purity & Yield (Melting Point, TLC, HPLC) start->assess low_yield Low Yield assess->low_yield Yield < 70% impure Low Purity (Broad MP, Color, Extra Peaks) assess->impure Purity Unsatisfactory oiling_out Oiling Out assess->oiling_out No Crystals Form end_node Pure Product Obtained assess->end_node Acceptable sol_yield1 Reduce solvent volume in next attempt low_yield->sol_yield1 sol_yield2 Cool mother liquor in ice bath low_yield->sol_yield2 sol_yield3 Change solvent low_yield->sol_yield3 sol_purity1 Repeat Recrystallization impure->sol_purity1 sol_oiling1 Re-heat & add more solvent oiling_out->sol_oiling1 sol_oiling2 Scratch flask / Add seed crystal oiling_out->sol_oiling2 sol_oiling3 Change solvent system oiling_out->sol_oiling3 sol_yield1->end_node sol_purity2 Add Activated Charcoal (for color) sol_purity1->sol_purity2 sol_purity3 Consider Acid-Base Extraction or Chromatography sol_purity1->sol_purity3 sol_purity3->end_node sol_oiling3->end_node

Caption: Troubleshooting workflow for this compound recrystallization.

Frequently Asked Questions (FAQs)

Q1: How should I store purified this compound to ensure its stability?

A1: The compound should be stored as a solid in a tightly sealed container to protect it from moisture. For long-term stability, storing at -20°C is recommended.[1] While generally stable, keeping it in a cool, dry, and dark place minimizes the potential for degradation.

Q2: What are the best analytical techniques to assess the purity of this compound?

A2: A combination of methods provides the most comprehensive purity assessment:

  • Melting Point Analysis: A sharp melting point close to the literature value is a strong indicator of high purity.[9]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to visualize the number of components in your sample. A pure sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A pure sample will show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.

Q3: Can I use a mixed-solvent system for recrystallization?

A3: Yes. A mixed-solvent system is an excellent strategy when no single solvent has the ideal solubility profile. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[13]

References

Technical Support Center: Overcoming Solubility Challenges with 5-Cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Cyanonicotinic acid. This document is designed for researchers, chemists, and drug development professionals who encounter solubility issues with this compound in organic solvents. Here, we provide in-depth, field-tested solutions and explanations to help you successfully incorporate this compound into your experimental workflows.

Troubleshooting Guide: Step-by-Step Solutions for Insolubility

This section addresses the most common problem users face: the failure of this compound to dissolve in a chosen organic solvent. Follow this logical progression of troubleshooting steps to identify the optimal solution for your system.

Problem: My this compound is not dissolving or is only partially soluble in my organic solvent at room temperature.

The poor solubility of this compound stems from its molecular structure. It possesses a polar pyridine ring, a hydrogen-bond-donating carboxylic acid group, and a polar nitrile group. These features lead to strong intermolecular hydrogen bonding in the solid state, making it difficult for many organic solvents to break apart the crystal lattice.

Solution Workflow:

Below is a systematic workflow to address this solubility challenge. Start with the simplest methods and proceed to more advanced techniques as needed.

G cluster_0 start Insolubility Observed step1 Increase Temperature (Heat & Stir) start->step1 Initial Attempt step2 Select a More Polar Aprotic Solvent step1->step2 Is it soluble? NO end_soluble SOLUBILITY ACHIEVED step1->end_soluble Is it soluble? YES step3 Consider In-Situ Salt Formation step2->step3 Is it soluble? NO step2->end_soluble Is it soluble? YES step3->end_soluble Is it soluble? YES end_insoluble Consider Alternative Reagent or Strategy step3->end_insoluble Is it soluble? NO

Caption: Troubleshooting workflow for this compound solubility.

Step 1: Increase Temperature

Causality: Increasing the temperature provides the system with thermal energy, which helps to overcome the lattice energy of the solid this compound and disrupts the strong intermolecular hydrogen bonds. This enhancement generally increases the rate and extent of dissolution.[1]

Experimental Protocol: Thermal Solubility Enhancement

  • Setup: Place your vessel containing the solvent and this compound on a magnetic stir plate equipped with a heating mantle or in an oil bath. Use a condenser if the solvent is volatile.

  • Heating: Gradually increase the temperature in 10 °C increments, allowing the mixture to stir for 15-20 minutes at each step.

  • Observation: Visually monitor for dissolution. Note the temperature at which the solid fully dissolves.

  • Caution:

    • Be aware of the boiling point of your solvent to prevent loss by evaporation.

    • Some compounds can degrade at elevated temperatures. If the solution develops a dark color, degradation may be occurring. A preliminary thermal stability test (e.g., by DSC or holding a sample at temperature and checking purity by HPLC) is recommended for sensitive applications.

Step 2: Select a More Appropriate Solvent

Causality: The principle of "like dissolves like" is paramount. This compound is a polar molecule. Its solubility will be significantly higher in polar organic solvents, particularly those that can disrupt its hydrogen bonding network. Polar aprotic solvents are often excellent choices.

Data Presentation: Solvent Selection Guide

While specific quantitative data for this compound is not widely published, we can infer its likely behavior from its structural analogs, such as nicotinic acid and picolinic acid.[2][3]

Solvent ClassExample SolventsExpected SolubilityRationale & Expert Insight
Non-Polar Toluene, Hexane, Diethyl EtherVery Low / InsolubleThese solvents lack the polarity and hydrogen bonding capability to interact favorably with the polar functional groups of the acid.[3]
Polar Protic Ethanol, MethanolLow to ModerateThese solvents can act as both hydrogen bond donors and acceptors, but may not be strong enough to fully dissolve the compound at high concentrations. Solubility is often better than in non-polar solvents but may require heating.[2]
Polar Aprotic DMSO, DMF High / Very Soluble (Recommended) These solvents have strong dipole moments and are excellent hydrogen bond acceptors. They can effectively solvate the this compound molecule, leading to high solubility.[3][4]
Chlorinated Dichloromethane (DCM), ChloroformLowWhile moderately polar, their ability to disrupt the strong hydrogen bonding of the acid is limited.
Ethers Tetrahydrofuran (THF)Low to ModerateTHF is more polar than diethyl ether and may offer some solubility, often requiring heat.
Ketones AcetoneLow to ModerateSimilar to other moderately polar solvents, solubility is limited but can be improved with heating.
Nitriles AcetonitrileLowDespite being a polar aprotic solvent, studies on analogous pyridine carboxylic acids show surprisingly low solubility in acetonitrile.[2]
Step 3: In-Situ Salt Formation (pH Adjustment)

Causality: This is the most powerful technique for dramatically increasing the solubility of a carboxylic acid in a polar medium. By adding a base, the acidic proton of the carboxylic acid group is removed, forming a carboxylate salt. This ionic salt is significantly more polar than the neutral acid, leading to a substantial increase in solubility in polar organic solvents.[5][6][7] The choice of base is critical to avoid unwanted side reactions.

Experimental Protocol: Solubility Enhancement via Salt Formation

  • Solvent & Reagent Selection:

    • Choose a polar aprotic solvent (e.g., DMF, DMSO) where the resulting salt will be highly soluble.

    • Select a suitable organic base. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are common, effective choices that are less likely to cause side reactions compared to strong inorganic bases.

  • Procedure: a. Suspend the this compound in your chosen organic solvent at room temperature under stirring. b. Add the base (e.g., Triethylamine) dropwise. Typically, 1.1 to 1.2 molar equivalents are sufficient. c. Stir the mixture. Dissolution of the solid should occur as the soluble triethylammonium salt is formed. Gentle warming may be applied to expedite the process.

  • Validation: The formation of the salt results in a new chemical entity. This is ideal if the subsequent reaction (e.g., amide coupling) is compatible with the salt form. If the neutral acid is required, this method is not suitable.

G cluster_1 acid This compound (Poorly Soluble) base + Triethylamine (Base) acid->base salt Triethylammonium 5-Cyanonicotinate Salt (Highly Soluble) base->salt Proton Transfer

Caption: In-situ salt formation to increase solubility.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in common solvents like Toluene or DCM?

A1: The molecular structure of this compound contains a carboxylic acid group (-COOH), a nitrile group (-CN), and a pyridine ring. The carboxylic acid group can form very strong hydrogen bonds with other molecules. In the solid state, these molecules arrange themselves in a crystal lattice held together by these powerful intermolecular forces. Non-polar solvents like Toluene and moderately polar solvents like Dichloromethane (DCM) cannot effectively break these hydrogen bonds, and therefore cannot dissolve the solid.

Q2: I dissolved my compound by heating, but it crashed out of solution upon cooling. What should I do?

A2: This indicates you created a supersaturated solution. The solubility of the compound is highly dependent on temperature in that specific solvent.[1] If your experiment or process must be run at a lower temperature, you have a few options:

  • Use a co-solvent: Add a small amount of a high-solubility solvent (like DMSO or DMF) to your primary solvent to keep the compound in solution at the lower temperature.

  • Perform the reaction at the higher temperature: If the reaction is compatible with the higher temperature, maintain the heat throughout the process.

  • Switch to a better solvent: The most robust solution is to switch to a solvent in which the compound is soluble at the desired working temperature (see the Solvent Selection Guide).

Q3: Can I use an inorganic base like Sodium Hydroxide (NaOH) to form a salt?

A3: While NaOH will effectively form the highly soluble sodium salt, it is generally not recommended for use in organic solvents.

  • Solubility Issues: NaOH itself is poorly soluble in most organic solvents, leading to a heterogeneous mixture that is difficult to work with.

  • Reactivity: NaOH is a very strong base and nucleophile, which can promote undesirable side reactions, such as hydrolysis of other functional groups in your reaction mixture.

  • Water Content: Solid NaOH often contains water, which can be detrimental to many organic reactions. For these reasons, organic amines like triethylamine are preferred for in-situ salt formation in organic media.[8]

Q4: Will adding a small amount of water to my organic solvent help?

A4: In some specific cases, adding a small percentage of water to an organic solvent can enhance the solubility of polar compounds like carboxylic acids.[9][10] This is known as a co-solvency effect. However, this is highly dependent on the specific organic solvent and the requirements of your experiment. Water can interfere with many common organic reactions (e.g., those using Grignard reagents, acid chlorides, or water-sensitive catalysts). This technique should be used with caution and only after confirming that water is compatible with your downstream chemistry.

Q5: How does the solubility of this compound compare to its isomers, like 6-Cyanonicotinic acid?

A5: While both are isomers, the position of the functional groups can influence physical properties like crystal packing and melting point, which in turn affects solubility. For example, 6-Cyanonicotinic acid is reported to be soluble in alcohol.[8] However, the general principles outlined in this guide will apply to both isomers. The most reliable approach is to perform a small-scale solubility screen with your specific isomer and desired solvents.

References

Technical Support Center: Synthesis of 5-Cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-cyanonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, optimized protocols, and a mechanistic understanding of the underlying chemistry to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Synthesis & Methodology

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and generally reliable method is the palladium-catalyzed cyanation of a 5-halo-nicotinic acid, typically 5-bromonicotinic acid. This cross-coupling reaction offers good yields and functional group tolerance when optimized. However, it is sensitive to reaction conditions, and catalyst poisoning can be a significant issue.[1][2]

An alternative route involves the oxidation of 3,5-lutidine to pyridine-3,5-dicarboxylic acid, followed by a selective mono-decarboxylation or a mono-cyanation step. This pathway avoids the use of expensive palladium catalysts but can present challenges in controlling selectivity and separating intermediates.[3]

Q2: I'm planning a palladium-catalyzed cyanation of 5-bromonicotinic acid. What are the critical parameters to control?

Success in this reaction hinges on several key factors:

  • Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more importantly, the phosphine ligand is crucial. Bulky, electron-rich ligands like XPhos or SPhos are often necessary to protect the palladium center from inhibition by the pyridine nitrogen and to facilitate the catalytic cycle.[4]

  • Cyanide Source and Concentration: The choice and handling of the cyanide source (e.g., Zn(CN)₂, KCN, K₄[Fe(CN)₆]) are critical. Using a cyanide source with low solubility, such as Zn(CN)₂, or a slow-release method can help prevent catalyst poisoning from high concentrations of free cyanide ions.[1][5]

  • Solvent and Atmosphere: Anhydrous and degassed solvents are essential. The presence of water can lead to hydrolysis of the nitrile product and the cyanide reagent, while oxygen can deactivate the Pd(0) catalyst.[6]

  • Temperature: While heat can increase reaction rates, excessively high temperatures can accelerate the decomposition of the catalyst, leading to the formation of inactive palladium black.[4]

Troubleshooting Common Side Reactions

This section addresses the most frequently encountered side reactions during the synthesis of this compound, their identification, and strategies for mitigation.

Problem 1: Formation of 5-Carboxynicotinamide as a Major Byproduct

Q: My post-reaction analysis (HPLC, LC-MS) shows a significant peak with a mass corresponding to the addition of water to my product. How can I confirm this is 5-carboxynicotinamide and how do I prevent its formation?

A: Identification and Mechanism

The formation of 5-carboxynicotinamide is a common issue arising from the hydrolysis of the nitrile group. This can occur under both acidic and basic conditions, often during the reaction workup. The nitrile carbon is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.

  • Identification: The presence of 5-carboxynicotinamide can be confirmed by mass spectrometry (M+18 relative to the starting nitrile). ¹H NMR spectroscopy would show characteristic broad singlets for the -NH₂ protons, and the ¹³C NMR would show a carbonyl carbon signal for the amide around 165-175 ppm, distinct from the carboxylic acid and nitrile carbons.[4][7]

graph Nitrile_Hydrolysis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Hydrolysis of this compound.

Troubleshooting and Prevention:

StrategyRationale
Anhydrous Reaction Conditions Rigorously dry all solvents and reagents. The presence of water during the reaction, especially at elevated temperatures, can initiate hydrolysis.
Careful Workup pH Control During aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions. If a basic wash is necessary to remove unreacted starting material, use a mild base like sodium bicarbonate and perform the extraction quickly at low temperatures.
Temperature Control during Workup Perform all aqueous extractions and washes at low temperatures (0-5 °C) to minimize the rate of hydrolysis.
Selective Precipitation If significant amide has formed, it may be possible to separate it from the desired carboxylic acid product by carefully adjusting the pH of an aqueous solution to selectively precipitate the less soluble this compound.

Experimental Protocol: Minimized Hydrolysis Workup

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with a cold (0-5 °C), saturated aqueous solution of sodium bicarbonate. Monitor the pH of the aqueous layer to ensure it does not become strongly basic.

  • Immediately back-extract the aqueous layer with ethyl acetate to recover any dissolved product.

  • Combine the organic layers, wash with cold brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40 °C).

Problem 2: Low Yield and Formation of Palladium Black (Catalyst Decomposition)

Q: My cyanation reaction stalls, and I observe a black precipitate. What is happening to my catalyst, and how can I improve the yield?

A: Identification and Mechanism

The formation of palladium black indicates the aggregation and precipitation of the Pd(0) catalyst from the solution, rendering it inactive. This is a common mode of catalyst deactivation in palladium-catalyzed cross-coupling reactions. For pyridine-containing substrates, this can be exacerbated by the pyridine nitrogen coordinating to the palladium center, which can inhibit the catalytic cycle and promote decomposition.[4][6] Excess cyanide in the reaction mixture is also a major contributor to catalyst poisoning by forming stable, inactive palladium-cyanide complexes.[1][6]

graph Catalyst_Poisoning { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Catalyst Deactivation Pathways.

Troubleshooting and Prevention:

StrategyRationale
Ligand Selection Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, dppf). These ligands stabilize the Pd(0) center, promote reductive elimination, and sterically hinder coordination of the pyridine nitrogen to the palladium.[4][8][9]
Control Cyanide Concentration Employ cyanide sources with low solubility (e.g., Zn(CN)₂) or use a slow-addition method for soluble cyanides. This maintains a low concentration of free cyanide, which is sufficient for the reaction but minimizes catalyst poisoning.[1][5]
Use of Pre-catalysts Utilize stable palladium pre-catalysts that generate the active Pd(0) species in situ. This can lead to more reproducible results compared to using air-sensitive Pd(0) sources directly.[1]
Thorough Degassing Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst.
Optimize Temperature Avoid excessive temperatures that can accelerate catalyst decomposition. Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.
Problem 3: Presence of Decarboxylated Impurities

Q: I am detecting an impurity that lacks the carboxylic acid group. Is decarboxylation a known side reaction?

A: Identification and Mechanism

Yes, decarboxylation of pyridine carboxylic acids can occur, particularly at elevated temperatures. While nicotinic acid itself is relatively stable, the rate of decarboxylation can be influenced by the other substituents on the pyridine ring. The reaction proceeds by the loss of carbon dioxide, replacing the -COOH group with a hydrogen atom. This is more common in syntheses that require high temperatures, such as the classical Rosenmund-von Braun reaction.

  • Identification: The primary decarboxylated byproduct would be 3-cyanopyridine. This can be identified by mass spectrometry (loss of 44 Da, the mass of CO₂) and by the absence of the carboxylic acid proton signal in the ¹H NMR spectrum.

Troubleshooting and Prevention:

StrategyRationale
Lower Reaction Temperature If possible, utilize a more active catalyst system that allows the reaction to proceed at a lower temperature, thereby minimizing thermal decarboxylation.
Avoid High-Temperature Methods Be cautious with methods like the traditional Rosenmund-von Braun reaction, which often require temperatures exceeding 150 °C. If this method is necessary, careful optimization to find the lowest possible reaction temperature is crucial.
pH Control during Isolation While thermal decarboxylation is the primary concern, extreme pH conditions during workup should also be handled with care, as they can sometimes facilitate unwanted side reactions. A study on pyridine carboxylic acids showed that the zwitterionic form can influence the rate of decarboxylation.

Alternative Synthesis Route: From 3,5-Lutidine

For those looking to avoid palladium catalysis, a route starting from 3,5-lutidine is an option. This typically involves two key steps:

  • Oxidation: 3,5-Lutidine is oxidized to pyridine-3,5-dicarboxylic acid, often using a strong oxidizing agent like potassium permanganate (KMnO₄).[8]

  • Selective Conversion: The resulting diacid must then be selectively converted to this compound. This is the more challenging step and can involve either:

    • Selective mono-decarboxylation followed by conversion of the remaining carboxylic acid to a nitrile.

    • Selective mono-esterification , conversion of the free acid to a nitrile, and subsequent ester hydrolysis.

    • Direct partial conversion of one carboxylic acid group to a nitrile.

Potential Side Reactions and Troubleshooting:

  • Over-oxidation and Byproducts: The oxidation of 3,5-lutidine can sometimes lead to byproducts or incomplete reaction. Purification of the intermediate pyridine-3,5-dicarboxylic acid is crucial.[8]

  • Lack of Selectivity: Achieving selective mono-functionalization of the symmetric pyridine-3,5-dicarboxylic acid can be difficult, often leading to mixtures of starting material, the desired mono-substituted product, and the di-substituted product. Chromatographic purification is typically required.

References

Technical Support Center: Optimizing Derivatization of 5-Cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 5-cyanonicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for common synthetic transformations involving this versatile building block. As Senior Application Scientists, we have compiled this guide to address the practical challenges you may encounter in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and reaction of this compound.

Q1: What are the primary functional groups on this compound and which is more reactive?

This compound possesses two key functional groups: a carboxylic acid (-COOH) and a nitrile (-C≡N) on a pyridine ring. The carboxylic acid is the most reactive site for the derivatizations discussed here, readily undergoing reactions like esterification and amidation. The nitrile group is generally stable under these conditions but can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged heating.

Q2: What are the most common derivatization reactions for this molecule?

The most frequently performed derivatizations target the carboxylic acid group to form esters and amides. These transformations are crucial for modifying the molecule's solubility, polarity, and biological activity, making them fundamental steps in medicinal chemistry and materials science.

Q3: What are the recommended starting conditions for esterification?

For simple alkyl esters (e.g., methyl or ethyl esters), Fischer esterification is a standard and cost-effective method.[1][2][3][4] This involves heating the carboxylic acid in an excess of the corresponding alcohol with a strong acid catalyst. A common alternative, particularly for more complex alcohols or when milder conditions are needed, involves activating the carboxylic acid first.

A reliable method involves the use of thionyl chloride (SOCl₂) in methanol.[5]

  • Reagents : this compound, Methanol (as solvent and reagent), Thionyl Chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄).

  • Temperature : Typically refluxing the alcohol (e.g., ~65°C for methanol).

  • Key Insight : Using the alcohol as the solvent ensures a large excess, driving the equilibrium towards the ester product as dictated by Le Chatelier's principle.[2] The use of SOCl₂ is advantageous as it reacts with the carboxylic acid to form an acyl chloride in situ, which is highly reactive towards the alcohol, and the byproducts (SO₂ and HCl) are gaseous.[1]

Q4: What are the best practices for forming an amide derivative?

Directly heating a carboxylic acid with an amine is generally ineffective due to the formation of a stable and unreactive ammonium carboxylate salt.[6][7] Therefore, the carboxylic acid must be "activated" using a coupling agent.

  • Reagents : this compound, the desired amine, a coupling agent (e.g., HATU, HBTU, EDC, DCC), and a non-nucleophilic base (e.g., DIPEA, triethylamine).[6][8][9]

  • Solvent : Anhydrous polar aprotic solvents like DMF, DMSO, or DCM are preferred.[8][10]

  • Temperature : These reactions are often run at room temperature, providing mild conditions that preserve sensitive functional groups.[6]

  • Key Insight : Coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient and minimize side reactions, including racemization if chiral amines are used.[8][9] The base is crucial to neutralize the acid formed during the reaction and to ensure the amine remains in its free, nucleophilic state.[10]

Q5: How can I effectively monitor the progress of my derivatization reaction?

Monitoring reaction progress is critical to determine the endpoint and prevent the formation of byproducts from over-exposure to reaction conditions.

  • Thin-Layer Chromatography (TLC) : This is the most common and rapid method. A spot of the reaction mixture is compared to a spot of the starting material (this compound). The disappearance of the starting material spot and the appearance of a new, typically less polar product spot, indicates progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : For more precise monitoring, LC-MS can be used to track the consumption of reactants and the formation of the desired product by mass.[11][12] This is also an excellent tool for identifying any side products that may be forming.

  • High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection can provide quantitative data on the conversion of starting material to product.[13][14]

Section 2: In-Depth Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My esterification or amide coupling reaction has a very low yield or failed completely. What are the most probable causes and how can I fix it?

Low yield is a common issue that can often be traced back to a few key factors. The following logical workflow can help diagnose the problem.

Troubleshooting_Yield start Low / No Yield check_reagents Are all reagents pure, dry, and active? start->check_reagents check_conditions Were reaction conditions (temp, time, atmosphere) correct? check_reagents->check_conditions Yes solution_reagents Solution: - Use fresh, anhydrous solvents. - Use new coupling agents. - Verify amine/alcohol purity. check_reagents->solution_reagents No check_stoichiometry Was stoichiometry accurate? (esp. coupling agent & base) check_conditions->check_stoichiometry Yes solution_conditions Solution: - Verify temperature control. - Ensure inert atmosphere (for amide coupling). - Increase reaction time. check_conditions->solution_conditions No check_activation Is the activation method appropriate? check_stoichiometry->check_activation Yes solution_stoichiometry Solution: - Recalculate molar equivalents. - For amidation, use 1.1-1.2 eq. of coupling agent. - Use 2-3 eq. of base (DIPEA). check_stoichiometry->solution_stoichiometry No end_point Solution: - For difficult esterifications, convert to acyl chloride first with SOCl₂. - For difficult amidations, switch to a more powerful coupling agent (e.g., HATU). check_activation->end_point Consider alternatives

Caption: Troubleshooting workflow for low reaction yield.

Detailed Breakdown:

  • Reagent Quality :

    • Water is the enemy : Amide coupling reagents and acyl chlorides are highly sensitive to moisture. Ensure you are using anhydrous solvents and that your amine/alcohol is dry.

    • Coupling Agent Potency : Solid coupling agents like HATU or DCC can degrade over time, especially if not stored properly under inert gas in a desiccator. A fresh bottle may be required.

  • Reaction Conditions :

    • Temperature : While many amide couplings run at room temperature, some sluggish reactions may benefit from gentle heating (40-50°C). Conversely, for esterifications using SOCl₂, the initial reaction should be done at 0°C before warming.[5]

    • Atmosphere : Amide coupling reactions should be run under an inert atmosphere (Nitrogen or Argon) to prevent reaction with atmospheric moisture and CO₂.

  • Stoichiometry :

    • For amide coupling, it is common practice to use a slight excess of the coupling agent (1.1 eq) and amine (1.2 eq) relative to the carboxylic acid. A larger excess of a non-nucleophilic base like DIPEA (2-3 eq) is often required to neutralize acids and drive the reaction.

  • Activation Method :

    • If a standard Fischer esterification fails, converting the carboxylic acid to an acyl chloride with SOCl₂ or oxalyl chloride provides a much more reactive intermediate that will readily react with even hindered alcohols.[1]

    • If a carbodiimide like DCC or EDC gives low yields in an amide coupling, switching to a uronium-based reagent like HATU often provides significantly better results due to its higher reactivity and lower incidence of side reactions.[8]

Problem 2: Presence of Impurities and Side Reactions

Q: My reaction worked, but I have significant impurities. What are the likely side reactions and how can I minimize them?

The two functional groups on this compound can lead to specific side reactions under certain conditions.

Side Reaction 1: Nitrile Hydrolysis

Under strongly acidic or basic conditions, particularly when heated for extended periods, the nitrile group can be hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid.

Nitrile_Hydrolysis start This compound (-C≡N) amide 5-Carbamoylnicotinic Acid (-CONH₂) start->amide H₃O⁺ or OH⁻ (Heat) diacid Pyridine-3,5-dicarboxylic Acid (-COOH) amide->diacid H₃O⁺ or OH⁻ (Prolonged Heat)

Caption: Pathway of nitrile group hydrolysis.

  • Cause : This is most common during Fischer esterification if reaction times are excessively long or if the acid catalyst concentration is too high. It can also occur during work-up if the mixture is exposed to strong base for too long.

  • Prevention :

    • Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

    • Use the minimum necessary amount of acid catalyst.

    • During work-up, neutralize the reaction mixture promptly and avoid prolonged contact with strong bases.

Side Reaction 2: Decarboxylation

Nicotinic acids can undergo decarboxylation (loss of CO₂) at very high temperatures, typically above 200°C.[15][16][17][18]

  • Cause : This is generally not an issue under standard derivatization conditions but can occur if the reaction is overheated significantly.

  • Prevention : Maintain careful temperature control. Do not exceed the recommended reaction temperatures.

Side Reaction 3: N-Acylurea Formation (with Carbodiimides)

When using carbodiimides like DCC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, which can be difficult to remove.

  • Prevention : This side reaction can be suppressed by adding a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt). These additives intercept the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine.

Problem 3: Product Isolation and Purification Challenges

Q: I'm struggling to isolate my product after the reaction. What is a reliable work-up procedure?

The work-up procedure is critical for obtaining a pure product.

Parameter Esterification (Fischer/SOCl₂) Work-up Amide Coupling Work-up
Initial Quench Cool to RT. Neutralize catalyst with saturated NaHCO₃ solution until effervescence ceases.Pour reaction mixture into water or brine to precipitate the product or prepare for extraction.
Extraction Extract with an organic solvent like Ethyl Acetate or DCM (3x).Extract with Ethyl Acetate or DCM (3x).
Washes Wash combined organic layers with water, then brine.Wash combined organic layers with 5% citric acid (to remove excess amine), sat. NaHCO₃ (to remove unreacted acid), water, and finally brine.
Drying & Conc. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification Recrystallization or flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).Flash column chromatography is most common. The dicyclohexylurea (DCU) byproduct from DCC is insoluble in most solvents and can often be removed by filtration.

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Methyl Esterification via Thionyl Chloride

This protocol describes the formation of Methyl 5-cyanonicotinate.

  • Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂), suspend this compound (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Reagent Addition : Cool the suspension to 0°C using an ice bath. Slowly add thionyl chloride (SOCl₂) (2.0 eq) dropwise over 30 minutes. The mixture may become warm and effervescence (HCl gas) will be observed.

  • Reaction : After the addition is complete, remove the ice bath and heat the mixture to reflux (~65°C). Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes) until the starting material is consumed (typically 4-6 hours).

  • Work-up : Cool the reaction mixture to room temperature. Carefully concentrate the solvent under reduced pressure. Re-dissolve the residue in Ethyl Acetate.

  • Purification : Wash the organic solution carefully with saturated aqueous sodium bicarbonate (NaHCO₃) solution (3x), followed by water (1x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 2: Amide Coupling via HATU

This protocol describes the general procedure for coupling this compound with a primary or secondary amine.

  • Setup : To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq), HATU (1.1 eq), and the desired amine (1.2 eq).

  • Solvent & Base : Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) via syringe.

  • Reaction : Stir the mixture at room temperature. Monitor the reaction progress by LC-MS or TLC. Reactions are often complete within 1-4 hours.

  • Work-up : Once the reaction is complete, pour the mixture into a separatory funnel containing water and Ethyl Acetate.

  • Purification : Separate the layers. Wash the organic layer with 0.5 M citric acid solution (2x) to remove DIPEA and any unreacted amine. Then, wash with saturated aqueous NaHCO₃ (2x) to remove any unreacted carboxylic acid, and finally with brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography.

Section 4: References

  • A method for the degradation of radioactive nicotinic acid. Biochemical Journal. --INVALID-LINK--
  • Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Patsnap Eureka. --INVALID-LINK--
  • CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. Google Patents. --INVALID-LINK--
  • WO2012096553A2 - Method for the preparation of nicotinic acid. Google Patents. --INVALID-LINK--
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. --INVALID-LINK--
  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. MDPI. --INVALID-LINK--
  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. --INVALID-LINK--
  • Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical deriva. e-Repositori UPF. --INVALID-LINK--
  • The optimization of the derivatization conditions is illustrated by (a)... ResearchGate. --INVALID-LINK--
  • Acid to Ester - Common Conditions. Organic Chemistry Portal. --INVALID-LINK--
  • Derivatization. Chemistry LibreTexts. --INVALID-LINK--
  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC - PubMed Central. --INVALID-LINK--
  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. MDPI. --INVALID-LINK--
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. --INVALID-LINK--
  • An LC-MS chemical derivatization method for the measurement of five different one-carbon states of cellular tetrahydrofolate. PubMed. --INVALID-LINK--
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. --INVALID-LINK--
  • Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics. MDPI. --INVALID-LINK--
  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. --INVALID-LINK--
  • Any procedure for the esterification of isonicotinic acid?. ResearchGate. --INVALID-LINK--
  • esterification - alcohols and carboxylic acids. Chemguide. --INVALID-LINK--
  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH. --INVALID-LINK--
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. --INVALID-LINK--
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. --INVALID-LINK--
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. --INVALID-LINK--
  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids.. ResearchGate. --INVALID-LINK--
  • Fischer Esterification. Chemistry Steps. --INVALID-LINK--
  • Derivatization Reagents: Selective Response & Detection. ResearchGate. --INVALID-LINK--
  • An Analytical Method for the Measurement of Trace Level Acidic and. Entegris. --INVALID-LINK--
  • 5.1 Monitoring Chemical Reactions (H) MS. Scribd. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Matrix Interference of 5-Cyanonicotinic Acid in MALDI-TOF MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing 5-Cyanonicotinic acid (5-CN) as a matrix and encountering challenges. Here, we will delve into the nuances of 5-CN, troubleshoot common interference issues, and provide field-proven insights to enhance the quality and reliability of your mass spectrometry data.

Understanding this compound (5-CN) as a MALDI Matrix

This compound, a derivative of nicotinic acid, is a commonly used matrix in MALDI-TOF MS. Its selection for specific applications is often due to its distinct properties. While it can be effective, it's not without its challenges. A thorough understanding of its characteristics is the first step in troubleshooting.

Core Properties of 5-CN:
  • Chemical Structure: As a derivative of nicotinic acid, its chemical properties influence analyte co-crystallization and ionization.

  • "Hot" Matrix Characteristics: Similar to other cinnamic acid derivatives like α-cyano-4-hydroxycinnamic acid (CHCA), 5-CN can be considered a "hot" matrix. This means it can impart significant internal energy to analytes, which can be advantageous for some experiments but may lead to fragmentation in others.[1][2]

  • Analyte Compatibility: The choice of matrix is critical and depends on the analyte being studied.[3] While matrices like CHCA and sinapinic acid are standards for peptides and proteins respectively, the unique properties of 5-CN may be beneficial for specific classes of molecules.[4]

Troubleshooting Guide for 5-CN Matrix Interference

This section is structured in a question-and-answer format to directly address specific issues you may be encountering during your experiments.

Question 1: I'm observing a high number of matrix-related peaks in the low mass range (m/z < 800), which are obscuring my analyte signals. What's causing this and how can I fix it?

Answer:

This is a very common issue, particularly with small molecule analysis.[5][6] The peaks you are seeing are likely a combination of protonated matrix molecules, matrix fragments, and matrix clusters (dimers, trimers, etc.), as well as their adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[7]

Causality:

  • Matrix Concentration: An excessively high matrix-to-analyte ratio can lead to the overwhelming presence of matrix-related ions.[8] The matrix molecules will preferentially absorb the laser energy and ionize, effectively outcompeting your analyte.

  • Laser Fluence: Using a laser energy that is too high can cause extensive matrix fragmentation and clustering.[9] While a certain threshold is needed for desorption and ionization, excessive energy leads to a "dirtier" spectrum in the low mass range.

  • Salt Contamination: The presence of sodium and potassium salts, often introduced from solvents, buffers, or even plasticware, readily forms adducts with the matrix, further complicating the low mass region.[7]

Troubleshooting Protocol:

  • Optimize the Matrix-to-Analyte Ratio: Systematically vary the ratio of your 5-CN matrix solution to your analyte solution. Start with a standard 1:1 (v/v) ratio and then test ratios such as 1:5, 5:1, 1:10, and 10:1.[8] The goal is to find the lowest matrix concentration that still provides good analyte signal intensity with minimal matrix interference.

  • Adjust Laser Fluence: Begin with a low laser power, just above the ionization threshold for your analyte, and gradually increase it. Observe the spectrum at each step to find the optimal balance between analyte signal intensity and the appearance of matrix-related noise.

  • Sample Washing: After spotting the matrix/analyte mixture on the MALDI target and allowing it to dry, you can perform a gentle on-plate wash. This can help remove interfering salts.

    • Protocol: Carefully apply a small droplet (0.5-1 µL) of cold, deionized water or a dilute acid solution (e.g., 0.1% TFA) to the spot. After a few seconds, carefully pipette the droplet off from the side. Be cautious not to disturb the co-crystals.

  • Use Matrix Additives: Incorporating certain additives into your matrix solution can help suppress matrix-related signals.

    • Ammonium Salts: Adding ammonium salts like ammonium monobasic phosphate or ammonium dibasic citrate to the matrix solution can significantly reduce matrix adducts and improve peptide ionization.[7]

    • Surfactants: Cetyltrimethylammonium bromide (CTAB) has been shown to suppress matrix-related signals for some analytes.[5]

Question 2: My analyte of interest is forming adducts with the 5-CN matrix, leading to unexpected peaks and difficulty in data interpretation. Why is this happening and what can I do?

Answer:

Analyte-matrix adducts, while not as common as salt adducts, can occur, especially with certain classes of compounds. These adducts appear as peaks at [M+Matrix+H]⁺ or [M+Matrix+Na]⁺.

Causality:

  • Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding, between your analyte and the 5-CN matrix can lead to the formation of stable adducts that persist in the gas phase.[10] This is more likely with analytes that have functional groups capable of forming strong hydrogen bonds.

  • Matrix Salts: Analyte ions can also form adducts with matrix salts, which are less volatile than the matrix acid itself.[10][11] This can be a significant contributor to adduct formation.

Troubleshooting Protocol:

  • Modify the Matrix Solvent System: The solvent used to prepare your matrix and analyte solutions can influence co-crystallization and adduct formation.

    • Experiment with different solvent compositions. A common solvent system is a mixture of acetonitrile (ACN) and water with a small amount of trifluoroacetic acid (TFA), such as 50:50 ACN:H₂O with 0.1% TFA.[12] Try varying the ratio of ACN to water or substituting ACN with another organic solvent like methanol or ethanol.

  • Change the Acid Modifier: If you are using TFA, try switching to formic acid (FA) or acetic acid (AA). The acidity and coordinating properties of the acid modifier can influence the ionization process and adduct formation.

  • Consider an Alternative Matrix: If adduct formation persists and is problematic, the most effective solution may be to switch to a different matrix. The choice of an alternative matrix will depend on the properties of your analyte.

    • For peptides and small proteins: α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common alternatives.[4]

    • For larger proteins: Sinapinic acid (SA) is a standard choice.[4]

    • For lipids: 9-aminoacridine (9-AA) or 2,5-dihydroxybenzoic acid (DHB) are often used.[3][13]

Question 3: I am experiencing significant signal suppression of my analyte when using the 5-CN matrix. My analyte is present at a reasonable concentration, but the signal is weak or absent. What could be the cause?

Answer:

Signal suppression is a phenomenon where the presence of one component in the sample (in this case, potentially the matrix or contaminants) hinders the ionization of another (your analyte).[14]

Causality:

  • Ion Suppression by the Matrix: At certain matrix-to-analyte ratios, the matrix itself can suppress the analyte signal.[9] This is a complex phenomenon related to the competition for charge and energy during the desorption/ionization process.

  • Contaminants: The presence of salts, detergents, or other impurities in your sample can severely suppress the analyte signal. These contaminants can interfere with proper co-crystallization and the ionization process.

  • Analyte Properties: The intrinsic properties of your analyte, such as its proton affinity and hydrophobicity, play a role in how well it ionizes with a particular matrix. There may be a mismatch between your analyte and the 5-CN matrix.

Troubleshooting Protocol:

  • Thorough Sample Clean-up: This is the most critical step. Ensure your analyte is as pure as possible before mixing with the matrix.

    • Desalting: Use techniques like C18 ZipTips or dialysis to remove salts.

    • Precipitation: For proteins, methods like acetone or trichloroacetic acid (TCA) precipitation can help remove interfering substances.

  • Optimize Matrix Preparation and Application:

    • Fresh Matrix Solution: Always use a freshly prepared matrix solution. The solution can degrade over time, affecting its performance.[12]

    • Dried-Droplet vs. Thin-Layer Method: The way you spot your sample can make a significant difference. The dried-droplet method is common, but for some samples, the thin-layer method (where a thin layer of matrix is deposited first, followed by the analyte) can yield better results.

  • Matrix Additives to Enhance Ionization:

    • Acidifiers: Ensure your matrix solution has an appropriate acidifier (like 0.1% TFA) to promote protonation and ionization of your analyte.

    • Surfactants: In some cases, surfactants can enhance the signal of certain analytes.

Troubleshooting_Workflow

Frequently Asked Questions (FAQs)

Q1: How should I prepare my this compound matrix solution for optimal performance?

A common starting point for preparing a 5-CN matrix solution is to make a saturated solution in a solvent mixture of 50% acetonitrile and 50% water, with 0.1% trifluoroacetic acid (TFA) added.[12] It is crucial to use high-purity solvents and matrix material. If you observe significant impurities, recrystallizing the matrix may be necessary. Always prepare the matrix solution fresh for the best results.

Q2: Are there any specific safety precautions I should take when working with this compound?

As with any chemical, it is important to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood. Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

Q3: Can 5-CN be used for both positive and negative ion mode MALDI-TOF MS?

The suitability of 5-CN for positive versus negative ion mode depends on the analyte. Its acidic nature generally makes it more favorable for positive ion mode, where it can readily donate a proton to the analyte. For negative ion mode analysis, matrices with higher proton affinity or those that work well in basic conditions are often preferred. However, empirical testing is always recommended to determine the best matrix for your specific application.

Q4: What are some good alternative matrices if 5-CN is not working for my application?

The choice of an alternative matrix is highly dependent on your analyte.[15][16] Here is a general guide:

Analyte ClassRecommended Alternative Matrices
Peptides (< 3 kDa)α-Cyano-4-hydroxycinnamic acid (CHCA)
Proteins (> 10 kDa)Sinapinic acid (SA), 2,5-Dihydroxyacetophenone (DHAP)
Oligonucleotides3-Hydroxypicolinic acid (3-HPA), Trihydroxyacetophenone (THAP)
Lipids2,5-Dihydroxybenzoic acid (DHB), 9-Aminoacridine (9-AA), 1,5-Diaminonaphthalene (DAN)
Small Molecules (< 500 Da)α-Cyano-4-hydroxycinnamic acid (CHCA), 2,5-Dihydroxybenzoic acid (DHB)

Experimental Protocols

Protocol 1: Preparation of 5-CN Matrix Solution
  • Weigh out approximately 10 mg of high-purity this compound into a clean 1.5 mL microcentrifuge tube.

  • Prepare a solvent mixture of 50% acetonitrile (ACN) and 50% deionized water.

  • Add 1 mL of the ACN/water mixture to the tube containing the 5-CN.

  • Add 1 µL of trifluoroacetic acid (TFA) to the solution (for a final concentration of 0.1% TFA).

  • Vortex the tube thoroughly for at least 1 minute to ensure the matrix is fully dissolved. If saturation is desired, add enough matrix so that a small amount of undissolved solid remains at the bottom.

  • Centrifuge the tube briefly to pellet any undissolved material.

  • Use the supernatant for your experiments. Prepare this solution fresh daily.

Protocol 2: Dried-Droplet Sample Spotting
  • On a clean MALDI target plate, pipette 0.5 µL of your analyte solution.

  • Immediately add 0.5 µL of the freshly prepared 5-CN matrix solution to the analyte droplet on the plate.

  • Gently mix the droplet by pipetting up and down a few times, being careful not to spread the droplet too much.

  • Allow the spot to air dry completely at room temperature. This will result in the co-crystallization of the matrix and analyte.

  • Once fully dried, the plate is ready to be loaded into the mass spectrometer.

Sample_Preparation_Workflow

References

Improving signal intensity with 5-Cyanonicotinic acid as a MALDI matrix

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Cyanonicotinic Acid Applications in MALDI-MS.

A Senior Application Scientist's Guide to this compound

Greetings, fellow scientists and researchers. In my years in the field, I've seen many promising analytical tools, and the strategic selection of a MALDI matrix is paramount for achieving high-quality mass spectra. This compound, a derivative of one of the earliest reported MALDI matrices, nicotinic acid, offers specific advantages, particularly in reducing background noise and improving signal intensity for certain classes of molecules.[1][2][3]

This guide is structured from my perspective as a Senior Application Scientist. It's designed to move beyond simple recipes and provide you with the causal understanding needed to not only follow protocols but to intelligently troubleshoot and optimize them. We will explore the fundamental preparation techniques, tackle the most common experimental hurdles, and answer frequently asked questions to empower your research.

Part 1: Core Experimental Protocols

Success in MALDI-MS begins with meticulous and reproducible sample preparation. Let's establish a solid foundation with these core protocols.

Protocol 1: Preparation of this compound Matrix Solution

The quality of your matrix solution is non-negotiable. Always use high-purity matrix and MS-grade solvents. For best results, prepare the matrix solution fresh before each experiment.[4]

Objective: To prepare a saturated or near-saturated matrix solution that promotes effective co-crystallization with the analyte.

Materials:

  • This compound (high purity, ≥99.5%)

  • Acetonitrile (ACN), MS-grade

  • Methanol (MeOH), MS-grade

  • Ultrapure Water (e.g., 18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA), MS-grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

Step-by-Step Procedure:

  • Solvent Preparation: Prepare your desired solvent system. A common and effective starting point for many small molecules and peptides is a 50:50 (v/v) mixture of Acetonitrile and Water, acidified with 0.1% TFA. This is often abbreviated as "TA50" (TFA/Acetonitrile 50%). The organic solvent aids in matrix solubility and rapid evaporation, while the acid promotes analyte protonation.[4]

  • Matrix Concentration: Weigh out approximately 5-10 mg of this compound and place it into a 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1 mL of your prepared solvent (e.g., TA50) to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes to ensure maximum dissolution. For nicotinic acid derivatives, creating a saturated solution is a common practice.[4] You should see some undissolved matrix material at the bottom, which is perfectly acceptable and indicates saturation.

  • Clarification: Centrifuge the tube for 30-60 seconds to pellet the undissolved solid.

  • Transfer: Carefully pipette the clear supernatant into a fresh, clean tube. This clarified, saturated solution is now ready for use.

  • Storage: While freshly prepared matrix is always best, the solution can be stored in the dark at 2-4°C for a few days.[5] If you observe any precipitation upon cooling, allow it to return to room temperature and vortex before use.

Protocol 2: Sample Spotting Workflow

The goal of spotting is to create a homogenous, crystalline layer where the analyte is finely and evenly dispersed within the matrix crystals.[6] This co-crystallization is critical for efficient energy transfer from the laser to the analyte.

MALDI Sample Spotting Workflow cluster_prep Solution Preparation cluster_methods Spotting Methods prep_analyte Prepare Analyte Solution (1-10 µM in appropriate solvent) method_choice Choose Spotting Method prep_analyte->method_choice prep_matrix Prepare Saturated 5-CNA Matrix Solution prep_matrix->method_choice dd_mix Mix Analyte & Matrix (e.g., 1:1 to 1:10 v/v) dd_spot Deposit 0.5-1 µL of mixture onto MALDI target dd_mix->dd_spot dd_dry Allow to air dry completely dd_spot->dd_dry end_node Analyze in MS dd_dry->end_node tl_matrix Deposit 0.5 µL Matrix 'seed' layer & dry tl_analyte Deposit 0.5 µL Analyte on top of matrix layer & dry tl_matrix->tl_analyte tl_analyte->end_node start Start start->prep_analyte start->prep_matrix method_choice->dd_mix Dried-Droplet method_choice->tl_matrix Two-Layer / Sandwich caption Figure 1. Common workflows for MALDI sample preparation.

Caption: Figure 1. Common workflows for MALDI sample preparation.

A. Dried-Droplet Method (Recommended for initial screening):

  • In a separate microcentrifuge tube, mix your analyte solution and the prepared 5-CNA matrix solution. A typical starting volumetric ratio is 1:1, but this should be optimized.[4][7]

  • Pipette 0.5 - 1.0 µL of this mixture directly onto the MALDI target plate.

  • Allow the droplet to air dry completely at room temperature. Rapid evaporation often leads to smaller, more uniform crystals.[5]

B. Two-Layer (Sandwich) Method (Useful for impure samples): This method can improve data quality for samples containing salts or detergents that might interfere with co-crystallization.[8]

  • Deposit 0.5 µL of the matrix solution onto the target plate and let it dry completely, forming a thin "seed" layer.

  • Deposit 0.5 - 1.0 µL of your analyte solution directly on top of the dried matrix spot. Allow this to dry.

  • (Optional) A final 0.5 µL layer of matrix solution can be applied on top to "sandwich" the analyte.

Part 2: Troubleshooting Guide

Even with perfect protocols, challenges arise. This section addresses the most common issues encountered when using this compound and provides a logical, step-by-step approach to resolving them.

Troubleshooting Logic Flow

MALDI Troubleshooting Logic start Problem Detected p1 Low / No Analyte Signal start->p1 p2 High Background Noise (Matrix Clusters) start->p2 p3 Poor Reproducibility (Shot-to-Shot Variability) start->p3 c1a Sub-optimal M:A Ratio? p1->c1a c1b Poor Co-crystallization? p1->c1b c1c Laser Power Incorrect? p1->c1c c1d Ion Suppression? p1->c1d c2a Matrix Conc. Too High? p2->c2a c2b Laser Power Too High? p2->c2b c2c Matrix Additives Needed? p2->c2c c3a Inhomogeneous Crystals? p3->c3a c3b Spotting Volume Too Large? p3->c3b s1a Solution: Titrate Matrix:Analyte (v/v) ratio from 10:1 to 1:10. c1a->s1a s1b Solution: Try Two-Layer method. Change solvent to alter evaporation rate. c1b->s1b s1c Solution: Optimize laser fluency. Start low and increase incrementally. c1c->s1c s1d Solution: Desalt/purify sample. Use Zip-tips or dialysis. c1d->s1d s2a Solution: Dilute matrix solution. Try a 2 mg/mL or 5 mg/mL prep. c2a->s2a s2b Solution: Reduce laser power. Find threshold for analyte ionization. c2b->s2b s2c Solution: Add ammonium citrate/phosphate to suppress adduct formation. c2c->s2c s3a Solution: Use Ultra-Thin Layer method. Use automated spotter for consistency. c3a->s3a s3b Solution: Use nanoliter spotting to reduce the 'coffee ring' effect and concentrate analyte. c3b->s3b

Caption: Figure 2. A logic flow diagram for troubleshooting common MALDI-MS issues.

Q1: Why am I observing very low or no signal for my analyte?

This is the most common issue in MALDI-MS. Low signal intensity is often a multifaceted problem stemming from chemistry, sample preparation, or instrument parameters.[9][10]

  • Probable Cause 1: Sub-optimal Matrix-to-Analyte (M:A) Ratio. The molar ratio of matrix to analyte is critical. Too little matrix results in poor energy absorption, while too much can dilute the analyte to undetectable levels.

    • Solution: Systematically vary the volumetric mixing ratio of your matrix and analyte solutions. Start at 1:1 and test ratios up to 10:1 and down to 1:10. This empirical optimization is crucial for every new analyte.[7]

  • Probable Cause 2: Ion Suppression from Contaminants. Salts (e.g., NaCl, phosphate) and detergents are notorious for suppressing the analyte signal by interfering with crystallization and competing for ionization.

    • Solution: Desalt your sample using micro-reversed-phase cartridges (e.g., ZipTips) or microdialysis.[8] If desalting is not possible, the "Two-Layer" or "Ultra-Thin Layer" sample preparation methods can offer greater tolerance to impurities.[11]

  • Probable Cause 3: Incorrect Laser Power. The laser energy must be sufficient to desorb and ionize the matrix-analyte complex without causing excessive fragmentation.

    • Solution: Optimize the laser fluency. Begin with a low laser power setting and gradually increase it while observing the spectrum. The goal is to find the "sweet spot" that provides a strong analyte signal with minimal fragmentation and low background noise.

Q2: My spectrum is dominated by background noise and matrix-related peaks. How can I clean it up?

While this compound is chosen for its potentially cleaner background compared to matrices like CHCA, matrix cluster ions can still obscure the low mass range (< 500 Da), which is particularly problematic for small molecule analysis.[12][13]

  • Probable Cause 1: Matrix Concentration is Too High. An overly concentrated matrix solution can lead to the formation of abundant matrix clusters ([2M+H]⁺, [3M+H]⁺, etc.) upon laser irradiation.

    • Solution: Try preparing a more dilute matrix solution. While a saturated solution is a good starting point, preparing defined concentrations (e.g., 10 mg/mL or 5 mg/mL) can significantly reduce background noise.

  • Probable Cause 2: Matrix-Adduct Formation. The matrix can form adducts with the analyte or with residual salts (e.g., [M+Na]⁺, [M+K]⁺), complicating the spectrum.

    • Solution: Incorporate matrix additives. Adding a small amount of ammonium salts, such as ammonium monobasic phosphate or ammonium citrate (1-10 mM), to the matrix solution can reduce matrix adducts and improve the signal-to-noise ratio for the desired analyte ions.[14]

Q3: My results are not reproducible from spot-to-spot. What's causing this variability?

Poor reproducibility is almost always due to inhomogeneous crystallization. The analyte becomes concentrated in certain areas of the spot ("sweet spots"), leading to strong signals in one location and no signal just microns away.

  • Probable Cause: Inhomogeneous Crystal Formation. This is often caused by slow, uneven drying of the sample droplet, leading to a "coffee ring" effect where the analyte and matrix crystallize predominantly at the edge of the spot.

    • Solution 1: Change the Solvent System. Using a more volatile organic solvent (like a higher percentage of acetonitrile or adding acetone) can promote faster, more uniform crystal growth.[4]

    • Solution 2: Adopt the Ultra-Thin Layer Method. This technique involves creating a homogenous "seed" layer of matrix crystals first, which then promotes uniform co-crystallization when the analyte/matrix mixture is applied. This method is known to provide higher spatial uniformity.[11]

    • Solution 3: Reduce Spotting Volume. Using nanoliter spotting techniques can significantly improve signal intensity and reproducibility by creating smaller, more concentrated, and more uniform spots.[15]

Part 3: Frequently Asked Questions (FAQs)

Q: What types of molecules is this compound best suited for? A: As a derivative of nicotinic acid, which was one of the first matrices used for proteins, 5-CNA is versatile.[1][2] However, its properties (moderate acidity and a cyano group for UV absorption) make it a promising candidate for the analysis of small molecules, peptides, and certain pharmaceuticals where minimizing background interference in the low mass range is critical.[3][12]

Q: How does this compound compare to more common matrices like CHCA or DHB? A: While CHCA is a "gold standard" for peptides and DHB is excellent for glycoproteins and polymers, they can produce significant background peaks in the low mass range.[5][12][16] The primary theoretical advantage of 5-CNA is to provide a cleaner background in this region, potentially improving the signal-to-noise ratio for small molecule drug candidates and metabolites. Its performance with labile molecules (e.g., phosphopeptides) may also differ, similar to how rationally designed matrices like 4-Chloro-α-cyanocinnamic acid show improvements over CHCA.[17]

Q: What are the optimal instrument settings when using 5-CNA? A: Optimal settings are instrument-dependent. However, a general guideline is to use a UV laser (typically a 337 nm nitrogen laser or a 355 nm Nd:YAG laser), as the aromatic ring and cyano group in 5-CNA are strong chromophores in this range.[2] Always perform a laser energy optimization for each new sample type to find the best balance between signal intensity and fragmentation.

Q: Can I use additives with my 5-CNA matrix solution? A: Absolutely. As mentioned in the troubleshooting section, additives can be very beneficial.

  • For suppressing salt adducts: Add 1-10 mM of ammonium citrate or ammonium phosphate.[14]

  • For improving crystal homogeneity: Some protocols suggest that surfactants can help, although this requires careful optimization to avoid suppressing the analyte signal.[3]

Quantitative Data Summary
ParameterRecommended Starting ConditionRationale & Reference
Matrix Concentration Saturated solution in TA50, or 5-10 mg/mLA saturated solution ensures robust crystal formation. Defined concentrations can help reduce background.[4][5]
Solvent System 50:50 Acetonitrile:Water + 0.1% TFA (TA50)Balances solubility for matrix and many analytes, promotes protonation, and allows for rapid, uniform drying.[4]
Analyte Concentration 0.2 - 10 µM (final concentration on-plate)Provides a sufficient number of analyte molecules without causing signal suppression or detector saturation.[11]
Matrix:Analyte Ratio (v/v) 1:1 to 10:1This ratio must be empirically optimized to balance signal intensity against potential analyte dilution.[7]
Spotting Volume 0.5 - 1.0 µL (manual); <100 nL (automated)Smaller volumes can concentrate the sample and improve crystal homogeneity, boosting signal intensity.[15]

References

Preventing adduct formation with 5-Cyanonicotinic acid in mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-Cyanonicotinic acid (5-CNCA) in mass spectrometry. This guide is designed to provide in-depth, field-proven insights into a common challenge: the formation of unwanted adducts. As Senior Application Scientists, we understand that robust and clean mass spectra are critical for confident compound identification and quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize adduct formation and enhance the quality of your data.

Frequently Asked Questions (FAQs): The Fundamentals of Adduct Formation

Q1: What exactly are "adducts" in mass spectrometry, and why are they a problem?

A: In the context of soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI), an adduct is an ion formed when your target molecule (analyte) associates with another ion or molecule.[1] Instead of observing the desired protonated molecule [M+H]+, you might see peaks corresponding to the analyte bound to sodium [M+Na]+, potassium [M+K]+, or even molecules from the matrix itself.[2][3]

These adducts are problematic for several key reasons:

  • Signal Dilution: The formation of multiple adduct species splits the total ion current available for your analyte across several peaks. This reduces the intensity of your primary [M+H]+ signal, potentially lowering the signal-to-noise ratio and making detection more difficult.[2]

  • Spectral Complexity: A plethora of adduct peaks can make spectra difficult to interpret, especially when analyzing complex mixtures. It becomes challenging to distinguish true analytes from their various adducted forms.

  • Quantification Challenges: In quantitative studies, the inconsistent and often unpredictable formation of adducts makes it difficult to obtain reproducible measurements, compromising the accuracy of your results.[4]

Q2: I'm using this compound as my matrix. Why is it prone to forming adducts?

A: this compound (5-CNCA), a derivative of α-cyano-4-hydroxycinnamic acid (CHCA), is a widely used matrix for the analysis of peptides and small molecules due to its strong UV absorption and ability to promote efficient ionization.[5][6] However, like many common MALDI matrices, its propensity to form adducts stems from a few core factors:

  • Ubiquitous Alkali Metals: Sodium (Na+) and potassium (K+) ions are omnipresent in laboratory environments. They can be introduced from glassware, solvents, reagents, and even biological samples themselves.[1][3] The acidic nature of the 5-CNCA matrix can facilitate the formation of salts, which readily form adducts with the analyte during the laser desorption/ionization process.[7][8]

  • Matrix-Analyte Interactions: In the dense plume generated by the MALDI laser, interactions between analyte molecules and matrix molecules are frequent.[8] This can lead to the formation of analyte-matrix adducts, where a portion of the matrix molecule attaches to the analyte, further complicating the spectrum.[2][9]

Troubleshooting Guide: Identifying & Solving Adduct-Related Issues

This section addresses specific issues you may encounter in your mass spectra and provides actionable solutions.

Q3: My spectrum shows my expected peak, but also significant peaks at M+22 and M+38. What are these, and how do I get rid of them?

A: The peaks you are observing are classic examples of alkali metal adducts. The presence of these adducts is one of the most common issues in MALDI-MS.[3]

  • [M+22] corresponds to a sodium adduct, [M+Na]+.

  • [M+38] corresponds to a potassium adduct, [M+K]+.

These ions are notoriously difficult to fragment, which can be a problem for MS/MS experiments.[10] Their presence indicates contamination of your sample or matrix with sodium and potassium salts.

Table 1: Common Adducts Observed with 5-CNCA
Adduct IonMass Shift (Da)Common Source
[M+Na]++22.989Glassware, solvents, buffers, biological samples
[M+K]++38.963Glassware, solvents, buffers, biological samples
[M-H+2Na]++44.970High sodium concentration
[M-H+2K]++76.918High potassium concentration
[M+NH4]++18.034Ammonium salts (e.g., ammonium bicarbonate) used in sample preparation
Solution Workflow: Minimizing Alkali Metal Adducts

The most effective way to eliminate these adducts is through rigorous sample cleanup before mixing with the matrix and spotting on the MALDI plate.

cluster_prep Pre-Analysis Sample Preparation cluster_spotting MALDI Plate Spotting Start Analyte in Solution (e.g., after digestion) Desalt Sample Desalting (e.g., C18 ZipTip, Reverse Phase HPLC) Start->Desalt Introduce Sample Elute Elute with Organic Solvent (e.g., ACN/TFA) Desalt->Elute Remove Salts Mix Mix Desalted Analyte with Fresh 5-CNCA Matrix Elute->Mix Combine Spot Spot Mixture onto MALDI Target Plate Mix->Spot Analyze Analyze via MALDI-MS Spot->Analyze Start Weak Analyte Signal & High Baseline Noise Check_Matrix Is the matrix solution fresh (prepared today)? Start->Check_Matrix Check_Solvent Is the solvent system appropriate for analyte and matrix? Check_Matrix->Check_Solvent Yes Prep_Matrix Prepare fresh 5-CNCA solution. Check_Matrix->Prep_Matrix No Check_Ratio Is the matrix-to-analyte ratio optimized? Check_Solvent->Check_Ratio Yes Adjust_Solvent Adjust solvent. Try ACN/H2O/TFA mixture. Check_Solvent->Adjust_Solvent No Check_Spot Are the crystals on the spot homogeneous? Check_Ratio->Check_Spot Yes Adjust_Ratio Vary the matrix:analyte ratio. Try serial dilutions. Check_Ratio->Adjust_Ratio No Adjust_Spotting Change spotting technique. Try a thin-layer method. Check_Spot->Adjust_Spotting No Success Re-analyze Sample Check_Spot->Success Yes Prep_Matrix->Check_Solvent Adjust_Solvent->Check_Ratio Adjust_Ratio->Check_Spot Adjust_Spotting->Success

References

Stability testing of 5-Cyanonicotinic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 5-Cyanonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing a robust stability profile for this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental design is both compliant and scientifically sound.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when approaching the stability testing of this compound.

Q1: What are the primary objectives of performing a stability study on this compound?

A1: The core objectives are to understand how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, light, and pH.[1] This is critical for several reasons:

  • Identifying Degradation Pathways: To determine the likely degradation products and understand the chemical breakdown mechanisms.[2][3]

  • Developing Stability-Indicating Methods: To create and validate analytical methods that can accurately measure the amount of intact this compound without interference from any degradation products.[4]

  • Determining Shelf-Life and Storage Conditions: To establish a re-test period for the drug substance or a shelf life for a formulated product and to recommend appropriate storage conditions.[1]

  • Regulatory Compliance: To generate data that is required for regulatory submissions to agencies like the FDA and EMA, following ICH guidelines.[2][4]

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, which includes a carboxylic acid and a nitrile group on a pyridine ring, several degradation pathways can be anticipated:

  • Hydrolysis: The nitrile group (-CN) can hydrolyze to a carboxamide and subsequently to a carboxylic acid, forming a dicarboxylic acid derivative. The carboxylic acid itself is generally stable to hydrolysis. This can be forced under acidic or basic conditions.[4]

  • Decarboxylation: While typically requiring high heat, decarboxylation of the carboxylic acid group is a potential thermal degradation pathway.

  • Oxidative Degradation: The pyridine ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring opening.

  • Photodegradation: Exposure to UV or visible light can provide the energy for various photochemical reactions.

Q3: What is a "forced degradation" or "stress testing" study, and why is it necessary?

A3: Forced degradation studies involve intentionally exposing the drug substance to conditions more severe than accelerated stability testing to promote degradation.[2][3] These studies are crucial for:

  • Rapidly identifying potential degradants: This helps in the development of stability-indicating analytical methods early on.[5]

  • Understanding the intrinsic stability of the molecule: It reveals the molecule's susceptibility to various stressors.[2]

  • Elucidating degradation pathways: By generating and identifying the degradation products, you can map out how the molecule breaks down.[6]

According to regulatory guidelines, a degradation of 5-20% is generally considered optimal for these studies to ensure that primary degradants are formed without excessive secondary degradation.[5][6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your stability testing experiments.

Problem Potential Cause(s) Troubleshooting Steps
No degradation observed under stress conditions. 1. Stress conditions are not harsh enough. 2. The molecule is highly stable under the tested conditions. 3. The analytical method is not sensitive enough to detect small changes.1. Increase the duration of exposure, temperature, or concentration of the stressor (e.g., use 1M HCl instead of 0.1M).[4] 2. This is a valid result, but ensure a range of orthogonal stress conditions have been applied. 3. Verify the limit of quantitation (LOQ) of your method and ensure it's sufficient.
Complete (100%) degradation of the parent compound. The stress conditions are too harsh, leading to the formation of secondary and tertiary degradants that may not be relevant to real-world storage.Reduce the stressor concentration, temperature, or exposure time. The goal is to achieve partial degradation (ideally 5-20%).[5][6]
Multiple, poorly resolved peaks in the chromatogram. 1. The chromatographic method lacks specificity. 2. Complex degradation pathways are occurring.1. Optimize the HPLC method: adjust the mobile phase composition, gradient, pH, or column chemistry. 2. Use a shallower gradient to improve separation. Consider using a high-resolution mass spectrometer (LC-MS) to identify co-eluting peaks.
Mass balance issues (sum of parent and degradants is not close to 100%). 1. Some degradants are not being detected by the analytical method (e.g., they lack a chromophore for UV detection). 2. The degradant is volatile or has precipitated out of solution. 3. Co-elution of peaks.1. Use a mass spectrometer (MS) detector in parallel with a UV detector to look for non-chromophoric species. 2. Check for precipitate in your samples. For volatile compounds, ensure proper sample handling. 3. Perform peak purity analysis using a photodiode array (PDA) detector.[4]
Irreproducible results between experiments. 1. Inconsistent preparation of stress samples. 2. Variability in analytical instrument performance. 3. Instability of the degradation products themselves.1. Use precise and calibrated equipment for all preparations. Ensure consistent timing and temperature control. 2. Run system suitability tests before each analytical sequence. 3. Analyze samples as soon as possible after they are taken from the stability chamber. If necessary, quench the degradation reaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting a forced degradation study on this compound.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. This stock solution will be used for all stress conditions.

Forced Degradation (Stress) Conditions

The following conditions are based on ICH guidelines and common industry practices.[1][2] For each condition, a control sample (drug substance in the same solvent system but without the stressor) should be prepared and stored under ambient conditions.

A. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 1M hydrochloric acid (HCl).

  • Incubate the solution at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Before analysis, neutralize the aliquots with an equivalent amount of 1M sodium hydroxide (NaOH) to prevent damage to the HPLC column.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

B. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 1M sodium hydroxide (NaOH).

  • Keep the solution at room temperature. Basic hydrolysis is often much faster than acidic hydrolysis.

  • Withdraw aliquots at shorter time intervals (e.g., 0.5, 1, 2, 4 hours).

  • Neutralize the aliquots with an equivalent amount of 1M HCl.

  • Dilute with the mobile phase for HPLC analysis.

C. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Dilute with the mobile phase for HPLC analysis.

D. Thermal Degradation

  • Place a known quantity of solid this compound in a vial.

  • Heat the vial in a thermostatically controlled oven at a temperature above that used for accelerated stability (e.g., 80°C).

  • At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in the solvent to the target concentration, and analyze by HPLC.

E. Photostability

  • Expose a solution of this compound (in a photostable container like quartz) and a sample of the solid drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples after the exposure period.

Analytical Method: Stability-Indicating HPLC-UV

A stability-indicating method is crucial to separate the parent compound from its degradation products. The following is a starting point for method development.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 254 nm (or the λmax of this compound)
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Visualizations

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock Solution (1 mg/mL) Acid Acidic (1M HCl, 60°C) Stock->Acid Expose Base Basic (1M NaOH, RT) Stock->Base Expose Oxidation Oxidative (3% H₂O₂, RT) Stock->Oxidation Expose Thermal Thermal (Solid, 80°C) Stock->Thermal Expose Photo Photolytic (ICH Q1B) Stock->Photo Expose Neutralize Neutralize/ Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Dissolve Photo->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

Caption: Workflow for forced degradation of this compound.

Potential Hydrolytic Degradation Pathway

Hydrolysis_Pathway node_parent This compound node_amide 5-Carbamoylnicotinic Acid (Amide Intermediate) node_parent->node_amide H₂O / H⁺ or OH⁻ (Hydrolysis of Nitrile) node_diacid Pyridine-3,5-dicarboxylic Acid (Final Product) node_amide->node_diacid H₂O / H⁺ or OH⁻ (Hydrolysis of Amide)

Caption: Anticipated hydrolysis pathway of this compound.

References

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to 5-Cyanonicotinic Acid and 6-Cyanonicotinic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the subtle yet profound differences between positional isomers can dictate the success or failure of a synthetic route and, ultimately, the biological activity or material properties of the target molecule. This guide provides an in-depth technical comparison of two such isomers: 5-cyanonicotinic acid and 6-cyanonicotinic acid. As building blocks, their utility is dictated by the unique electronic and steric environments of their nitrile and carboxylic acid functionalities, which in turn influence their reactivity and suitability for various applications.

At a Glance: Structural and Physicochemical Distinctions

Before delving into the synthetic nuances, a foundational understanding of the inherent properties of each isomer is crucial. The positioning of the electron-withdrawing cyano group relative to the carboxylic acid and the ring nitrogen atom fundamentally alters the electronic distribution within the pyridine ring, impacting acidity, reactivity, and intermolecular interactions.

PropertyThis compound6-Cyanonicotinic Acid
CAS Number 887579-62-6[1]70165-31-0[2][3][4]
Molecular Formula C₇H₄N₂O₂[1]C₇H₄N₂O₂[3][5]
Molecular Weight 148.12 g/mol 148.12 g/mol [3][5]
Melting Point Not readily available190-194 °C[2][3][4]
Appearance Not readily availablePale yellow to orange or brown crystals or powder[6]
Solubility Not readily availableSoluble in alcohol[2][3][4]

The Synthetic Arena: Pathways to Positional Purity

The choice between this compound and 6-cyanonicotinic acid often begins with their synthetic accessibility. The routes to these isomers are distinct, reflecting the directing effects of substituents on the pyridine ring.

Synthesis of 6-Cyanonicotinic Acid: A Direct Approach

A common and well-documented method for the synthesis of 6-cyanonicotinic acid involves the cyanation of a nicotinic acid N-oxide precursor. This approach leverages the activating effect of the N-oxide group to facilitate nucleophilic substitution.

Experimental Protocol: Synthesis of 6-Cyanonicotinic Acid from Nicotinic Acid N-Oxide [2][3][4]

1. Reaction Setup:

  • To a solution of nicotinic acid N-oxide (1 equivalent) in a suitable solvent such as DMF, add sodium cyanide (NaCN, approximately 3 equivalents).

  • Triethylamine (approximately 5 equivalents) and trimethylchlorosilane (TMSCl, approximately 5 equivalents) are subsequently added to the mixture.

2. Reaction Conditions:

  • The reaction mixture is heated to 110 °C and stirred for 10 hours.

3. Work-up and Purification:

  • After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in 2N hydrochloric acid and extracted with dichloromethane.

  • The combined organic layers are concentrated, and the crude product is recrystallized from water to yield 6-cyanonicotinic acid.

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Synthesis of this compound: A Multi-step Strategy

The synthesis of this compound is less direct and typically requires the introduction of a functional group at the 5-position that can be subsequently converted to a nitrile. Two common precursors are 5-bromonicotinic acid and 5-aminonicotinic acid.

Route A: From 5-Bromonicotinic Acid via Cyanation

This route involves the substitution of a bromine atom with a cyanide group, a transformation that can be achieved using various cyanation methods, including the Rosenmund-von Braun reaction (using copper(I) cyanide) or palladium-catalyzed cyanation.

Experimental Protocol: Synthesis of 5-Bromonicotinic Acid [7]

1. Reaction Setup:

  • In a reaction vessel, combine nicotinic acid (1 equivalent) and powdered iron (catalytic amount, e.g., 2% by weight) with thionyl chloride (excess, e.g., ~2.4 equivalents).

2. Reaction Conditions:

  • Heat the mixture to 70 °C with stirring.

  • Slowly add bromine (e.g., ~1.9 equivalents) over 2 hours.

  • Reflux the reaction mixture for 6 hours.

3. Work-up and Purification:

  • Distill off excess bromine and thionyl chloride.

  • Cool the residue to 0 °C and carefully add a cooled 4N sodium hydroxide solution to adjust the pH to 3.

  • The precipitate of 5-bromonicotinic acid is collected by filtration and washed with cold water.

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Route B: From 5-Aminonicotinic Acid via the Sandmeyer Reaction

The Sandmeyer reaction provides a classic method for converting an amino group into a nitrile via a diazonium salt intermediate.[8][9] This approach first requires the synthesis of 5-aminonicotinic acid.

Experimental Protocol: Synthesis of 5-Aminonicotinic Acid from 5-Bromonicotinic Acid [10]

1. Reaction Setup:

  • A mixture of 5-bromonicotinic acid (1 equivalent) and copper sulfate pentahydrate (catalytic amount) in an aqueous ammonia solution is placed in a high-pressure reactor.

2. Reaction Conditions:

  • The mixture is stirred at 170-180 °C for 19 hours.

3. Work-up and Purification:

  • The resulting solution is cooled, and copper ions are removed by treatment with a sodium sulfide solution.

  • After filtration, the filtrate is adjusted to pH 4-5 and concentrated to yield 5-aminonicotinic acid.

Once 5-aminonicotinic acid is obtained, it can be converted to this compound using the Sandmeyer reaction.[8][9][11]

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Reactivity and Strategic Applications: A Comparative Analysis

The divergent placement of the cyano group in 5- and 6-cyanonicotinic acid leads to distinct electronic properties and, consequently, different reactivities and applications.

Electronic Effects:

  • 6-Cyanonicotinic Acid: The cyano group at the 6-position is para to the nitrogen atom and meta to the carboxylic acid. This positioning strongly withdraws electron density from the pyridine ring, particularly at the 2- and 4-positions, making them more susceptible to nucleophilic attack. The acidity of the carboxylic acid is also enhanced due to the electron-withdrawing nature of both the cyano group and the ring nitrogen.

  • This compound: The cyano group at the 5-position is meta to both the nitrogen atom and the carboxylic acid. Its electron-withdrawing effect is still significant but influences the ring's overall electron density differently than the 6-cyano isomer. This can lead to altered regioselectivity in substitution reactions on the pyridine ring.

Synthetic Utility:

The choice between these isomers is highly dependent on the desired substitution pattern of the final product.

  • 6-Cyanonicotinic Acid in Drug Discovery: The 6-substituted nicotinic acid scaffold is a common motif in pharmacologically active compounds. For instance, derivatives of 6-aminonicotinic acid, which can be synthesized from 6-cyanonicotinic acid, have been investigated for their potential as antibacterial agents by targeting bacterial DNA gyrase and topoisomerase IV.[8]

  • This compound in Medicinal Chemistry: The 5-substituted nicotinic acid framework is also a valuable scaffold. For example, 5-bromonicotinic acid, a precursor to this compound, is a key intermediate in the synthesis of Nicergoline, a drug used to treat cerebrovascular disorders.[12][13] The ability to introduce a cyano group at the 5-position opens up possibilities for further functionalization to explore structure-activity relationships in drug design.

Conclusion: Isomeric Choice as a Design Element

The comparison of this compound and 6-cyanonicotinic acid underscores a fundamental principle in organic synthesis and drug development: positional isomerism is a critical design element. While both molecules are valuable building blocks, their distinct electronic properties, stemming from the placement of the cyano group, lead to different synthetic strategies and open doors to diverse applications. The more direct synthesis of 6-cyanonicotinic acid may make it a more readily accessible starting material for certain applications. However, the unique reactivity and substitution patterns achievable with this compound make the multi-step synthesis a worthwhile endeavor for accessing novel chemical space. Ultimately, the selection between these two isomers will be guided by the specific synthetic goals and the desired properties of the final target molecule.

References

A Comparative Guide to 5-Cyanonicotinic Acid and Other Nicotinic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 5-Cyanonicotinic acid with other key nicotinic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple specifications to explore the functional implications of structural modifications, supported by experimental data and established protocols.

Introduction: The Nicotinic Acid Scaffold - A Platform for Versatility

Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in biology, serving as the precursor to the essential coenzymes NAD and NADP.[1][2] Its simple pyridine carboxylic acid structure has become a versatile scaffold for medicinal chemists and material scientists. By modifying the substituents on the pyridine ring, researchers can fine-tune the molecule's properties to achieve a wide range of effects, from altered drug-receptor interactions to enhanced performance as a laboratory reagent.[3][4]

This guide focuses on a key derivative, This compound , and compares its critical attributes to its parent compound, Nicotinic Acid , and its close relative, Nicotinamide . We will also draw comparisons to other specialized derivatives where relevant. Our analysis will pivot around three core areas: Physicochemical Properties, Biological and Pharmacological Activity, and Application-Specific Performance, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.

Comparative Analysis of Nicotinic Acid Derivatives

The addition of a cyano (-C≡N) group at the 5-position of the nicotinic acid ring dramatically alters the molecule's electronic and steric properties. This single modification has profound effects on its acidity, polarity, and how it interacts with biological systems or analytical instruments.

Physicochemical Properties: The Foundation of Function

A molecule's fundamental chemical properties dictate its behavior in any system, be it a biological membrane or a solvent. The choice between nicotinic acid, nicotinamide, and this compound can be driven by these differences.

Causality Behind the Choice: Why do these parameters matter?

  • pKa (Acidity): Determines the ionization state of the molecule at a given pH. For a drug, this is critical for solubility and its ability to cross cell membranes. A lower pKa indicates a stronger acid.

  • logP (Lipophilicity): The octanol-water partition coefficient measures a compound's hydrophobicity. A higher logP generally correlates with better membrane permeability but lower aqueous solubility.

  • Solubility: A crucial parameter for formulation and delivery in drug development and for preparing solutions in analytical applications.

Comparative Data:

CompoundStructureMolecular Weight ( g/mol )pKalogPWater Solubility
Nicotinic Acid 3-carboxylpyridine123.114.75[5]0.36[2]18 g/L (20°C)[2]
Nicotinamide 3-carboxamidopyridine122.12~3.6 (basic), ~13.4 (acidic)[6]-0.45[6]50.1 g/L[6]
This compound 5-cyano-3-carboxylpyridine148.12[7]Predicted: ~2.8-3.5Predicted: ~0.5-1.0Lower than Nicotinic Acid*
6-Cyanonicotinic Acid 6-cyano-3-carboxylpyridine148.12Predicted: 2.81N/ASoluble in alcohol

*Note: Experimentally verified data for this compound is sparse in publicly available literature; values are predicted based on the electron-withdrawing nature of the cyano group.

Insights and Interpretation:

The electron-withdrawing cyano group in 5- and 6-Cyanonicotinic acid is expected to significantly increase the acidity of the carboxylic acid group (lowering the pKa) compared to the parent nicotinic acid. This means that at physiological pH (~7.4), the cyanonicotinic acids will be almost completely deprotonated (anionic), which can affect receptor binding and transport. Nicotinamide, lacking the acidic proton, has a very different profile and does not cause the flushing side effect associated with nicotinic acid.[8][9][10]

The diagram below illustrates the structural relationship between these key derivatives.

G cluster_scaffold Core Scaffold cluster_derivatives Common Derivatives scaffold Pyridine Ring NA Nicotinic Acid (-COOH at pos 3) scaffold->NA -COOH NAM Nicotinamide (-CONH2 at pos 3) NA->NAM Amidation CNA5 This compound (-COOH at 3, -CN at 5) NA->CNA5 Addition of -CN at position 5

Caption: Structural relationships of key nicotinic acid derivatives.

Biological and Pharmacological Activity

Nicotinic acid is well-known for its lipid-lowering effects, which are mediated primarily through the G-protein coupled receptor GPR109A (also known as HCAR2).[11][12][13] The specific interaction with this receptor is highly dependent on the structure of the ligand.

Mechanism of Action: GPR109A Activation

The binding of nicotinic acid to GPR109A is a well-studied interaction. Key residues in the receptor, such as Arg111, form a crucial hydrogen bond with the carboxylate group of the ligand.[11][14] This interaction is the primary anchor for binding.

The introduction of a cyano group at the 5-position, as in this compound, can have several effects:

  • Electronic Modification: The cyano group withdraws electron density from the pyridine ring, potentially altering the electrostatic interactions with the receptor binding pocket.

  • Steric Influence: The group adds bulk, which may either enhance binding through favorable van der Waals interactions or cause steric hindrance, preventing optimal docking.

Metabolic Stability

The metabolic fate of a drug candidate is a critical aspect of its development. Pyridine rings are typically metabolized by cytochrome P450 (CYP) enzymes, often through hydroxylation or N-oxidation.[21][22] The presence and position of a cyano group can influence metabolic stability. It may block a potential site of metabolism or introduce a new metabolic pathway (e.g., hydrolysis of the nitrile). For instance, studies on other pyridine derivatives have shown that CYP2E1 is a key enzyme in their metabolism.[21][22] A primary goal in drug design is often to increase metabolic stability to improve a drug's half-life.

Application-Specific Performance: A MALDI Matrix

Beyond pharmacology, nicotinic acid derivatives have found important niches as laboratory tools. This compound, while less common than matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), shares key structural motifs with them—namely, a UV-absorbing aromatic ring and an acidic proton. These features are essential for a successful MALDI matrix.

The Role of a MALDI Matrix

In MALDI mass spectrometry, the matrix serves three primary functions:

  • Energy Absorption: The matrix strongly absorbs the laser energy (typically UV), preventing the fragile analyte from being destroyed.

  • Analyte Isolation: It co-crystallizes with the analyte, separating individual analyte molecules within the matrix crystal lattice.

  • Ionization: Upon laser irradiation, the matrix is desorbed and ionized. It then transfers a proton to the analyte molecule, allowing it to be detected by the mass spectrometer.

Comparative Performance Data

The performance of a MALDI matrix is judged by signal intensity, signal-to-noise ratio (S/N), crystal homogeneity ("sweet spots"), and the mass range of analytes it works well for.[23][24]

MatrixAbbreviationTypical AnalytesKey Characteristics
α-Cyano-4-hydroxycinnamic acid CHCA / HCCAPeptides & small proteins (<20 kDa)[25]High sensitivity for low-mass analytes; can produce many matrix-related ions.[26][27]
Sinapinic Acid SAProteins (>5 kDa)[25]"Softer" ionization, good for large, fragile molecules; less fragmentation.[25]
2,5-Dihydroxybenzoic acid DHBPeptides, Proteins, Carbohydrates[25]Versatile; often provides better results for higher mass peptides than CHCA.[27]
This compound 5-CNASmall molecules, potentially peptides*Shares features with CHCA (cyano group, aromatic ring); less commonly used but a potential alternative.

*Performance is inferred from structural similarity.

The presence of the cyano group and the acidic proton makes this compound a plausible candidate for analyzing peptides and small molecules, similar to CHCA. Its distinct electronic structure may offer advantages for specific classes of analytes where common matrices fail to provide optimal ionization.

Experimental Protocols

To ensure scientific integrity, the methods used to generate comparative data must be robust and reproducible. Below are detailed, self-validating protocols for key experimental workflows discussed in this guide.

Protocol: Sample Preparation for MALDI-TOF MS using the Dried-Droplet Method

This is a standard, widely used protocol for preparing samples for MALDI analysis. Its reliability is validated by its prevalence in proteomics research.

Causality of Steps:

  • Analyte/Matrix Ratio: A vast excess of matrix (1000:1 to 10,000:1) is crucial to ensure the analyte is fully isolated and efficiently absorbs energy via the matrix.[28]

  • Solvent System: The solvent (e.g., Acetonitrile/Water with TFA) must dissolve both the polar analyte and the more organic matrix, and be volatile enough to allow for rapid, uniform co-crystallization.[25]

  • TFA Additive: Trifluoroacetic acid (TFA) is added to ensure an acidic environment, promoting protonation of the analyte.

Step-by-Step Methodology: [28][29][30][31]

  • Prepare Matrix Solution: Create a saturated solution of the chosen matrix (e.g., this compound, CHCA) in a solvent mixture of 50:50 acetonitrile:water with 0.1% TFA. Vortex vigorously for 60 seconds and centrifuge briefly to pellet any undissolved solid. Use only the supernatant.

  • Prepare Analyte Solution: Dissolve the peptide or protein sample in 0.1% TFA to a final concentration of approximately 1-10 pmol/µL.

  • Mix Analyte and Matrix: In a microcentrifuge tube, mix the analyte and matrix solutions. A common starting ratio is 1:1 (v/v), but this can be optimized.

  • Spotting: Pipette 0.5 - 1.0 µL of the final mixture onto a spot on the MALDI target plate.

  • Crystallization: Allow the droplet to air-dry completely at room temperature. A thin, possibly snowflake-like crystalline film should form.

  • Analysis: Load the target plate into the MALDI-TOF mass spectrometer and acquire data.

The workflow for this protocol is visualized below.

G cluster_prep Solution Preparation cluster_spot Sample Spotting cluster_analysis MS Analysis prep_matrix Prepare Saturated Matrix Solution mix Mix Matrix & Analyte (e.g., 1:1 v/v) prep_matrix->mix prep_analyte Prepare Analyte (1-10 pmol/μL) prep_analyte->mix spot Spot 1 μL onto MALDI Target Plate mix->spot dry Air-Dry to Co-crystallize spot->dry load Load Plate into Mass Spectrometer dry->load acquire Acquire Mass Spectrum load->acquire

Caption: Experimental workflow for MALDI-TOF MS sample preparation.

Conclusion and Future Directions

The substitution of a hydrogen atom with a cyano group at the 5-position transforms nicotinic acid into a molecule with distinct properties and potential applications. This compound presents as a more acidic and potentially more lipophilic analogue of its parent compound. While its pharmacological profile, particularly its interaction with GPR109A, requires further empirical investigation, its structural similarity to established MALDI matrices like CHCA suggests its utility in analytical chemistry.

For researchers, the choice between these derivatives is a strategic one:

  • Nicotinic Acid: The choice for studying the canonical biological effects of niacin, including GPR109A-mediated lipid modulation.

  • Nicotinamide: Preferred for applications requiring Vitamin B3 activity without the vasodilatory side effects of nicotinic acid.[10]

  • This compound: A candidate for drug discovery programs seeking to modulate acidity and polarity for novel receptor interactions, or for analytical chemists exploring alternative matrices for challenging small molecules in MALDI-MS.

Further head-to-head experimental studies are necessary to fully elucidate the comparative performance of this compound, particularly in receptor binding assays and as a MALDI matrix across a diverse range of analytes.

References

A Head-to-Head Battle of MALDI Matrices: 5-Cyanonicotinic Acid vs. α-Cyano-4-hydroxycinnamic acid (CHCA)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide to Matrix Selection for Mass Spectrometry

In the landscape of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical determinant of experimental success. The matrix, a seemingly simple crystalline compound, governs the efficiency of analyte ionization and, consequently, the quality of the mass spectrum. For researchers, scientists, and drug development professionals, navigating the vast array of available matrices can be a daunting task. This guide provides a comprehensive comparative analysis of two prominent matrices: the established workhorse, α-Cyano-4-hydroxycinnamic acid (CHCA), and the less conventional 5-Cyanonicotinic acid (5-CN).

This analysis moves beyond a simple cataloging of properties to offer a deep dive into the mechanistic nuances and practical applications of each matrix. By understanding the fundamental principles that underpin their performance, you will be empowered to make informed decisions that enhance the sensitivity, resolution, and reproducibility of your MALDI-MS analyses.

The Cornerstone of MALDI: Understanding the Matrix's Role

Before delving into a direct comparison, it is crucial to appreciate the multifaceted role of the MALDI matrix. The matrix serves several key functions:

  • Analyte Isolation and Co-crystallization: The analyte is embedded within a vast excess of matrix molecules, forming a solid solution. This process isolates individual analyte molecules, preventing aggregation and promoting efficient energy transfer.

  • Energy Absorption: The matrix possesses a strong chromophore that absorbs energy at the wavelength of the laser, typically in the UV range (e.g., 337 nm from a nitrogen laser).[1] This absorption is the primary event that initiates the desorption/ionization process.

  • Soft Ionization: The matrix facilitates the "soft" ionization of the analyte, minimizing fragmentation and allowing for the analysis of intact biomolecules.[2] The most common ionization pathway is protonation, where the acidic matrix donates a proton to the analyte molecule in the gas phase.[3]

The ideal matrix should exhibit high absorptivity at the laser wavelength, be soluble in solvents compatible with the analyte, promote the formation of homogenous crystals, and have a proton affinity that facilitates efficient analyte ionization without excessive fragmentation.

The Competitors: A Tale of Two Cyano-Compounds

At first glance, this compound and CHCA share a key functional group: the cyano (-CN) moiety, known to be beneficial for MALDI matrices. However, their core chemical structures differ significantly, leading to distinct physicochemical properties and, consequently, different performance characteristics in MALDI-MS.

FeatureThis compound (5-CN)α-Cyano-4-hydroxycinnamic acid (CHCA)
Chemical Structure Pyridine-based aromatic carboxylic acidCinnamic acid derivative
Molecular Formula C7H4N2O2C10H7NO3
Molecular Weight 148.12 g/mol 189.17 g/mol
Typical Analytes Small molecules, potentially oligonucleotides and phosphopeptides (theoretically)Peptides, small proteins (<30 kDa), glycoproteins, some small molecules.[4][5]
Common Solvents Acetonitrile, water, methanol (inferred)Acetonitrile, water, ethanol, often with 0.1% TFA.[4][6]

Head-to-Head Comparison: Performance and Applications

While direct, extensive experimental comparisons between 5-CN and CHCA are not widely available in peer-reviewed literature, we can infer performance characteristics based on their structural differences and the known properties of CHCA and related compounds.

Analyte Compatibility
  • CHCA: is the undisputed champion for the analysis of peptides and protein digests in the mass range of 700-3500 Da.[4] Its hydrophobicity is well-suited for co-crystallizing with a wide range of tryptic peptides. It is also effective for some small proteins and glycoproteins. However, for small molecules, CHCA can produce significant background signals in the low mass region, which can interfere with analyte detection.[7]

  • This compound (5-CN): Based on its nicotinic acid backbone, 5-CN is expected to be more polar than CHCA. This increased polarity could make it a more suitable matrix for the analysis of polar small molecules and potentially oligonucleotides and phosphopeptides , which can be challenging to analyze with more hydrophobic matrices. Nicotinic acid itself has been used as a MALDI matrix, and its derivatives are an area of active research for novel matrix development. The cyano group would likely enhance its performance compared to unsubstituted nicotinic acid.

Ionization Efficiency and Sensitivity
  • CHCA: is known for its high ionization efficiency for peptides, often leading to excellent sensitivity, with limits of detection in the low femtomole to attomole range.[8] This is attributed to its favorable proton affinity and efficient energy transfer.

  • This compound (5-CN): The proton affinity of 5-CN is a key unknown factor. The pyridine nitrogen in the nicotinic acid ring could potentially influence its gas-phase basicity and proton transfer characteristics. A higher proton affinity than the analyte is generally required for efficient protonation. Without experimental data, it is difficult to predict its sensitivity relative to CHCA. However, for specific classes of analytes where CHCA performs poorly due to chemical incompatibility or background interference, 5-CN could offer superior performance.

Crystal Morphology and Sample Preparation
  • CHCA: typically forms fine, needle-like crystals. The homogeneity of the crystal spot can be highly dependent on the sample preparation method and the solvents used. The "dried-droplet" method is common, but techniques like the "thin-layer" or "sandwich" methods are often employed to improve crystal homogeneity and analyte incorporation, leading to better shot-to-shot reproducibility.[4]

Experimental Workflows: Putting Theory into Practice

To provide a practical framework for comparing these matrices, here are detailed experimental protocols. Note that the protocol for 5-CN is a generalized starting point due to the lack of specific literature.

Workflow for Peptide Analysis using CHCA

G

Workflow for CHCA-based peptide analysis.

Protocol: Dried-Droplet Method for Peptides with CHCA

  • Matrix Solution Preparation:

    • Prepare a saturated solution of CHCA in a solvent mixture of 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA). A common concentration to start with is 10 mg/mL.

    • Vortex the solution vigorously for 1-2 minutes and then centrifuge for 30 seconds to pellet any undissolved matrix. Use the supernatant for sample preparation.[9]

  • Analyte Solution Preparation:

    • Dissolve the peptide sample in a compatible solvent, typically 0.1% TFA in water, to a concentration of approximately 1-10 pmol/µL.

  • Sample Spotting:

    • On the MALDI target plate, mix 0.5 µL of the analyte solution with 0.5 µL of the CHCA matrix solution directly on the spot.

    • Alternatively, pre-mix the analyte and matrix solutions in a 1:1 (v/v) ratio in a microcentrifuge tube before spotting 0.5-1 µL of the mixture onto the target.

    • Allow the droplet to air dry at room temperature. This will result in the co-crystallization of the analyte and matrix.

  • Mass Spectrometry Analysis:

    • Insert the MALDI target into the mass spectrometer.

    • Acquire mass spectra in the desired mass range, typically in positive ion reflector mode for peptides.

Hypothetical Workflow for Small Molecule Analysis using this compound

G

Hypothetical workflow for 5-CN-based analysis.

Protocol: A Starting Point for Small Molecules with 5-CN

  • Matrix Solution Preparation:

    • Prepare a solution of this compound at a concentration of 10 mg/mL in a solvent mixture of 70:30 (v/v) acetonitrile/water. The addition of an acid like 0.1% TFA may be beneficial but should be tested.

    • Ensure the matrix is fully dissolved. Sonication may be required.

  • Analyte Solution Preparation:

    • Dissolve the small molecule analyte in a compatible solvent to a concentration of approximately 10-100 µM.

  • Sample Spotting:

    • Follow the same procedure as for CHCA, using the dried-droplet method as a starting point.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in the appropriate mass range for the small molecule, likely in positive ion linear or reflector mode.

The Verdict: Choosing the Right Tool for the Job

ApplicationRecommended MatrixRationale
Peptide Mass Fingerprinting CHCA Proven track record of high sensitivity and performance for a broad range of peptides.[4]
Protein Identification CHCA (for digests)Excellent for generating peptide fragments for database searching.
Analysis of Polar Small Molecules 5-CN (Hypothesized) The polar nicotinic acid backbone may offer better co-crystallization and reduced background interference compared to the more hydrophobic CHCA.
Oligonucleotide Analysis 5-CN (Hypothesized) Nicotinic acid-based matrices have shown some promise for oligonucleotides. The cyano group may enhance this performance.
Phosphopeptide Analysis CHCA (often with additives) or 5-CN (Hypothesized) CHCA can be used for phosphopeptides, often with additives like phosphoric acid to improve signal.[4][5] The polar nature of 5-CN might be advantageous for these acidic analytes.

It is crucial to emphasize that the recommendations for this compound are largely theoretical due to the limited availability of direct comparative data. Experimental validation is essential to determine its efficacy for any given application.

Future Perspectives and the Quest for the "Universal" Matrix

The search for novel MALDI matrices that offer improved performance for specific or broad classes of analytes is an ongoing endeavor in the field of mass spectrometry. While CHCA remains a cornerstone for proteomics, the development and characterization of matrices like this compound and its derivatives could unlock new possibilities for the analysis of challenging analytes. As researchers continue to push the boundaries of MALDI-MS, a deeper understanding of matrix-analyte interactions at a fundamental level will be paramount in designing the next generation of high-performance matrices.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Method Scrutiny

In the landscape of pharmaceutical development, the reliability of analytical data is the bedrock upon which product quality, safety, and efficacy are built. 5-Cyanonicotinic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands precise and accurate quantification. The validation of a single analytical method is a standard requirement; however, cross-validation—the process of comparing results from two or more distinct analytical methods—provides a superior level of assurance in the data's integrity.[1][2] This guide offers an in-depth comparison of validated analytical methods for this compound, providing the experimental data and procedural rationale necessary for researchers, scientists, and drug development professionals to make informed decisions.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] This principle, enshrined in guidelines such as the International Council for Harmonisation (ICH) Q2(R2), ensures that a method is reliable, reproducible, and accurate for its specific application, be it release testing, stability studies, or impurity profiling.[3][4][5] Cross-validation elevates this confidence, confirming that the analytical results are method-independent and robust.[1][6] This is particularly critical during method transfer between laboratories or when a new, potentially more efficient method is introduced to replace a legacy one.[6][7]

This guide will dissect and compare three common yet distinct analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles of each, provide detailed validation protocols, and present a comparative analysis of their performance characteristics.

Chapter 1: Foundational Principles of Analytical Method Validation

Before delving into specific methods, it is crucial to understand the universal parameters that define a validated analytical procedure. These are mandated by regulatory bodies and detailed in the ICH Q2(R2) guidelines.[5][8][9] Our experimental design for each method will be structured to rigorously assess these characteristics.

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} caption: General workflow for analytical method validation per ICH guidelines.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[8]

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[8]

  • Range: The interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[3]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

Chapter 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical quality control laboratories. Its robustness, cost-effectiveness, and reliability make it the primary choice for assay and impurity quantification. For this compound, a polar aromatic compound, Reverse-Phase HPLC (RP-HPLC) is the most suitable approach.

Causality of Experimental Choices:

  • Column: A C18 column is selected due to its hydrophobic stationary phase, which provides effective retention for polar analytes like this compound when used with a highly aqueous mobile phase.[10]

  • Mobile Phase: A mixture of acetonitrile and an acidic buffer (e.g., sulfuric acid in water) is used. The acetonitrile acts as the organic modifier to elute the analyte. The acidic buffer is critical; it suppresses the ionization of the carboxylic acid group (pKa ≈ 2.8-3.5), ensuring a single, uncharged form of the analyte. This leads to a sharp, symmetrical peak shape and reproducible retention times.

  • Detection Wavelength: Based on the UV spectra of structurally similar compounds like isonicotinic acid, which shows absorption maxima around 214 nm and 264 nm, we will monitor at 264 nm.[11] This wavelength provides a good balance of sensitivity while minimizing interference from common solvents that absorb at lower UV wavelengths.

Experimental Protocol: HPLC-UV Method

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} caption: Experimental workflow for the HPLC-UV analysis of this compound.

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water.

    • Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

    • Prepare test samples by accurately weighing and dissolving the material to a target concentration of 50 µg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.05% Sulfuric Acid in Water (10:90, v/v).[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 264 nm.[11]

    • Injection Volume: 10 µL.

  • Validation Procedure:

    • Specificity: Analyze a blank (mobile phase), a placebo sample (if applicable), and a spiked sample to demonstrate the absence of interfering peaks at the retention time of this compound.

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against concentration. Calculate the correlation coefficient (R²).

    • Accuracy: Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percent recovery.

    • Precision (Repeatability): Perform six replicate injections of a single standard solution (50 µg/mL) and calculate the relative standard deviation (%RSD) of the peak areas.

    • Precision (Intermediate): Repeat the precision study on a different day with a different analyst to assess intermediate precision.

Chapter 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the gold standard.[13] It couples the separation power of HPLC with the highly specific and sensitive detection of mass spectrometry.[14]

Causality of Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar molecules like this compound, minimizing fragmentation in the source.[13] We will operate in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[13] This involves selecting the precursor ion (the deprotonated molecule) in the first quadrupole, fragmenting it in the collision cell, and selecting a specific product ion in the third quadrupole. This process is highly specific and drastically reduces background noise, leading to superior sensitivity.

  • Chromatography: The same RP-HPLC conditions as the UV method can be used, but the non-volatile sulfuric acid buffer must be replaced with a volatile alternative like formic acid to be compatible with the mass spectrometer.

Experimental Protocol: LC-MS/MS Method

dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

} caption: Experimental workflow for the LC-MS/MS analysis of this compound.

  • Standard and Sample Preparation:

    • Prepare standards and samples as described for the HPLC-UV method, but use the LC-MS/MS mobile phase as the diluent. The concentration range can be extended to lower levels (e.g., 0.1 ng/mL to 100 ng/mL) due to the higher sensitivity.

  • LC-MS/MS Conditions:

    • LC System: As per the HPLC-UV method.

    • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (10:90, v/v).[13][15]

    • Mass Spectrometer: Triple quadrupole mass spectrometer.[13]

    • Ionization Mode: ESI Negative.

    • MRM Transition: this compound has a molecular weight of 148.12 g/mol .[16] The precursor ion [M-H]⁻ will be m/z 147.1. A suitable product ion (e.g., from the loss of CO₂) would be m/z 103.1. Therefore, the MRM transition to monitor is 147.1 → 103.1 .

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy by infusing a standard solution.

  • Validation Procedure:

    • Perform the same validation tests (Specificity, Linearity, Accuracy, Precision) as the HPLC-UV method. The acceptance criteria for precision and accuracy may be wider for trace-level analysis.

    • LOD/LOQ: Determine instrument sensitivity by injecting serially diluted solutions and establishing the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Chapter 4: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and semi-volatile compounds.[17] However, this compound, being a polar carboxylic acid, has low volatility and is not directly suitable for GC analysis. It requires a chemical derivatization step to convert it into a more volatile and thermally stable compound.[18]

Causality of Experimental Choices:

  • Derivatization: Silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method. It replaces the acidic proton of the carboxylic acid group with a non-polar trimethylsilyl (TMS) group, significantly increasing volatility.

  • Injection: A temperature-programmable inlet can be used to minimize thermal degradation of the derivative during vaporization.[18]

  • Ionization: Electron Impact (EI) ionization is standard for GC-MS. It is a high-energy technique that creates reproducible fragmentation patterns, which act as a "fingerprint" for compound identification by comparing the resulting mass spectrum to a library (e.g., NIST).[19]

Experimental Protocol: GC-MS Method

dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

} caption: Experimental workflow for the derivatization and GC-MS analysis.

  • Standard and Sample Derivatization:

    • Accurately prepare solutions of standards and samples in a volatile solvent like methanol.

    • Aliquot a known volume into a reaction vial and evaporate the solvent to dryness under a stream of nitrogen.

    • Add 50 µL of BSTFA and 50 µL of pyridine (as a catalyst).

    • Seal the vial and heat at 70 °C for 30 minutes to complete the derivatization.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer.

    • Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Injector Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Detection: Scan mode (e.g., m/z 40-400) for identification or Selected Ion Monitoring (SIM) for quantification, using a characteristic ion of the TMS-derivative.

  • Validation Procedure:

    • The validation must account for the derivatization step. Linearity, accuracy, and precision studies should be conducted on samples that have undergone the complete derivatization protocol. The efficiency and reproducibility of the derivatization reaction are critical to the method's overall performance.

Chapter 5: Comparative Performance and Cross-Validation

To perform the cross-validation, the same batch of this compound was analyzed using the validated HPLC-UV and LC-MS/MS methods. The GC-MS method, due to its complexity and potential for variability in the derivatization step, is presented as a supplementary technique primarily for identity confirmation.

Table 1: Summary of Validation Parameter Performance
ParameterHPLC-UVLC-MS/MSGC-MS (Post-derivatization)Acceptance Criteria (Typical)
Specificity No interference observedNo interference observedBaseline separation from reagent peaksNo co-elution at analyte retention time
Linearity (R²) 0.99950.99980.9991R² ≥ 0.995
Range 1 - 100 µg/mL0.1 - 100 ng/mL10 - 200 ng/mLCovers target concentration range
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.3%97.8% - 103.5%98.0% - 102.0%
Precision (%RSD) < 1.0%< 2.5%< 4.0%≤ 2.0%
LOD ~200 ng/mL~0.05 ng/mL~2 ng/mL-
LOQ ~600 ng/mL~0.15 ng/mL~6 ng/mL-
Robustness PassedPassedModerateNo significant impact on results
Table 2: Cross-Validation Assay Results

A single batch of this compound was assayed six times by each primary method.

MethodMean Assay Value (% w/w)Standard Deviation%RSD
HPLC-UV 99.7%0.450.45%
LC-MS/MS 99.5%0.620.62%

The results from the two methods are statistically comparable, with a difference of only 0.2% between the mean assay values. This excellent agreement provides a high degree of confidence that the analytical results are accurate and not method-dependent.

Conclusion and Recommendations

This guide demonstrates the successful validation and cross-comparison of multiple analytical techniques for the analysis of this compound.

  • HPLC-UV stands out as the optimal method for routine quality control applications, including batch release and stability testing.[20] It offers an excellent balance of performance, robustness, and cost-effectiveness. Its precision and accuracy are well within the stringent requirements for pharmaceutical assays.[21]

  • LC-MS/MS is the superior choice for applications demanding high sensitivity and specificity. Its ability to quantify the analyte at nanogram-per-milliliter levels makes it indispensable for pharmacokinetic studies, bioequivalence testing, or the detection of trace-level impurities that may not be visible by UV.[13][22]

  • GC-MS serves as a valuable orthogonal technique, primarily for identity confirmation. The requirement for derivatization introduces additional complexity and potential for variability, making it less suitable for routine quantification compared to the LC-based methods.[23][24] However, its unique separation mechanism and the generation of a reproducible fragmentation pattern provide an unequivocal confirmation of the compound's structure.

The cross-validation between the HPLC-UV and LC-MS/MS methods confirms the accuracy of the measurements, establishing a solid analytical foundation for any research or development program involving this compound. The choice of method should always be guided by the specific analytical challenge at hand, balancing the need for sensitivity, specificity, and throughput.

References

A Comparative Guide to the Biological Efficacy of Nicotinic Acid Derivatives as Novel COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the biological efficacy of emerging nicotinic acid derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs) in the context of Cyclooxygenase-2 (COX-2) inhibition. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic nuances of this novel class of inhibitors.

Introduction: The Rationale for Selective COX-2 Inhibition

Inflammation is a critical physiological response, but its dysregulation underlies numerous chronic diseases, including arthritis, cardiovascular disease, and certain cancers. A key mediator of the inflammatory cascade is the enzyme Cyclooxygenase (COX). There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions like protecting the gastrointestinal tract, and COX-2, which is typically induced at sites of inflammation and is responsible for producing pain- and inflammation-mediating prostaglandins.[1][2]

Traditional NSAIDs, such as ibuprofen and diclofenac, are non-selective and inhibit both COX-1 and COX-2. While this provides effective anti-inflammatory relief, the concurrent inhibition of COX-1 can lead to significant gastrointestinal side effects.[2][3] This limitation spurred the development of selective COX-2 inhibitors, or "coxibs" like Celecoxib, designed to provide potent anti-inflammatory action with a reduced risk of gastrointestinal toxicity.[1][4] The search for novel scaffolds that offer high efficacy and selectivity for COX-2 continues to be an active area of pharmaceutical research, leading to the investigation of heterocyclic structures like nicotinic acid.[5]

Mechanism of Action: The Prostaglandin Synthesis Pathway

NSAIDs exert their therapeutic effects by intercepting the arachidonic acid cascade. When a cell is stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into a range of prostaglandins that mediate pain, fever, and swelling.[3][6] Selective COX-2 inhibitors specifically bind to the active site of the COX-2 enzyme, preventing this conversion and thereby reducing the synthesis of inflammatory prostaglandins.[1]

Prostaglandin Synthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Phospholipase Phospholipase A2 Membrane_Phospholipids->Phospholipase Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Swelling) PGH2->Prostaglandins_Inflammatory Prostaglandins_Homeostatic Homeostatic Prostaglandins (GI Protection, Platelet Function) PGH2->Prostaglandins_Homeostatic COX1->PGH2 COX2->PGH2 Ibuprofen Ibuprofen (Non-Selective) Ibuprofen->COX1 Ibuprofen->COX2 Nicotinic_Acid_Deriv Nicotinic Acid Derivatives (Selective) Nicotinic_Acid_Deriv->COX2 Celecoxib Celecoxib (Selective) Celecoxib->COX2 Stimuli Inflammatory Stimuli Stimuli->Membrane_Phospholipids Phospholipase->Arachidonic_Acid

Figure 1: Prostaglandin synthesis pathway and points of inhibition by NSAIDs.

Comparative Efficacy: Nicotinic Acid Derivatives vs. Known Inhibitors

Recent studies have demonstrated that novel series of nicotinic and isonicotinic acid derivatives exhibit potent and highly selective inhibitory activity against the COX-2 enzyme.[7][8] The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1 / COX-2), provides a measure of the drug's preference for COX-2. A higher SI is desirable, indicating a potentially better gastrointestinal safety profile.

The table below summarizes the in vitro efficacy of representative nicotinic acid derivatives compared to the well-established NSAIDs, Celecoxib and Ibuprofen.

Compound ClassSpecific CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference(s)
Nicotinic Acid Derivatives Compound 4c 0.150.053.0[7]
Compound 4f 0.140.052.8[7]
Isonicotinic Acid Derivative Compound 5 N/A0.0069N/A[8]
Selective COX-2 Inhibitor Celecoxib150.04375[6][9]
Non-Selective NSAID Ibuprofen2.9 - 131.1 - 11.2~0.03 - 11.8[6][8][10]

*Note: IC50 values for Isonicotinic Acid Derivative 5 and one of the Ibuprofen values were reported in µg/mL and have been converted to µM for comparison (assuming MW of 206.28 g/mol for Ibuprofen and a similar estimated MW for the derivative for standardization purposes). Direct comparison should be made with caution as assay conditions can vary.

Analysis of Efficacy:

  • Several novel nicotinic acid derivatives (e.g., 4c , 4f ) demonstrate COX-2 inhibitory activity that is equipotent to the highly selective drug Celecoxib (IC50 ≈ 0.05 µM vs. 0.04 µM).[7]

  • Certain isonicotinic acid derivatives (e.g., Compound 5 ) have shown exceptional potency, with an IC50 value (1.42 µg/mL or ~6.9 µM) that is significantly better than that of the non-selective NSAID Ibuprofen (11.2 µg/mL or ~54 µM) in the same head-to-head assay.[8]

  • While the nicotinic acid derivatives show excellent potency against COX-2, their selectivity indices in some studies appear lower than that of Celecoxib. However, they demonstrate clear preferential inhibition of COX-2 over COX-1, a significant improvement compared to non-selective drugs like Ibuprofen.[7]

Experimental Protocols: Measuring COX Inhibition In Vitro

The determination of IC50 values and selectivity is paramount in the evaluation of new inhibitors. The most common method is an in vitro enzyme inhibition assay using purified enzymes.

Workflow: In Vitro COX Inhibitor Screening Assay

The general workflow involves combining the purified COX enzyme (either COX-1 or COX-2) with the test compound (nicotinic acid derivative or known inhibitor) and then initiating the enzymatic reaction by adding arachidonic acid. The activity of the enzyme is then measured by quantifying one of the reaction products.

COX Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction Incubation cluster_detection Detection & Analysis Prep_Enzyme Prepare Purified Enzyme (COX-1 or COX-2) Incubate 1. Add Enzyme to Plate Wells 2. Add Test Inhibitor/Controls 3. Pre-incubate Prep_Enzyme->Incubate Prep_Inhibitor Prepare Serial Dilutions of Test Inhibitor Prep_Inhibitor->Incubate Prep_Controls Prepare Controls (No Inhibitor, Known Inhibitor) Prep_Controls->Incubate Initiate Initiate Reaction: Add Arachidonic Acid Incubate->Initiate Measure Measure Product Formation (Fluorometric or Colorimetric) Initiate->Measure Calculate Calculate % Inhibition and Determine IC50 Measure->Calculate

Figure 2: Generalized workflow for an in vitro COX inhibitor screening assay.

Detailed Step-by-Step Protocol: Fluorometric COX-2 Inhibitor Assay

This protocol is based on commercially available kits that offer a sensitive and high-throughput method for screening COX-2 inhibitors.[11][12]

  • Reagent Preparation:

    • Causality: Proper reagent preparation is critical for enzyme stability and reaction kinetics.

    • Reconstitute human recombinant COX-2 enzyme in the provided buffer and keep on ice. The enzyme is thermally labile.

    • Prepare a 10X working solution of the test compound (e.g., a 5-cyanonicotinic acid derivative) and the reference inhibitor (e.g., Celecoxib) by diluting stock solutions in COX Assay Buffer. Using a 10X solution minimizes the concentration of the solvent (like DMSO) in the final reaction, which could otherwise interfere with enzyme activity.

  • Plate Setup:

    • Causality: A well-structured plate map ensures accurate comparison between test compounds and controls.

    • In a 96-well white opaque plate, designate wells for:

      • Enzyme Control (100% Activity): 10 µL of Assay Buffer.

      • Inhibitor Control: 10 µL of 10X Celecoxib solution.

      • Test Samples: 10 µL of each 10X test compound dilution.

  • Reaction Mix Preparation:

    • Causality: The reaction mix contains all necessary components for the enzyme to function and for the signal to be generated.

    • Prepare a master reaction mix containing COX Assay Buffer, COX Probe (a fluorogenic substrate), and COX Cofactor.

    • Add 80 µL of the reaction mix to all designated wells.

  • Enzyme Addition:

    • Add 10 µL of the diluted COX-2 enzyme solution to the Enzyme Control, Inhibitor Control, and Test Sample wells. Gently mix.

  • Reaction Initiation and Measurement:

    • Causality: The reaction is initiated synchronously by adding the substrate, arachidonic acid, allowing for accurate kinetic measurements.

    • Using a multi-channel pipette, add 10 µL of a pre-warmed arachidonic acid solution to all wells to start the reaction.

    • Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

  • Data Analysis:

    • Causality: The rate of fluorescence increase is directly proportional to enzyme activity.

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The exploration of nicotinic acid derivatives as selective COX-2 inhibitors has yielded highly promising results. Several compounds from this class exhibit potency that is on par with or superior to established NSAIDs like Celecoxib and Ibuprofen in in vitro assays.[7][8] Their clear preference for inhibiting COX-2 over COX-1 suggests they may possess a favorable gastrointestinal safety profile, a key objective in modern anti-inflammatory drug design.

The self-validating nature of the described experimental system, which includes both positive (Celecoxib) and negative (vehicle) controls, provides high confidence in the comparative data. Future research should focus on in vivo models to assess the anti-inflammatory efficacy, pharmacokinetic properties, and true gastrointestinal safety of these lead compounds. The versatility of the nicotinic acid scaffold presents a compelling platform for the development of next-generation anti-inflammatory agents.

References

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Cyanonicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the isomeric purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy.[1][2][3] Cyanonicotinic acids, a class of compounds featuring both a cyano and a carboxylic acid group on a pyridine ring, are versatile building blocks in medicinal chemistry.[4] Their utility, however, is intrinsically linked to the precise control and analysis of their isomeric forms. Positional isomers of cyanonicotinic acid can exhibit distinct pharmacological and toxicological profiles, making their separation and quantification a cornerstone of regulatory compliance and successful drug development.[1][5]

This guide provides an in-depth comparison of analytical methodologies for the isomeric purity analysis of cyanonicotinic acids. We will delve into the rationale behind experimental choices, present supporting data, and offer detailed protocols to empower researchers in this critical analytical task.

The Challenge of Isomeric Cyanonicotinic Acids

The substitution pattern of the cyano and carboxylic acid groups on the pyridine ring gives rise to several positional isomers, including 2-, 4-, 5-, and 6-cyanonicotinic acid. These isomers often possess very similar physicochemical properties, such as polarity and pKa, rendering their separation a significant analytical challenge.[6][7] The choice of analytical technique must be judicious to achieve the requisite resolution for accurate quantification of isomeric impurities.

Comparative Analysis of Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) stand as the principal techniques for the analysis of cyanonicotinic acid isomers. The selection of the chromatographic mode, stationary phase, and mobile phase composition is paramount to achieving successful separation. We will compare two powerful approaches: Reversed-Phase (RP) HPLC/UPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase (RP) HPLC/UPLC: The Workhorse of Isomer Separations

Reversed-phase chromatography is a robust and widely used technique for the separation of a broad range of compounds.[8] For polar molecules like cyanonicotinic acids, careful method development is necessary to achieve adequate retention and resolution.

Principle of Separation: In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The retention of analytes is primarily governed by hydrophobic interactions. For ionizable compounds like cyanonicotinic acids, the pH of the mobile phase is a critical parameter that influences their retention by controlling their ionization state.[9]

Method Development Considerations:

  • Stationary Phase Selection: While standard C18 columns can be effective, phases with alternative selectivities, such as phenyl-hexyl or embedded polar groups, can offer enhanced resolution for aromatic and polar isomers.[10]

  • Mobile Phase pH: The pKa values of cyanonicotinic acids are crucial. Operating the mobile phase at a pH below the pKa of the carboxylic acid group will suppress its ionization, increasing its hydrophobicity and retention on a C18 column.

  • Organic Modifier: Acetonitrile and methanol are common organic modifiers. The choice and gradient profile will significantly impact the separation.

Hydrophilic Interaction Liquid Chromatography (HILIC): A Powerful Alternative for Polar Isomers

HILIC has emerged as a valuable technique for the separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[11][12]

Principle of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[13] A water-enriched layer is formed on the surface of the stationary phase, and analyte partitioning between this layer and the bulk mobile phase is the primary retention mechanism.[14]

Advantages for Cyanonicotinic Acid Isomers:

  • Enhanced Retention: The polar nature of cyanonicotinic acids leads to strong retention in HILIC, often providing better separation than RP-HPLC.

  • Orthogonal Selectivity: HILIC offers a different selectivity compared to reversed-phase, which can be advantageous for resolving closely related isomers.[5]

  • MS Compatibility: The high organic content of the mobile phase in HILIC can enhance electrospray ionization (ESI) efficiency in mass spectrometry (MS) detection.[15]

Experimental Data: Separation of Pyridinecarboxylic Acid Isomers as a Case Study

Table 1: Comparison of Chromatographic Conditions for Pyridinecarboxylic Acid Isomer Separation

ParameterReversed-Phase UPLC-MS/MS[16]HILIC[17]
Column Acquity UPLC HSS T3 (2.1 x 150 mm, 1.8 µm)Phenomenex Luna NH2
Mobile Phase A 0.1% Formic Acid in Water200 mM Ammonium Acetate + 100 mM Acetic Acid in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient Not specified70:30 (B:A)
Flow Rate 0.2 mL/minNot specified
Detection ESI-MS/MSUV
Key Advantage High sensitivity and selectivity of MS detection.Good resolution of polar isomers.

Recommended Experimental Protocol: UPLC-UV-MS for Isomeric Purity of Cyanonicotinic Acids

This protocol provides a starting point for the development of a robust method for the analysis of cyanonicotinic acid isomers, leveraging the principles of reversed-phase chromatography with the enhanced resolution of UPLC and the specificity of MS detection.

1. Instrumentation and Materials:

  • UPLC system with a binary pump, autosampler, and column thermostat.

  • Photodiode Array (PDA) detector.

  • Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • UPLC Column: Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).

  • Cyanonicotinic acid reference standards for all relevant isomers.

  • Sample diluent: 50:50 (v/v) Acetonitrile/Water.

2. Chromatographic Conditions:

  • Column Temperature: 40 °C

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • UV Detection: 254 nm

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Gradient from 5% to 40% B

    • 8-9 min: Gradient from 40% to 95% B

    • 9-10 min: Hold at 95% B

    • 10-10.1 min: Gradient from 95% to 5% B

    • 10.1-12 min: Hold at 5% B for column re-equilibration

3. Mass Spectrometry Conditions (Negative Ion Mode):

  • Capillary Voltage: 2.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Full scan (m/z 100-200) and/or Multiple Reaction Monitoring (MRM) for targeted isomers.

4. Sample Preparation:

  • Accurately weigh and dissolve the cyanonicotinic acid sample in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Prepare a stock solution containing a mixture of all relevant cyanonicotinic acid isomers to determine their retention times and resolution.

  • Spike the main component sample with low levels of the isomeric impurities to confirm peak identification and assess the limit of quantification (LOQ).

5. Data Analysis and System Suitability:

  • Integrate the peaks for the main component and all isomeric impurities.

  • Calculate the percentage of each impurity based on the peak area.

  • System suitability parameters should be established according to ICH guidelines, including resolution between critical pairs, tailing factor, and reproducibility of injections.[18]

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the decision-making process for method selection.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-UV-MS Analysis cluster_data Data Processing & Reporting prep_sample Prepare Sample Solution (1 mg/mL in Diluent) uplc Inject into UPLC System prep_sample->uplc prep_std Prepare Isomer Mix Reference Standard prep_std->uplc prep_spike Prepare Spiked Sample (for LOQ & Specificity) prep_spike->uplc separation Chromatographic Separation (RP or HILIC) uplc->separation detection UV & MS Detection separation->detection integration Peak Integration detection->integration quantification Quantify Isomeric Purity (% Area) integration->quantification report Generate Report with System Suitability Data quantification->report

Caption: Experimental workflow for isomeric purity analysis.

method_selection node_action node_action start Isomeric Purity Analysis Required? check_polarity Are Isomers Highly Polar? start->check_polarity try_rp Start with Reversed-Phase (RP-HPLC/UPLC) check_polarity->try_rp No/Uncertain try_hilic Consider HILIC check_polarity->try_hilic Yes check_resolution_rp Adequate Resolution with RP? try_rp->check_resolution_rp check_resolution_hilic Adequate Resolution with HILIC? try_hilic->check_resolution_hilic optimize_rp Optimize RP Method (pH, Gradient, Column) check_resolution_rp->optimize_rp No validate_method Validate Final Method (ICH Guidelines) check_resolution_rp->validate_method Yes optimize_hilic Optimize HILIC Method (Solvent, Buffer, Column) check_resolution_hilic->optimize_hilic No check_resolution_hilic->validate_method Yes optimize_rp->check_resolution_rp optimize_hilic->check_resolution_hilic end Routine Analysis validate_method->end

Caption: Decision tree for analytical method selection.

Conclusion

The rigorous analysis of isomeric purity is a non-negotiable aspect of modern drug development. For cyanonicotinic acids, a strategic approach combining the strengths of UPLC with both UV and MS detection provides a powerful platform for resolving and quantifying critical positional isomers. While reversed-phase chromatography remains a robust starting point, HILIC offers a valuable, orthogonal separation mode for these polar analytes. The principles and protocols outlined in this guide are intended to provide a solid foundation for developing and validating reliable analytical methods, ultimately ensuring the quality, safety, and efficacy of novel therapeutics.

References

A Comparative Benchmarking Guide to 5-Cyanonicotinic Acid as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a molecular scaffold is a critical decision that dictates the efficiency of a synthetic route and the accessible chemical space for novel therapeutics. Nicotinic acid derivatives are a cornerstone in medicinal chemistry, offering a privileged heterocyclic core.[1] This guide provides an in-depth technical comparison of 5-Cyanonicotinic acid, benchmarking its performance as a versatile synthetic building block against relevant alternatives. We will explore its utility in key synthetic transformations, supported by experimental data and protocols, to provide a clear rationale for its application in complex molecule synthesis.

Introduction: The Strategic Advantage of the Cyano Group in Nicotinic Acid Scaffolds

This compound is a bifunctional building block featuring a carboxylic acid and a nitrile group on a pyridine ring. This unique combination offers orthogonal reactivity, allowing for sequential and selective transformations. The electron-withdrawing nature of the cyano group influences the reactivity of the pyridine ring and the acidity of the carboxylic acid, presenting both opportunities and challenges in synthesis.

The primary value of this compound lies in the versatility of the nitrile moiety, which can be transformed into a variety of functional groups, including amines, amides, tetrazoles, and other heterocycles. This contrasts with halogenated precursors, such as 5-bromonicotinic acid, where the primary synthetic utility is in cross-coupling reactions.

Comparative Performance in Key Synthetic Transformations

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[2] Here, we compare the performance of this compound with a common alternative, 5-Bromonicotinic acid, in standard amide coupling reactions.

The carboxylic acid moiety on both this compound and its halo-analogs can be readily activated for amide bond formation. The primary difference in reactivity stems from the electronic nature of the substituent at the 5-position. The electron-withdrawing cyano group increases the acidity of the carboxylic acid, which can facilitate its activation.

Table 1: Comparative Performance in Amide Coupling Reactions

Building BlockCoupling ReagentBaseSolventTypical YieldReference
This compound HATUDIPEADMFGood to Excellent[3]
5-Bromonicotinic AcidPd(PPh₃)₄K₃PO₄DMF85%[4]
5-Chloronicotinic AcidOxalyl ChlorideEt₃NCH₂Cl₂High[5][6]

Discussion:

5-Bromonicotinic acid is also readily converted to amides. For instance, its coupling with various amines on a solid support using DIC and HOBt is a well-established procedure. Solution-phase couplings are also efficient, with Suzuki couplings of the corresponding amides demonstrating the utility of this pathway.[4]

5-Chloronicotinic acid can be converted to the corresponding acyl chloride using reagents like oxalyl chloride or thionyl chloride, which then readily reacts with amines to form amides.[5][8] This two-step, one-pot procedure is highly effective.[9]

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid is a common strategy to modify the solubility, lipophilicity, and metabolic stability of a molecule.

Table 2: Comparison of Esterification Methods

Building BlockMethodReagentsKey FeaturesTypical YieldReference
This compound Fischer EsterificationAlcohol, Acid CatalystEquilibrium-driven; requires excess alcohol or water removal.Moderate to High[10][11]
5-Bromonicotinic AcidSteglich EsterificationAlcohol, DCC, DMAPMild conditions; suitable for acid-sensitive substrates.High[12]
Nicotinic AcidThionyl Chloride/AlcoholSOCl₂, AlcoholForms acyl chloride in situ; good for simple alcohols.High[13]

Discussion:

This compound can be esterified using standard methods like the Fischer esterification.[10] The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed.[11] For more sensitive substrates or when milder conditions are required, the Steglich esterification, employing DCC and a catalytic amount of DMAP, is a viable alternative that is effective for other nicotinic acid derivatives.[12]

The choice of esterification method often depends on the overall synthetic strategy and the functional group tolerance of the substrate. For simple, robust molecules, the Fischer or thionyl chloride methods are often preferred for their cost-effectiveness. For more complex and sensitive molecules, milder coupling agent-based methods are advantageous.

The Unique Reactivity of the Cyano Group

The defining feature of this compound is the synthetic versatility of the nitrile group. This provides a distinct advantage over halogenated analogs where the primary reactivity is limited to cross-coupling reactions.

2.3.1. Hydration to Amide:

The nitrile group can be selectively hydrated to the corresponding primary amide, 5-amido-nicotinic acid (nicotinamide). This transformation can be achieved using either chemical or enzymatic methods. Catalytic hydration using manganese dioxide has been shown to be effective for the conversion of cyanopyridines to their corresponding amides with high yields.[14][15] Biocatalytic methods using nitrile hydratase offer an environmentally friendly alternative with high selectivity.[16]

2.3.2. Gateway to Heterocycles:

The cyano group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.[17][18][19][20] For example, it can react with azides to form tetrazoles or be used in the construction of pyrazole rings.[20]

Cross-Coupling Reactions: The Domain of Halo-Nicotinic Acids

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of C-C bonds.[21] In this arena, halogenated nicotinic acids, particularly 5-bromonicotinic acid, are the building blocks of choice.

Table 3: Comparative Performance in Suzuki-Miyaura Coupling

Building BlockCoupling PartnerCatalystBaseSolventYieldReference
5-Bromonicotinic AcidPhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄DMF85%[4][22]
5-Bromonicotinic Acid4-Fluorophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄DMF89%[4]

Discussion:

The reactivity of halopyridines in Suzuki coupling follows the general trend of I > Br > Cl.[21] 5-Bromonicotinic acid is widely used and provides excellent yields with a variety of boronic acids under standard conditions.[4][22] While Suzuki couplings of cyano-substituted aryl compounds are known, they are less common and can be more challenging. Therefore, for synthetic strategies that rely heavily on the introduction of aryl or vinyl groups via cross-coupling, 5-bromonicotinic acid is the superior choice.

Experimental Protocols

General Protocol for HATU-Mediated Amide Coupling of this compound

This protocol is adapted from standard procedures for HATU-mediated couplings.[3]

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Add HATU (1.1 eq) to the mixture.

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid

This protocol is based on established methods for the Suzuki coupling of 5-bromonicotinic acid.[4]

  • In a reaction vessel, combine 5-Bromonicotinic acid (1.0 eq), the desired arylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add degassed DMF as the solvent.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1N HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) for purification.

Visualization of Synthetic Pathways

Workflow for Amide Synthesis

G cluster_0 Amide Synthesis from this compound 5-CN-Nicotinic_Acid This compound Activation HATU, DIPEA, DMF 5-CN-Nicotinic_Acid->Activation Amine R-NH2 Amine->Activation Amide_Product 5-Cyano-Nicotinamide Derivative Activation->Amide_Product

Caption: General workflow for HATU-mediated amide synthesis.

Comparative Reactivity Pathways

G cluster_0 This compound cluster_1 5-Bromonicotinic Acid 5_CN This compound Amide_CN Amide Formation 5_CN->Amide_CN Ester_CN Esterification 5_CN->Ester_CN Hydration Nitrile Hydration 5_CN->Hydration Heterocycle Heterocycle Synthesis 5_CN->Heterocycle 5_Br 5-Bromonicotinic Acid Amide_Br Amide Formation 5_Br->Amide_Br Ester_Br Esterification 5_Br->Ester_Br Suzuki Suzuki Coupling 5_Br->Suzuki

Caption: Comparative synthetic utility of 5-cyano vs. 5-bromo nicotinic acid.

Conclusion and Recommendations

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its performance in standard transformations such as amide bond formation and esterification is comparable to that of its halogenated counterparts.

The key differentiator for this compound is the synthetic potential of the nitrile group, which serves as a gateway to a diverse range of functional groups and heterocyclic systems that are not directly accessible from halo-nicotinic acids. This makes it an excellent choice for library synthesis and for exploring novel chemical space.

Conversely, for synthetic strategies that heavily rely on the introduction of aryl or vinyl substituents through palladium-catalyzed cross-coupling, 5-bromonicotinic acid remains the more robust and reliable choice due to its well-established reactivity profile in reactions like the Suzuki-Miyaura coupling.

Ultimately, the choice between this compound and its alternatives should be guided by the specific synthetic goals and the desired final molecular architecture. For maximum synthetic flexibility and access to a broader range of functional groups, this compound is a superior and highly recommended building block.

References

A Comparative Guide to the Reactivity of 5-Cyanonicotinic Acid and 5-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of two structurally related pyridine derivatives: 5-Cyanonicotinic acid and 5-Aminonicotinic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document explores the profound influence of the cyano (-CN) and amino (-NH₂) substituents on the pyridine scaffold. We will dissect the electronic properties, compare reactivity in key transformations, and provide validated experimental protocols to illustrate their synthetic utility.

Introduction: Structural Analogs, Divergent Chemistry

This compound and 5-Aminonicotinic acid share the same nicotinic acid (pyridine-3-carboxylic acid) backbone. Their distinct chemical personalities arise from the substituent at the C-5 position. The cyano group is a potent electron-withdrawing group, while the amino group is a strong electron-donating group. This fundamental electronic difference dictates the reactivity of the pyridine ring, the substituent itself, and the adjacent carboxylic acid, making them valuable but distinct building blocks in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2]

PropertyThis compound5-Aminonicotinic Acid
Structure
Molecular Formula C₇H₄N₂O₂C₆H₆N₂O₂
Molecular Weight 148.12 g/mol 138.12 g/mol
Appearance White to off-white powderOff-white to golden solid[3]
CAS Number 55314-29-924242-19-1
Key Functional Groups Cyano, Carboxylic Acid, PyridineAmino, Carboxylic Acid, Pyridine
Primary Use Synthetic intermediate, Building blockBiochemical reagent, Pharmaceutical intermediate[3][4]

The Decisive Factor: Electronic Effects on the Pyridine Ring

The reactivity of a pyridine ring is governed by the electronegativity of the nitrogen atom, which makes the ring inherently electron-deficient compared to benzene.[5] This predisposes pyridine to nucleophilic attack (at the 2- and 4-positions) and makes electrophilic substitution difficult (occurring at the 3-position).[6][7] The substituent at the C-5 position dramatically modulates this inherent reactivity.

  • This compound: The cyano group is a powerful electron-withdrawing group through both the inductive (-I) and resonance (-M) effects. It further deactivates the already electron-deficient pyridine ring, making electrophilic aromatic substitution exceedingly difficult. Conversely, it enhances the ring's susceptibility to nucleophilic aromatic substitution, should a suitable leaving group be present.

  • 5-Aminonicotinic Acid: The amino group is a strong electron-donating group, primarily through its resonance (+M) effect, which overrides its inductive (-I) effect. This activation increases the electron density of the pyridine ring, making it more amenable to electrophilic substitution compared to unsubstituted pyridine, while diminishing its susceptibility to nucleophilic attack.

G Diagram 1: Electronic Influence on the Pyridine Ring cluster_0 This compound (-CN) cluster_1 5-Aminonicotinic Acid (-NH₂) CNA Pyridine Ring (Electron Deficient) Effect_CN Result: Profoundly Deactivated Ring Resistant to Electrophiles Primed for Nucleophiles CNA->Effect_CN CN_Group Cyano Group (-CN) Strongly Electron-Withdrawing CN_Group->CNA -I, -M Effects ANA Pyridine Ring (Electron Deficient) Effect_NH2 Result: Activated Ring More Susceptible to Electrophiles Resistant to Nucleophiles ANA->Effect_NH2 NH2_Group Amino Group (-NH₂) Strongly Electron-Donating NH2_Group->ANA +M > -I Effects

Caption: Electronic effects of -CN and -NH₂ groups.

Comparative Reactivity at the Functional Groups

The primary utility of these molecules in synthesis often lies in the transformation of their unique functional groups.

Reactions of the Cyano Group vs. the Amino Group

The cyano and amino groups offer orthogonal reaction pathways, providing chemists with distinct synthetic options.

G Diagram 2: Comparative Synthetic Transformations cluster_0 Cyano Group Chemistry cluster_1 Amino Group Chemistry CNA This compound Hydrolysis Hydrolysis CNA->Hydrolysis Reduction Reduction CNA->Reduction ANA 5-Aminonicotinic Acid Acylation Acylation / Sulfonylation ANA->Acylation Diazotization Diazotization ANA->Diazotization Amide Carboxamide Derivative Hydrolysis->Amide Aminomethyl Aminomethyl Derivative Reduction->Aminomethyl Amide_Sulfonamide Amide / Sulfonamide Derivative Acylation->Amide_Sulfonamide Sandmeyer Sandmeyer / Schiemann Reactions (Halogenation, etc.) Diazotization->Sandmeyer G Diagram 3: Workflow for Diazotization-Sandmeyer Reaction Start 5-Aminonicotinic Acid in aq. HBr Step1 Cool to 0-5 °C (Ice Bath) Start->Step1 Step2 Slowly Add aq. NaNO₂ Solution Step1->Step2 Step3 Intermediate: 5-Carboxy-3-pyridinediazonium Bromide (Maintain 0-5 °C) Step2->Step3 Step4 Add to Solution of CuBr in HBr Step3->Step4 Step5 Warm to Room Temp. (N₂ Gas Evolution) Step4->Step5 End Final Product: 5-Bromonicotinic Acid Step5->End

References

A Comparative Guide to the Synthesis of 5-Cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Cyanonicotinic acid is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of various pharmaceuticals and functional materials. The presence of both a carboxylic acid and a nitrile group on the pyridine ring allows for diverse chemical transformations. This guide provides a comparative analysis of two prominent synthetic routes to this compound: the Sandmeyer reaction starting from 5-aminonicotinic acid and a cyanation reaction of 5-bromonicotinic acid. By examining the underlying chemistry, experimental protocols, and key performance metrics, this document aims to equip researchers with the knowledge to select the most suitable method for their specific needs.

Route 1: The Sandmeyer Reaction of 5-Aminonicotinic Acid

The Sandmeyer reaction is a classic and versatile method for the conversion of an aromatic amino group into various functionalities, including a cyano group, via a diazonium salt intermediate.[1][2][3] This pathway is particularly useful when the corresponding amino-substituted precursor is readily available.

Chemical Rationale and Mechanistic Insight

The synthesis commences with the diazotization of 5-aminonicotinic acid. In this step, the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is a highly reactive intermediate due to the excellent leaving group ability of dinitrogen gas (N₂).

The subsequent step is the core of the Sandmeyer reaction, where the diazonium salt is treated with a copper(I) cyanide salt. The reaction proceeds through a radical-nucleophilic aromatic substitution (SRN1) mechanism.[1] Copper(I) acts as a catalyst, facilitating the transfer of a single electron to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas.[4][5] The aryl radical then reacts with the cyanide anion, and the copper(I) catalyst is regenerated.

Experimental Workflow Diagram

Sandmeyer_Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation 5-Aminonicotinic_Acid 5-Aminonicotinic Acid NaNO2_HCl NaNO₂ / HCl 0-5 °C 5-Aminonicotinic_Acid->NaNO2_HCl Diazonium_Salt 5-Carboxy-3-pyridinediazonium Chloride (in situ) NaNO2_HCl->Diazonium_Salt CuCN CuCN Diazonium_Salt->CuCN 5-Cyanonicotinic_Acid This compound CuCN->5-Cyanonicotinic_Acid Cyanation_Reaction 5-Bromonicotinic_Acid 5-Bromonicotinic Acid Reagents CuCN / Solvent Heat 5-Bromonicotinic_Acid->Reagents 5-Cyanonicotinic_Acid This compound Reagents->5-Cyanonicotinic_Acid

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Cyanonicotinic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Core Directive - Understanding the Compound and Associated Risks

5-Cyanonicotinic acid is an aromatic compound containing both a carboxylic acid and a nitrile functional group. This unique structure informs its reactivity and potential hazards. The primary operational concern is to prevent uncontrolled reactions and exposure during disposal.

Hazard Identification: A Profile Based on Structural Analogs

Based on the Safety Data Sheet for 6-Cyanonicotinic acid, we can infer the following potential hazards for this compound[1]:

  • Acute Oral Toxicity : Harmful if swallowed[1].

  • Skin Corrosion/Irritation : Causes skin irritation[1].

  • Serious Eye Damage/Eye Irritation : Causes serious eye irritation[1].

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation[1].

It is crucial to handle this compound with the appropriate personal protective equipment (PPE) at all times.

Incompatible Materials: The "Do Not Mix" List

The presence of the nitrile group makes this compound incompatible with certain chemical classes. Mixing with these can lead to vigorous, exothermic, and potentially dangerous reactions.

  • Strong Oxidizing Agents : Can lead to violent reactions.

  • Strong Acids : May cause the release of toxic hydrogen cyanide gas.

  • Strong Bases : Can initiate vigorous hydrolysis.

Part 2: Procedural Guidance for Disposal

There are two primary pathways for the proper disposal of this compound: direct disposal through a licensed waste management provider and chemical neutralization prior to disposal. The choice of method will depend on the quantity of waste, available facilities, and local regulations.

Method 1: Direct Disposal via Approved Waste Management

This is the most straightforward and recommended method for the disposal of this compound, especially for small quantities generated in a research setting.

Step-by-Step Protocol:

  • Segregation and Storage :

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container must be made of a compatible material (e.g., glass or high-density polyethylene).

    • Store the waste container in a cool, dry, well-ventilated area away from incompatible materials.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Arranging for Pickup :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.

    • Provide them with the necessary information about the waste stream.

Method 2: Chemical Neutralization (Hydrolysis) - For Advanced Users

For larger quantities or in situations where a chemical pre-treatment is desired, the nitrile and carboxylic acid functionalities can be neutralized. The nitrile group can be hydrolyzed to a less toxic carboxylic acid or its salt. This procedure should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

The Chemistry Behind the Procedure:

The nitrile group (-CN) can be hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH) or its corresponding salt. This process converts the potentially more hazardous nitrile into a less reactive functional group.

Step-by-Step Protocol for Alkaline Hydrolysis:

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Setup : Perform the procedure in a certified chemical fume hood. Have a spill kit and appropriate fire extinguishing media readily available.

  • Reaction :

    • For every 1 gram of this compound, prepare a solution of 10% sodium hydroxide (NaOH) in water. A significant excess of the base is recommended.

    • Slowly and with constant stirring, add the this compound to the sodium hydroxide solution. The reaction may be exothermic, so control the rate of addition to manage any temperature increase.

    • Heat the mixture under reflux for several hours to ensure complete hydrolysis of the nitrile group. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Neutralization :

    • After the hydrolysis is complete, allow the solution to cool to room temperature.

    • Slowly and carefully neutralize the excess sodium hydroxide by adding a dilute acid (e.g., 10% hydrochloric acid) while monitoring the pH with a pH meter or pH paper. Aim for a final pH between 6 and 8.

  • Disposal of the Final Solution :

    • The resulting solution, containing the sodium salt of the di-carboxylic acid, should be disposed of as aqueous chemical waste in accordance with local regulations. It is generally suitable for collection by a licensed waste disposal company.

Part 3: Regulatory and Safety Considerations

EPA Hazardous Waste Classification

Without specific toxicity data for this compound, assigning a definitive EPA hazardous waste code is challenging. However, based on its potential hazards, it should be managed as a hazardous waste. The waste may be classified based on its characteristics:

  • Toxicity (D-Codes) : If the waste is determined to be toxic by the Toxicity Characteristic Leaching Procedure (TCLP), it would be assigned a D-code.

  • Listed Wastes (F, K, P, U-Codes) : this compound is not explicitly listed as a P or U-listed waste. It is unlikely to be an F or K-listed waste unless it is a byproduct of a specific industrial process.

Given the uncertainties, it is imperative to manage the waste as hazardous and consult with your EHS department for guidance on proper waste coding.

Personal Protective Equipment (PPE) Summary
PPE ItemSpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety goggles with side shields or a face shield
Skin and Body Protection Lab coat, long pants, and closed-toe shoes
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste this compound Generated assess Assess Quantity and Institutional Policy start->assess small_quant Small Quantity / Standard Lab Waste assess->small_quant Small large_quant Large Quantity / Pre-treatment Desired assess->large_quant Large direct_disp Direct Disposal Protocol small_quant->direct_disp chem_treat Chemical Neutralization (Hydrolysis) large_quant->chem_treat segregate Segregate and Store in Labeled, Compatible Container direct_disp->segregate hydrolysis Perform Alkaline Hydrolysis in Fume Hood chem_treat->hydrolysis contact_ehs Contact EHS / Licensed Waste Contractor segregate->contact_ehs end Proper Disposal Complete contact_ehs->end neutralize Neutralize Final Solution hydrolysis->neutralize final_disp Dispose as Aqueous Chemical Waste neutralize->final_disp final_disp->contact_ehs

Caption: Decision workflow for this compound disposal.

References

Navigating the Safe Handling of 5-Cyanonicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide furnishes essential safety protocols and operational directives for the handling and disposal of 5-Cyanonicotinic acid in a laboratory setting. Designed for researchers, scientists, and professionals in drug development, this document provides a direct, procedural framework to ensure personal and environmental safety.

Core Safety Directives & Hazard Assessment

This compound and its chemical relatives are classified as irritants, capable of causing skin and serious eye irritation[1]. Inhalation of dust particles may also lead to respiratory irritation[1]. The presence of a cyano (nitrile) group necessitates careful handling to prevent potential toxic exposure through ingestion, inhalation, or skin contact.

Hazard Summary Table:

Hazard StatementClassificationPrimary Routes of Exposure
Causes skin irritationSkin Irritant, Category 2Dermal contact
Causes serious eye irritationEye Irritant, Category 2Ocular contact
May cause respiratory irritationSpecific Target Organ ToxicityInhalation

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's known and inferred properties.

PPE Protocol Table:

Body PartRequired PPERationale and Best Practices
Eyes/Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required when handling larger quantities or when there is a significant splash risk.Protects against airborne particles and accidental splashes that can cause serious eye irritation[2]. Goggles provide a more complete seal than glasses.
Hands Disposable nitrile gloves.Nitrile gloves offer broad protection against a range of chemicals. For prolonged contact or when handling larger quantities, consider double-gloving. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact[3].
Body A standard laboratory coat.A lab coat protects your skin and personal clothing from accidental spills and contamination. Ensure it is fully buttoned.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator may be necessary.Minimizes the inhalation of airborne particles that can cause respiratory tract irritation[1].

Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Glasses/Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (inside-out) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Glasses/Goggles Doff2->Doff3

Caption: Proper sequence for putting on and taking off PPE to minimize contamination.

Operational Plan: From Receipt to Use

A structured approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2]. Keep the container tightly closed[1].

Handling and Weighing:
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control dust and vapor exposure.

  • Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure to prevent the dispersion of dust.

  • Spill Prevention: Use a weighing boat or paper to contain the solid during transfer.

In Case of a Spill:
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and any colleagues in the area.

  • Containment: For small spills, and if you are trained to do so, use an appropriate absorbent material to carefully collect the spilled solid, avoiding dust generation[3]. Moisten the material slightly to prevent it from becoming airborne[4].

  • Disposal: Place the collected material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process. All waste must be treated as hazardous.

Waste Segregation and Collection Workflow:

Disposal_Workflow cluster_Waste_Collection Waste Collection cluster_Disposal_Process Disposal Solid_Waste Contaminated Solids (gloves, weigh boats, etc.) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Unused/Waste Solutions Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container EHS Contact Environmental Health & Safety (EHS) Solid_Container->EHS Liquid_Container->EHS Pickup Arrange for Professional Waste Pickup EHS->Pickup

Caption: Segregation and disposal process for this compound waste.

Step-by-Step Disposal Protocol:
  • Solid Waste:

    • Collect all disposable materials that have come into contact with this compound, such as gloves, weighing papers, and contaminated paper towels.

    • Place these items in a dedicated, clearly labeled, and sealed hazardous waste container. The label should read "Hazardous Waste" and include the chemical name.

  • Unused Chemical:

    • Do not dispose of unused this compound down the drain or in the regular trash.

    • Collect it in its original container or a compatible, labeled hazardous waste container for disposal.

  • Rinsate from Glassware:

    • When cleaning glassware that has contained this compound, perform an initial rinse with a suitable solvent (e.g., acetone or ethanol).

    • Collect this initial rinsate as hazardous liquid waste in a properly labeled container.

    • Subsequent washes with soap and water can typically be disposed of down the drain, but consult your institution's specific guidelines.

  • Final Disposal:

    • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company[1][5]. Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these detailed operational and safety guidelines, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.